7-O-Methylbiochanin A
Description
isolated from Myristica malabarica; structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187684 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-51-6 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-O-Methylbiochanin A (5-Hydroxy-7,4'-dimethoxyisoflavone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methylbiochanin A, systematically known as 5-hydroxy-7,4'-dimethoxyisoflavone, is a naturally occurring isoflavone (B191592), a class of phytoestrogens. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis are presented, along with an exploration of its engagement with cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Structure and Identification
This compound is derived from the methylation of the 7-hydroxyl group of Biochanin A. Its chemical identity is confirmed by various spectroscopic and analytical methods.
Chemical Structure:
Synonyms: 5-Hydroxy-7,4'-dimethoxyisoflavone, 4',7-Di-O-methylgenistein, Biochanin A 7-methyl ether.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 34086-51-6 |
| Molecular Formula | C₁₇H₁₄O₅[1] |
| Molecular Weight | 298.29 g/mol [1] |
| IUPAC Name | 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one[1] |
| SMILES | COc1ccc(cc1)-c2coc3cc(cc(c3c2=O)O)OC[1] |
| InChI | InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3[1] |
| InChIKey | DQNLRFRBAWCJHQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and interpretation of biological activity.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Melting Point | 182-184 °C | [2] |
| UV-Vis (λmax) | 261, 287 nm | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | - |
Table 3: Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 7.90-7.50 (m, aromatic protons), 6.83 (s, 1H, H-3), 3.97 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃)[4] |
| ¹³C NMR (CDCl₃) | δ 177.1 (C=O), 163.6, 154.5, 131.8, 131.3, 129.1, 126.2, 125.1, 119.8, 107.4 (aromatic carbons), 62.1, 61.5 (-OCH₃)[4] |
| IR (KBr, cm⁻¹) | 3402 (-OH), 1674 (C=O conjugated), 1589, 1512 (aromatic C=C), 1265 (C-O)[3] |
| Mass Spectrometry | [M+H]⁺ at m/z 299.0968[5] |
Experimental Protocols
Synthesis of 5-Hydroxy-7,4'-dimethoxyisoflavone
The following is a representative synthetic protocol adapted from established methods for flavone (B191248) and isoflavone synthesis.[3][6]
Objective: To synthesize 5-hydroxy-7,4'-dimethoxyisoflavone from commercially available starting materials.
Materials:
-
2,4-dihydroxy-6-methoxyacetophenone
-
4-methoxybenzoyl chloride
-
Potassium hydroxide
-
Hydrochloric acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine
Procedure:
-
Esterification: To a solution of 2,4-dihydroxy-6-methoxyacetophenone in pyridine, slowly add 4-methoxybenzoyl chloride at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-cold dilute hydrochloric acid to precipitate the ester. Filter, wash with water, and dry the crude product.
-
Baker-Venkataraman Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide. Heat the mixture at 60 °C for 3 hours with stirring. Acidify the cooled reaction mixture with dilute hydrochloric acid to precipitate the diketone. Filter, wash with water, and dry.
-
Cyclization: Reflux the diketone with a catalytic amount of iodine in dimethyl sulfoxide (DMSO) for 2 hours. Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine. The precipitated solid is 5-hydroxy-7,4'-dimethoxyisoflavone.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-hydroxy-7,4'-dimethoxyisoflavone.
-
Characterization: Confirm the structure and purity of the synthesized compound using melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the purity of synthesized or isolated 5-hydroxy-7,4'-dimethoxyisoflavone.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 261 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of accurately weighed 5-hydroxy-7,4'-dimethoxyisoflavone in methanol (B129727). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.
Biological Activity and Signaling Pathways
This compound has been investigated for various biological activities, primarily as an antagonist of the Protease-Activated Receptor 4 (PAR4), which is involved in platelet aggregation and thrombosis.[7]
PAR4 Antagonism and Antiplatelet Activity
Studies have shown that 5-hydroxy-7,4'-dimethoxyisoflavone can inhibit PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[7] This suggests its potential as an antithrombotic agent with a potentially lower bleeding risk compared to some existing antiplatelet drugs.[7]
Modulation of Downstream Signaling Pathways
The antagonistic effect on PAR4 leads to the inhibition of several downstream signaling pathways, including:
-
Ca²⁺/protein kinase C (PKC) pathway[7]
-
Akt signaling pathway[7]
-
Mitogen-activated protein kinases (MAPK) ERK and p38 pathways[7]
Below is a diagram illustrating the inhibitory effect of this compound on the PAR4 signaling cascade in platelets.
Caption: Inhibition of PAR4 signaling by this compound.
Conclusion
This compound (5-hydroxy-7,4'-dimethoxyisoflavone) is an isoflavone with significant potential for therapeutic applications, particularly in the context of thrombotic diseases due to its PAR4 antagonistic activity. This guide provides essential chemical, physical, and biological data, along with procedural outlines to facilitate further research and development. The detailed information on its structure, properties, synthesis, and mechanism of action serves as a valuable starting point for scientists and researchers aiming to explore the full therapeutic potential of this promising natural product derivative. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. massbank.eu [massbank.eu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Plant Sources of Biochanin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the natural plant sources of Biochanin A, a biologically active isoflavone (B191592) of significant interest to the scientific community. This document outlines the quantitative distribution of Biochanin A across various plant species, details the experimental protocols for its extraction and analysis, and elucidates the key signaling pathways it modulates.
Principal Natural Plant Sources of Biochanin A
Biochanin A is predominantly found in leguminous plants. The most significant and well-documented sources include red clover (Trifolium pratense), chickpea (Cicer arietinum), alfalfa (Medicago sativa), soy (Glycine max), and peanuts (Arachis hypogaea)[1][2][3]. Among these, red clover is often cited as one of the richest sources of this O-methylated isoflavone[4][5]. The concentration of Biochanin A can vary considerably depending on the plant species, cultivar, specific plant part, and germination conditions[1][6][7].
Quantitative Analysis of Biochanin A in Plant Sources
The following tables summarize the quantitative data for Biochanin A content in various plant sources, compiled from multiple research studies. These values highlight the variability and richness of Biochanin A in different plant materials.
Table 1: Concentration of Biochanin A in Red Clover (Trifolium pratense)
| Cultivar/Ecotype | Plant Part | Biochanin A Concentration (mg/g Dry Matter) | Reference |
| 'Radviliai' | Whole Above Ground Part | 8.09 (Total Isoflavones) | [1] |
| 'Vyliai' | Whole Above Ground Part | 7.29 (Total Isoflavones) | [1] |
| No. 2739 | Whole Above Ground Part | 7.15 (Total Isoflavones) | [1] |
| Various Cultivars | Leaves | 4.57 - 6.86 | [1] |
| Various Cultivars | Stems | Not specified, lower than leaves and flowers | [1] |
| Various Cultivars | Flowers | 0.57 - 1.16 | [1] |
| Slovakian 4n genotype m82 | Leaves | 5.49 | [7] |
| Various Genotypes | Leaves | 0.59 - 5.94 | [7] |
| Various Genotypes | Flowers | 0.17 - 1.52 | [7] |
| Various Genotypes | Stems | 0.08 - 0.56 | [7] |
Table 2: Concentration of Biochanin A in Chickpea (Cicer arietinum)
| Variety/Condition | Plant Part | Biochanin A Concentration | Reference |
| Untreated Seeds | Seed | 0.18 ± 0.02 mg/10 g | [6] |
| Germinated (Day 10) | Sprout | 2.10 ± 0.08 mg/g | [6] |
| 3% Ethanol-Treated (Day 10) | Sprout | 2.21 ± 0.04 mg/g | [6] |
| Light-Treated (Day 8) | Sprout | 2.34 ± 0.04 mg/g | [6] |
| Blanoro Cultivar (Control) | Sprout | High content | |
| Patron Cultivar (Control) | Sprout | Lower than Blanoro | |
| San Antonio Cultivar (Control) | Sprout | Lower than Patron | |
| Flour | Flour | 9 µg/g (as hydrolyzable derivatives) | [8] |
| Protein Concentrate | Concentrate | 31 µg/g (as aglycone) | [8] |
Table 3: Concentration of Biochanin A in Other Legumes
| Plant Source | Plant Part/Condition | Biochanin A Concentration | Reference |
| Peanut (Arachis hypogaea) | Runner peanuts, kernels with skin | 0.06 mg/100 g Fresh Weight | [9] |
| Soy (Glycine max) | Not specified | Present, but generally lower than red clover and chickpea | [2][3] |
| Alfalfa (Medicago sativa) | Not specified | Present, but generally lower than red clover and chickpea | [2][3] |
Experimental Protocols
Extraction of Biochanin A from Plant Material
A widely used method for the extraction of isoflavones, including Biochanin A, from plant material is Ultrasound-Assisted Extraction (UAE) followed by High-Performance Liquid Chromatography (HPLC) analysis[10].
Protocol: Ultrasound-Assisted Extraction of Biochanin A from Red Clover [10]
-
Sample Preparation: Dry the plant material (e.g., red clover leaves) and grind it into a fine powder. Sieve the powder to a specific particle size (e.g., 40 mesh).
-
Extraction Solvent: Prepare an 86% ethanol (B145695) solution in water.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:29 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 40°C).
-
Follow with a water bath incubation for a defined period (e.g., 2 hours).
-
-
Sample Clarification: After extraction, centrifuge the mixture to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Quantification of Biochanin A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of isoflavones in complex matrices like plant extracts[8][11].
Protocol: LC-MS/MS Analysis of Biochanin A in Chickpea [11]
-
Sample Preparation (Acid Hydrolysis):
-
To 2 g of milled chickpea sample, add 20 mL of 80% methanol, 20 mL of 3.4 N HCl, and 500 µL of 1% butylated hydroxytoluene (BHT) in methanol.
-
Heat the mixture at 75°C for 150 minutes.
-
After cooling, take 10 mL of the hydrolysate and add 1.2 mL of 10 M NaOH.
-
Centrifuge the mixture at 9000 x g for 5 minutes.
-
Collect the supernatant, dry it under nitrogen, and reconstitute in 1 mL of 80% methanol.
-
Filter the reconstituted sample through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
LC System: A triple quadrupole LC-MS/MS system.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18).
-
Mobile Phase: A gradient elution using two solvents, typically water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, for instance, 35°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), usually in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Biochanin A are monitored.
-
-
Quantification: Create a calibration curve using certified standards of Biochanin A. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Biochanin A
Biochanin A exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.
Inhibition of MAPK/Erk1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (Erk1/2) cascade, is crucial for cell proliferation and survival. Biochanin A has been shown to inhibit the phosphorylation of Erk1/2, thereby downregulating this pro-growth signaling pathway. This inhibition is a key mechanism behind its anti-cancer properties[1][12].
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. In pathological conditions, its over-activation can contribute to chronic inflammation and cancer. Biochanin A has demonstrated the ability to inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators[1][5][6].
Conclusion
Biochanin A is a readily available isoflavone found in a variety of common leguminous plants. This guide provides a consolidated resource for researchers and drug development professionals, offering quantitative data on its natural sources, detailed experimental protocols for its analysis, and an overview of its mechanisms of action through key signaling pathways. The information presented herein is intended to facilitate further research and development of Biochanin A for its potential therapeutic applications.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochanin A attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iicbe.org [iicbe.org]
- 12. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pathway to a Key Isoflavone: A Technical Guide to the Biosynthesis of 7-O-Methylbiochanin A in Legumes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 7-O-Methylbiochanin A, a significant O-methylated isoflavone (B191592) found in various leguminous plants. This document details the enzymatic steps involved in its formation, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to Isoflavonoid Biosynthesis in Legumes
Isoflavonoids are a class of phenolic compounds predominantly produced by members of the legume family (Fabaceae). They play crucial roles in plant defense as phytoalexins and in symbiotic nitrogen fixation. Their structural similarity to estrogen has also made them a subject of intense research for their potential health benefits in humans.
This compound, also known as prunetin, is derived from the general phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. The biosynthesis of isoflavonoids is a branch of this pathway, characterized by a key rearrangement reaction catalyzed by isoflavone synthase.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into the general phenylpropanoid pathway and the isoflavonoid-specific branch.
General Phenylpropanoid Pathway:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.
Isoflavonoid Branch:
-
Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI) converts naringenin chalcone to its isomeric flavanone (B1672756), naringenin.
-
Isoflavone Synthase (IFS) , a key cytochrome P450 enzyme, catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, forming the isoflavone genistein (B1671435).
-
Isoflavone 4'-O-Methyltransferase (IOMT) methylates the 4'-hydroxyl group of genistein to produce biochanin A .
-
Finally, Isoflavone 7-O-Methyltransferase (IOMT) , the focus of this guide, catalyzes the methylation of the 7-hydroxyl group of biochanin A to yield This compound . S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.
Biosynthesis pathway of this compound from L-Phenylalanine.
Quantitative Data
Quantitative data for the specific 7-O-methylation of biochanin A is limited in the literature. However, kinetic parameters for isoflavone 7-O-methyltransferases (IOMTs) from various legume species have been determined using analogous substrates like daidzein (B1669772) and genistein. This data provides valuable insight into the enzymatic reaction.
Table 1: Kinetic Properties of Isoflavone 7-O-Methyltransferases (Analogous Substrates)
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Reference |
| Medicago sativa (Alfalfa) | Daidzein | 15 | Not Reported | 8.5 | [1] |
| Medicago sativa (Alfalfa) | Genistein | 25 | Not Reported | 8.5 | [1] |
| Glycine max (Soybean) | Daidzein | 10.5 | Not Reported | 8.0 | [2] |
| Glycine max (Soybean) | Genistein | 12.3 | Not Reported | 8.0 | [2] |
Note: The kinetic data presented above are for the 7-O-methylation of daidzein and genistein, which are structurally similar to biochanin A. These values can be used as an approximation for the enzymatic conversion of biochanin A to this compound.
Table 2: In Vivo Concentrations of Related Isoflavonoids in Legumes
| Legume Species | Compound | Concentration (µg/g dry weight) | Tissue | Reference |
| Cicer arietinum (Chickpea) | Biochanin A | 50-200 | Seedlings | [3] |
| Cicer arietinum (Chickpea) | Biochanin A-7-O-glucoside | 1000-5000 | Seedlings | [3] |
| Trifolium pratense (Red Clover) | Biochanin A | 1000-10000 | Leaves | [4] |
Experimental Protocols
This section outlines a general methodology for the heterologous expression, purification, and enzymatic assay of an isoflavone 7-O-methyltransferase (IOMT).
Heterologous Expression and Purification of Recombinant IOMT
-
Gene Cloning: The coding sequence of the putative IOMT is amplified from legume cDNA and cloned into an expression vector (e.g., pET vector with a His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged IOMT is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the recombinant protein is eluted with an imidazole (B134444) gradient.
-
Protein Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.
References
- 1. Isoflavone 7-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profile and Composition of Chickpea (Cicer arietinum L.): Varietal Differences and Effect of Germination under Elicited Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochanin A | C16H12O5 | CID 5280373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biochanin A: A Comprehensive Technical Guide on its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, an O-methylated isoflavone (B191592) predominantly found in red clover, soy, and other legumes, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] As a phytoestrogen, it exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties, making it a compound of interest for therapeutic development.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Biochanin A, detailed experimental protocols for its analysis, and a comprehensive look at its modulation of key cellular signaling pathways.
Physical and Chemical Properties
Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone) is a flavonoid with the chemical formula C₁₆H₁₂O₅.[1] Its chemical structure is characterized by a three-ring system with hydroxyl and methoxy (B1213986) functional groups that contribute to its biological activity.
Tabulated Physical and Chemical Data
| Property | Value | References |
| Molecular Formula | C₁₆H₁₂O₅ | [1][4] |
| Molecular Weight | 284.26 g/mol | [1][4] |
| Melting Point | 210-216 °C | [5][6][7] |
| Appearance | Off-white to beige powder | [7][8] |
| UV max (in Methanol) | 261-263 nm | [8][9][10] |
| CAS Number | 491-80-5 | [1][7] |
Solubility Profile
The solubility of Biochanin A is a critical factor for its formulation and bioavailability. It is sparingly soluble in water but shows good solubility in various organic solvents.
| Solvent | Solubility | References |
| Water | <1 mg/ml at 25°C | [8] |
| Ethanol | ~1-9 mg/mL | [5][8][9] |
| Methanol | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | ~30-57 mg/mL | [5][8][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [5] |
Key Signaling Pathways Modulated by Biochanin A
Biochanin A exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and differentiation. Biochanin A has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing mitogenic signaling in cancer cells.[1][11] This inhibition contributes to its anti-proliferative effects.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Metabolic Effects of Chickpea Sprout Against Obesity-Induced Insulin Resistance and Hypoestrogenism in Rats [mdpi.com]
- 4. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
- 7. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochanin A ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular intricacies of 7-O-Methylbiochanin A: A Technical Guide to its Presumed Mechanism of Action
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the molecular mechanisms of the isoflavone (B191592) Biochanin A. However, specific research on its derivative, 7-O-Methylbiochanin A, is limited. This guide provides a comprehensive overview of the established mechanisms of Biochanin A, which are presumed to be largely conserved in its 7-O-methylated form. The general effects of O-methylation on flavonoid bioactivity are also discussed to provide a theoretical framework for potential differences.
Introduction
This compound is a naturally occurring O-methylated isoflavone, a class of compounds known for their potential therapeutic properties. While direct studies on this compound are scarce, a wealth of research on its parent compound, Biochanin A, offers significant insights into its likely molecular mechanisms of action. This technical guide synthesizes the current understanding of Biochanin A's engagement with key cellular signaling pathways, its role in inducing apoptosis and cell cycle arrest, and its anti-inflammatory and neuroprotective effects. The potential influence of the 7-O-methylation on these activities is also considered.
General Effects of O-Methylation on Flavonoid Bioactivity
O-methylation is a common modification of flavonoids that can significantly alter their physicochemical properties and biological activities. Generally, methylation can:
-
Increase Lipophilicity: This can enhance the absorption and cellular uptake of the compound.
-
Improve Metabolic Stability: Methylated flavonoids are often less susceptible to enzymatic degradation, leading to a longer half-life in the body.
-
Alter Receptor Binding: The addition of a methyl group can change the molecule's shape and electronic distribution, potentially altering its affinity and selectivity for specific protein targets.
These modifications suggest that this compound may exhibit enhanced bioavailability and potentially modulated biological activity compared to Biochanin A.
Core Molecular Mechanisms of Action (Inferred from Biochanin A)
Biochanin A has been demonstrated to exert its effects through the modulation of several critical signaling pathways implicated in cancer, inflammation, and neurodegeneration.
Anticancer Effects
The anticancer properties of Biochanin A are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Biochanin A promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[1][2][3]
-
Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria, leading to the activation of a cascade of executioner caspases, including caspase-3 and caspase-9, which dismantle the cell.[3]
-
PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Biochanin A can arrest the cell cycle at various phases, preventing cancer cell proliferation. This is achieved by:
-
Modulating Cyclins and Cyclin-Dependent Kinases (CDKs): It has been shown to downregulate the expression of cyclins such as Cyclin B1, Cyclin D1, Cyclin E, and their associated CDKs (CDK1, CDK2, CDK4), which are crucial for cell cycle progression.[3]
-
Upregulating CDK Inhibitors: Biochanin A can increase the expression of CDK inhibitors like p21 and p27, which act as brakes on the cell cycle.[1][3]
The following diagram illustrates the proposed mechanism of Biochanin A-induced apoptosis and cell cycle arrest.
Caption: Biochanin A's induction of apoptosis and cell cycle arrest.
Modulation of Key Signaling Pathways
Biochanin A has been shown to interfere with several pro-survival and pro-inflammatory signaling cascades.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Biochanin A has been observed to inhibit this pathway by:
-
Reducing Phosphorylation of PI3K and Akt: It decreases the levels of phosphorylated (active) PI3K and Akt, thereby dampening downstream signaling.[3]
Caption: Inhibition of the PI3K/Akt survival pathway by Biochanin A.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Biochanin A has been reported to modulate this pathway, although the effects can be cell-type specific. In some cancer cells, it upregulates MAPK signaling, which can paradoxically lead to apoptosis.[4]
Caption: Modulation of the MAPK signaling pathway by Biochanin A.
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In inflammatory conditions, Biochanin A acts as an inhibitor of this pathway by:
-
Preventing IκBα Degradation: It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5]
-
Blocking NF-κB Nuclear Translocation: By stabilizing IκBα, Biochanin A prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like iNOS, IL-6, and TNF-α.[5]
Caption: Inhibition of the NF-κB inflammatory pathway by Biochanin A.
Quantitative Data Summary (Biochanin A)
The following tables summarize quantitative data from studies on Biochanin A. This data provides a reference for the potency of the parent compound.
Table 1: Cytotoxicity of Biochanin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| SK-Mel-28 | Malignant Melanoma | MTT | ~50 | 48 |
| SK-Mel-28 | Malignant Melanoma | MTT | ~25 | 72 |
Data extracted from a study on human malignant melanoma cells.[4]
Table 2: Effects of Biochanin A on Apoptosis and Cell Cycle in Lung Cancer Cells
| Cell Line | Treatment | Effect | Observation |
| A549 | Biochanin A (50, 100, 200 µM) | Cell Cycle | Dose-dependent increase in S-phase population |
| 95D | Biochanin A (60, 120, 240 µM) | Cell Cycle | Dose-dependent increase in S-phase population |
| A549 | Biochanin A (50, 100, 200 µM) | Apoptosis | Dose-dependent increase in apoptotic cells |
| 95D | Biochanin A (60, 120, 240 µM) | Apoptosis | Dose-dependent increase in apoptotic cells |
Data from a study on lung cancer cells.[2]
Experimental Protocols (General Methodologies for Biochanin A)
The following are detailed methodologies for key experiments commonly used to investigate the molecular mechanisms of compounds like Biochanin A.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound (e.g., Biochanin A) for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins.
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
Caption: A generalized workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: A simplified workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
The molecular mechanisms of Biochanin A are well-characterized, revealing its potential as a multi-targeted agent against cancer and inflammatory diseases through its modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways, as well as its ability to induce apoptosis and cell cycle arrest. While it is plausible that this compound shares these mechanisms, the 7-O-methylation could enhance its potency and pharmacokinetic profile.
Future research should focus on directly investigating the molecular targets and cellular effects of this compound to confirm and expand upon the mechanisms of its parent compound. Such studies would be invaluable for the drug development community, providing a clearer understanding of its therapeutic potential and paving the way for preclinical and clinical evaluation. Structure-activity relationship (SAR) studies comparing Biochanin A with its methylated and other derivatives would also be highly informative.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochanin A: A Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biochanin A (BCA) is an isoflavone (B191592) phytoestrogen found predominantly in red clover, soy, and alfalfa sprouts.[1] Extensive preclinical research has demonstrated its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1][2] These activities are attributed to its ability to modulate a wide array of cellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[3][4][5] This document provides a comprehensive technical overview of the biological activities of Biochanin A, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development initiatives.
Introduction
Isoflavones have garnered significant attention for their potential health benefits, with Biochanin A emerging as a promising multifunctional compound.[1] It is the methylated precursor of genistein (B1671435) and has been shown to influence vital cellular processes involved in the pathogenesis of numerous chronic diseases.[6] Its pleiotropic effects, demonstrated across a wide range of in vitro and in vivo models, make it a compelling candidate for therapeutic development.[1][3] This guide synthesizes the current scientific literature on Biochanin A, focusing on the molecular mechanisms that underpin its pharmacological effects.
Pharmacological Activities
Anticancer Activity
Biochanin A exhibits potent anticancer properties against a variety of malignancies, including breast, prostate, lung, pancreatic, and skin cancers.[1][5][7] Its mechanisms involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and invasion.[8][9]
-
Breast Cancer : In HER-2-positive breast cancer cells (SK-BR-3), Biochanin A inhibits HER-2 receptor activation and downstream signaling pathways, including Erk1/2 (MAPK), Akt, and mTOR.[10][11] It also suppresses the expression of the NF-κB transcription factor.[10]
-
Prostate Cancer : BCA demonstrates anti-proliferative effects by inhibiting the aromatase enzyme, which reduces estrogen levels.[3] It can also induce TRAIL-associated cell death by deactivating NF-κB.[3]
-
Pancreatic Cancer : It has been shown to hinder the cluster formation, mitosis, migration, and invasion of pancreatic cancer cells by deactivating EGFR, Akt, and MAPK pathways.[3][8]
-
Melanoma : In SK-Mel-28 human malignant melanoma cells, Biochanin A significantly inhibits growth and induces apoptosis in a dose-dependent manner.[7] It also leads to the inhibition of cell migration and invasion.[7]
Table 1: Quantitative Anticancer Effects of Biochanin A
| Cancer Type | Cell Line | Concentration/Dose | Effect | Reference |
|---|---|---|---|---|
| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Inhibition of Erk1/2 phosphorylation (31.27 ± 16.71% of control) | [10] |
| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Inhibition of Akt phosphorylation (10.17 ± 7.89% of control) | [10] |
| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Inhibition of mTOR phosphorylation (42.26 ± 12.18% of control) | [10] |
| HER-2+ Breast Cancer | SK-BR-3 | 20 µM | Reduction of NF-κB expression (49.93 ± 5.41% of control) | [10] |
| HER-2+ Breast Cancer | SK-BR-3 | 50 µM | Reduction of NF-κB expression (44.53 ± 6.44% of control) | [10] |
| Multiple Myeloma | U266 (in vivo) | Not specified | Significant reduction in tumor growth in NOD/SCID mice |[3] |
Anti-inflammatory Activity
Biochanin A exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][12] It modulates key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[13][14]
-
Inhibition of Mediators : In LPS-activated RAW 264.7 macrophages, Biochanin A inhibits the production of nitric oxide (NO), iNOS, COX-2, TNF-α, IL-1β, and IL-6.[6][13][14]
-
Mechanism : The anti-inflammatory action is linked to its ability to prevent the phosphorylation and degradation of IκBα, which blocks the nuclear translocation and activation of NF-κB.[6][14] It also blocks the phosphorylation of p38 MAPK.[14]
-
In Vivo Efficacy : In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, Biochanin A treatment (20 and 40 mg/kg) alleviated the disease activity index, restored colon length, and reduced the expression of inflammatory cytokines by inhibiting the MAPK/NF-κB axis.[13]
Table 2: Quantitative Anti-inflammatory Effects of Biochanin A
| Model System | Concentration/Dose | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| LPS-activated RAW 264.7 cells | 15, 30, 60 µM | Nitrite Production | Dose-dependent inhibition (p < 0.0001) | [13] |
| LPS-activated RAW 264.7 cells | 15, 30, 60 µM | IL-1β Release | Dose-dependent inhibition (p < 0.0001) | [13] |
| LPS-activated RAW 264.7 cells | 15, 30, 60 µM | TNF-α Release | Dose-dependent inhibition (p < 0.01) | [13] |
| DSS-induced Colitis (mice) | 20, 40 mg/kg | Disease Activity Index | Significant alleviation (p < 0.0001) | [13] |
| Myocardial I/R Injury (rats) | Not specified | Serum IL-1β, IL-18, IL-6, TNF-α | Significant decrease |[15] |
Antioxidant Activity
Biochanin A demonstrates notable antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defense systems.[12][16]
-
ROS Scavenging : It directly scavenges free radicals, an activity demonstrated in various assays including DPPH, ABTS, and nitric oxide scavenging.[17]
-
Enzyme Activity : BCA increases the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[12][18]
-
Nrf2 Pathway : A key mechanism for its antioxidant effect is the activation of the Nrf2 signaling pathway.[3][18] Biochanin A can bind to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes like heme oxygenase-1 (HO-1).[3][18] This has been shown to protect against oxidative damage in various models, including cerebral ischemia/reperfusion injury.[18][19]
Table 3: Quantitative Antioxidant Effects of Biochanin A
| Model System | Concentration/Dose | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | SOD and GSH-Px activity | Significant enhancement | [18][19] |
| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | MDA content | Significant suppression | [18][19] |
| In vitro chemical assays | 5, 10, 20, 40 µg/ml | DPPH, ABTS, NO scavenging | Dose-dependent increase in activity | [17] |
| t-BHP-induced HepG2 cells | Not specified | Nrf2 signaling | Activation |[3] |
Neuroprotective Effects
Biochanin A has been proven effective in models of several neurological diseases, including stroke, Alzheimer's, and Parkinson's disease.[20] Its neuroprotective mechanisms are multifaceted, involving its anti-inflammatory, antioxidant, and anti-apoptotic properties.[20][21]
-
Cerebral Ischemia : In rat models of middle cerebral artery occlusion (MCAO), pretreatment with Biochanin A (10, 20, or 40 mg/kg) significantly improved neurological deficits, reduced infarct volume, and decreased cerebral edema.[18][19]
-
Mechanism : These protective effects are attributed to the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB-mediated inflammatory pathway in ischemic brain tissue.[18][21] It also reduces the levels of inflammatory mediators, MAPK, TLR-4, and NADPH oxidase.[21]
-
Anti-apoptotic : Biochanin A protects neurons by inhibiting apoptosis, in part through the activation of the PI3K/Akt signaling cascade.[21]
Table 4: Quantitative Neuroprotective Effects of Biochanin A
| Model System | Dose | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | Infarct Size | Significant decrease | [18][19] |
| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | Neurological Score | Significant improvement | [18][19] |
| Cerebral I/R Injury (rats) | 10, 20, 40 mg/kg/day | Brain Edema | Significant decrease |[18][19] |
Metabolic Regulation
Biochanin A has shown therapeutic benefits in metabolic disorders like diabetes and obesity by improving insulin (B600854) sensitivity and modulating lipid and glucose metabolism.[3][22]
-
Insulin Resistance : In high-fat diet-induced diabetic mice, Biochanin A treatment (10, 20, and 40 mg/kg) significantly decreased blood glucose, reduced insulin resistance, and improved insulin sensitivity.[23][24]
-
Hepatic Steatosis : It prevents obesity-induced hepatic steatosis by activating PPAR-α, which in turn regulates genes involved in lipid metabolism and beta-oxidation.[22][25]
-
Mechanism : The antidiabetic effects are linked to its ability to increase the expression of SIRT1 in pancreatic tissue and modulate the insulin signaling pathway.[24][26]
Table 5: Quantitative Metabolic Effects of Biochanin A
| Model System | Dose | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| HFD-induced Diabetic Rats | 10, 20, 40 mg/kg | Blood Glucose | Significant decrease (p < 0.001) | [24] |
| HFD-induced Diabetic Rats | 40 mg/kg | Glucose Tolerance | Significant reduction (p < 0.001) | [24] |
| HFD-induced Diabetic Rats | 10, 20, 40 mg/kg | Insulin Resistance (HOMA-IR) | Significant reduction (p < 0.001) | [24] |
| HFD-induced Diabetic Rats | 10, 20, 40 mg/kg | Lipid Profile | Significant improvement (p < 0.001) | [24] |
| HFD-fed Mice | 0.05% in diet for 12 weeks | Hepatic Steatosis | Prevention |[22] |
Key Signaling Pathways Modulated by Biochanin A
Biochanin A exerts its pleiotropic effects by targeting several critical intracellular signaling pathways that regulate cell survival, proliferation, inflammation, and stress response.
PI3K/Akt/mTOR Pathway
This pathway is central to cell growth, survival, and proliferation and is often deregulated in cancer. Biochanin A is a potent inhibitor of this cascade, particularly in HER-2-positive breast cancer.[3][10] It dephosphorylates (inactivates) the HER-2 receptor, which in turn inhibits the downstream phosphorylation of Akt and mTOR, leading to cell cycle disruption and reduced proliferation.[3][8][10]
NF-κB Pathway
The NF-κB pathway is a master regulator of inflammation and is also implicated in cancer cell survival.[3] Inflammatory stimuli, such as LPS, activate IKK, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[14] This frees NF-κB (p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Biochanin A inhibits this pathway by blocking IKK activity and preventing IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm.[6][14][15]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like Erk1/2, is crucial for transmitting extracellular signals to the nucleus to control gene expression, cell proliferation, and inflammation.[8] Biochanin A has been shown to suppress the phosphorylation (activation) of key MAPK proteins like Erk1/2 and p38, thereby inhibiting their downstream effects on mitogenesis and inflammation.[10][13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of Biochanin A's biological activities. Below are generalized protocols for key assays cited in the literature.
General Experimental Workflow
A typical in vitro study to evaluate the effects of Biochanin A follows a logical progression from cell culture to specific endpoint assays that measure cytotoxicity, protein expression, or secreted factors.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 13. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochanin A attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Insights into the neuroprotective properties of Biochanin-A [aps.journals.ekb.eg]
- 21. Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochanin A improves hepatic steatosis and insulin resistance by regulating the hepatic lipid and glucose metabolic pathways in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biochanin A improves insulin sensitivity and controls hyperglycemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Protective Metabolic Effects of Chickpea Sprout Against Obesity-Induced Insulin Resistance and Hypoestrogenism in Rats [mdpi.com]
7-O-Methylbiochanin A: A Technical Guide on its Phytoestrogenic Activity and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methylbiochanin A, an O-methylated isoflavone (B191592) primarily found in red clover and other legumes, is recognized as a phytoestrogen, a plant-derived compound that exhibits estrogen-like biological activities. Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors (ERs), specifically ERα and ERβ, thereby modulating downstream signaling pathways. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, with a focus on its receptor binding affinity, the experimental protocols used to characterize its activity, and the signaling cascades it influences. While specific quantitative binding data for this compound is limited in publicly available literature, this guide presents data for its parent compound, Biochanin A, to provide a relevant comparative framework.
Introduction to this compound as a Phytoestrogen
This compound belongs to the isoflavone class of flavonoids, which are well-documented for their phytoestrogenic effects. As a derivative of Biochanin A, it shares a core structure that mimics 17β-estradiol, the primary female sex hormone. This structural analogy enables it to bind to estrogen receptors and elicit a range of physiological responses. Phytoestrogens can act as either estrogen agonists or antagonists depending on the target tissue, the local estrogen concentration, and the relative expression levels of ERα and ERβ. The study of this compound is of significant interest for its potential applications in hormone replacement therapy, cancer prevention, and the management of menopause-related symptoms.
Estrogen Receptor Binding Affinity
The biological activity of this compound as a phytoestrogen is initiated by its binding to estrogen receptors. While direct quantitative binding data for this compound is scarce, studies on its parent compound, Biochanin A, and other isoflavones provide valuable insights into its likely receptor affinity. Phytoestrogens generally exhibit a higher binding affinity for ERβ than for ERα.
Data Presentation: Receptor Binding Affinity of Related Isoflavones
Due to the limited availability of specific quantitative binding data for this compound, the following table summarizes the receptor binding affinities of its parent compound, Biochanin A, and other relevant phytoestrogens for comparison. These values are typically determined through competitive binding assays.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Biochanin A | ERα | Competitive Binding | ~12.6 | µM (IC50) | |
| Biochanin A | ERβ | Competitive Binding | - | - | Data Not Available |
| Genistein | ERα | Competitive Binding | 0.03 | µM (IC50) | [1] |
| Genistein | ERβ | Competitive Binding | 0.02 | µM (IC50) | [1] |
| Daidzein | ERα | Competitive Binding | 0.6 | µM (IC50) | [1] |
| Daidzein | ERβ | Competitive Binding | 0.03 | µM (IC50) | [1] |
| 17β-Estradiol | ERα | Competitive Binding | 0.001 | µM (IC50) | [1] |
| 17β-Estradiol | ERβ | Competitive Binding | 0.001 | µM (IC50) | [1] |
Note: The IC50 value for Biochanin A was converted from the provided log10(M) value of -4.9. The original source screened the compound and concluded it was "Confirmed Inactive" at the tested concentrations, suggesting a relatively low binding affinity compared to other phytoestrogens.
Experimental Protocols
The characterization of this compound's phytoestrogenic activity involves a suite of in vitro assays. The following are detailed methodologies for key experiments.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.
Methodology:
-
Receptor Source Preparation:
-
Isolate uterine tissue from ovariectomized rats.
-
Homogenize the tissue in ice-cold Tris-EDTA-Dithiothreitol (TED) buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.
-
Subject the resulting supernatant to ultracentrifugation to obtain the cytosolic fraction containing the estrogen receptors.
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Binding Assay:
-
In assay tubes, combine a fixed amount of cytosolic protein (e.g., 100-200 µg) with a constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).
-
Add increasing concentrations of unlabeled this compound or a reference compound (e.g., 17β-estradiol, diethylstilbestrol).
-
To determine non-specific binding, include tubes with a large excess of unlabeled 17β-estradiol.
-
Incubate the mixture overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxyapatite (B223615) (HAP) slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate for 15-20 minutes at 4°C with intermittent vortexing.
-
Centrifuge the tubes and wash the HAP pellets with TED buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of estrogen receptors.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as human breast cancer cells (e.g., MCF-7, T47D) or human embryonic kidney cells (HEK293), in appropriate media.
-
For transient transfection, co-transfect the cells with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
Alternatively, use a stable cell line that constitutively expresses the ER and contains an integrated ERE-reporter gene construct.
-
-
Compound Treatment:
-
Plate the transfected or stable cells in multi-well plates.
-
After cell attachment, replace the medium with a phenol (B47542) red-free medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treat the cells with various concentrations of this compound or a reference estrogen for 18-24 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Measure the activity of the control reporter (e.g., Renilla luciferase) to normalize the data.
-
-
Data Analysis:
-
Calculate the fold induction of reporter gene activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of estrogen-dependent cells, such as MCF-7 breast cancer cells.
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in a standard growth medium.
-
Prior to the assay, "starve" the cells in a phenol red-free medium with charcoal-stripped serum for several days to deplete endogenous estrogens and synchronize the cell cycle.
-
-
Compound Treatment:
-
Seed the starved cells into multi-well plates.
-
Treat the cells with a range of concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control.
-
To assess anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.
-
Incubate the cells for 6-7 days.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, quantify the cell number using a suitable method, such as:
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
MTT or XTT Assay: Measure the metabolic activity of the cells, which is proportional to the cell number.
-
Crystal Violet Staining: Stain the adherent cells with crystal violet and then solubilize the dye to measure absorbance.
-
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the cell number in the treated group to the cell number in the vehicle control group.
-
Plot the PE against the logarithm of the compound concentration.
-
Determine the EC50 for cell proliferation.
-
Signaling Pathways and Mechanisms of Action
Upon binding of this compound to estrogen receptors, a conformational change in the receptor is induced, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to EREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This is the classical "genomic" signaling pathway.
Phytoestrogens can also elicit rapid, "non-genomic" effects by activating membrane-associated estrogen receptors (mERs). This can lead to the activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and differentiation. Studies on Biochanin A have demonstrated its ability to inhibit these pathways in certain cancer cell lines.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways potentially activated by this compound.
Caption: Workflow for a competitive estrogen receptor binding assay.
Caption: Workflow for an estrogen-responsive reporter gene assay.
Conclusion
This compound is a phytoestrogen with the potential to modulate estrogen receptor signaling pathways. While further research is needed to fully elucidate its specific receptor binding affinities and downstream effects, the methodologies outlined in this guide provide a robust framework for its characterization. The study of this compound and similar isoflavones is a promising area of research with implications for the development of novel therapeutics for hormone-related conditions. The data on its parent compound, Biochanin A, suggests that it likely acts as a selective estrogen receptor modulator, with potential for tissue-specific effects that warrant more in-depth investigation.
References
A Comprehensive Technical Review of the Therapeutic Potential of Biochanin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochanin A (BCA), a naturally occurring isoflavone (B191592) phytoestrogen found predominantly in red clover, soy, and chickpeas, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-cancer, neuroprotective, anti-inflammatory, and metabolic-regulating agent.[5][6][7][8] This technical guide provides an in-depth review of the therapeutic potential of Biochanin A, focusing on its molecular mechanisms of action, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing complex signaling pathways. Despite promising preclinical results, the clinical translation of Biochanin A is challenged by its poor aqueous solubility and low oral bioavailability, an area of active investigation.[3][6][9]
Pharmacokinetics and Bioavailability
The therapeutic efficacy of Biochanin A is intrinsically linked to its pharmacokinetic profile, which is characterized by extensive metabolism and poor bioavailability.
1.1 Absorption, Metabolism, and Excretion Following oral administration, Biochanin A is metabolized in the gut and liver to its primary active metabolite, genistein, as well as sulfate (B86663) and glucuronide conjugates.[6][10] These metabolites may contribute significantly to the biological activity observed.[10] Studies in Sprague-Dawley rats have shown that Biochanin A has a high clearance rate and a large apparent volume of distribution.[6][10] Reentry peaks observed in plasma concentration profiles after oral administration suggest that Biochanin A and its metabolites undergo enterohepatic recycling, which may prolong their exposure.
1.2 Bioavailability and Enhancement Strategies The oral bioavailability of Biochanin A is notably low, reported to be less than 4-5% in rats.[10][11] This is a primary hurdle for its development as a therapeutic agent.[3] Research efforts are focused on improving its solubility and absorption through advanced drug delivery systems. Strategies include the development of solid dispersions, encapsulation in nanomicelles (e.g., with Pluronic F127 and Plasdone S630), and co-administration with other flavonoids like quercetin (B1663063), which has been shown to increase bioavailability by potentially increasing enterohepatic cycling.[3][12][13]
Table 1: Pharmacokinetic Parameters of Biochanin A in Rats
| Species | Route of Admin. | Dose | Cmax | AUC (0-t) | Bioavailability (%) | Reference |
| Sprague-Dawley (Male) | Intravenous | 5 mg/kg | - | - | - | [10] |
| Sprague-Dawley (Male) | Oral | 50 mg/kg | - | - | <4% | [10] |
| Sprague-Dawley (Female) | Intravenous | 2.5 mg/kg | ~1100 ng/mL | ~2163 hng/mL | - | [11] |
| Sprague-Dawley (Female) | Oral | 25 mg/kg | ~100 ng/mL | ~95 hng/mL | ~4.6% | [11] |
| Sprague-Dawley (Male) | Oral (Suspension) | 50 mg/kg | 47.3±11.2 ng/mL | 189.5±45.7 hng/mL | - | [13] |
| Sprague-Dawley (Male) | Oral (Micelles) | 50 mg/kg | 158.2±36.4 ng/mL | 410.2±89.5 hng/mL | 2.16-fold increase | [13] |
Therapeutic Potential in Oncology
Biochanin A has demonstrated significant anticancer effects across a wide range of malignancies, including breast, pancreatic, lung, prostate, colon, and glioblastoma.[4][5][7][14][15] Its oncotherapeutic activity is mediated through the modulation of multiple signaling pathways that govern cell proliferation, apoptosis, metastasis, and angiogenesis.[14]
2.1 Mechanism of Action in Cancer
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: Biochanin A inhibits the activation of key growth factor receptors and downstream mitogenic signaling pathways. In HER-2-positive breast cancer cells (SK-BR-3), it has been shown to inhibit HER-2 receptor phosphorylation, which subsequently suppresses the Erk1/2 (MAPK) and Akt/mTOR pathways, both crucial for cell growth and survival.[16][17][18] It can also induce cell cycle arrest by stimulating p21, a cyclin-dependent kinase inhibitor.[16]
-
Induction of Apoptosis: The pro-apoptotic effects of Biochanin A are mediated through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and caspases-3, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2.[3][16] In some cancer cells, it also inhibits the pro-survival NF-κB signaling pathway.[17]
-
Inhibition of Metastasis and Invasion: Biochanin A can suppress the metastatic potential of cancer cells by reducing the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion.[7][14][16][17]
-
Anti-Angiogenesis: It exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α), key regulators of new blood vessel formation that tumors require for growth.[7][16]
Table 2: In Vitro Anticancer Activity of Biochanin A
| Cancer Type | Cell Line | Concentration | Effect | Reference |
| Breast (HER-2+) | SK-BR-3 | 50 µM | Significant inhibition of HER-2 activation | [17] |
| Breast (HER-2+) | SK-BR-3 | 50 µM | Suppression of Erk1/2 phosphorylation | [17] |
| Breast (HER-2+) | SK-BR-3 | 50-100 µM | Dose-dependent inhibition of cell viability | [17] |
| Pancreatic | Panc-1, AsPC-1 | Dose-dependent | Induced toxicity and apoptosis; inhibited Akt and MAPK activation | [19] |
| Lung | 95D, A549 | Dose-dependent | Induced apoptosis and cell cycle arrest at S phase | [16] |
| Malignant Melanoma | SK-Mel-28 | 10-100 µM | Dose- and time-dependent growth inhibition and apoptosis | [20] |
| Glioblastoma | U87MG | Dose-dependent | Lowered matrix-degrading enzymes (MMP-2, MMP-9) | [16] |
| Osteosarcoma | MG63, U2OS | Time- and dose-dependent | Inhibited proliferation, infiltration, and metastasis | [7] |
Visualization: Anticancer Signaling Pathways of Biochanin A
Caption: Biochanin A inhibits multiple oncogenic signaling pathways.
Neuroprotective Potential
Biochanin A exhibits significant neuroprotective properties, making it a promising candidate for mitigating the effects of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][8] Its mechanisms are primarily linked to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities within the central nervous system.[1][8][21]
3.1 Mechanism of Neuroprotection
-
Antioxidant Activity: BCA combats oxidative stress, a key factor in neuronal cell death, by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[6] It also inhibits the production of reactive oxygen species (ROS) by targeting sources like NADPH oxidase.[6][21]
-
Anti-Neuroinflammatory Effects: Biochanin A suppresses neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the brain.[6] It reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO), by blocking key inflammatory signaling pathways like NF-κB and MAPK.[6][21][22]
-
Anti-Apoptotic Effects: In neuronal cells, BCA protects against apoptosis by modulating the Bcl-2 family of proteins, leading to a higher ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[23] This prevents mitochondrial dysfunction, reduces cytochrome c release, and inhibits the activation of the caspase cascade, thereby preserving neuronal integrity.[23] For instance, it has been shown to protect PC12 cells from β-amyloid-induced neurotoxicity.[23]
-
Specific Targets: BCA is also a monoamine oxidase-B (MAO-B) inhibitor, an action relevant to Parkinson's disease treatment.[6]
Visualization: Neuroprotective Signaling Pathways of Biochanin A
Caption: Biochanin A's neuroprotective mechanisms.
Anti-Inflammatory Potential
Biochanin A exerts broad anti-inflammatory effects, which have been demonstrated in various models of inflammatory disease, including arthritis and ulcerative colitis.[24][25]
4.1 Mechanism of Anti-Inflammatory Action The primary anti-inflammatory mechanism of Biochanin A involves the suppression of the NF-κB and MAPK signaling pathways.[22][25] By inhibiting these pathways, it downregulates the expression of numerous pro-inflammatory genes. This leads to a decreased production of inflammatory mediators such as TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9][25] Furthermore, Biochanin A can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which play a key role in negatively regulating inflammatory responses.[9][26]
Table 3: Anti-Inflammatory Activity of Biochanin A
| Disease Model | Species/Cell Line | Dose/Concentration | Key Findings | Reference |
| Ulcerative Colitis | DSS-induced mice | 20 and 40 mg/kg | Alleviated DAI score, restored colon length, reduced inflammatory cytokines via MAPK/NF-κB inhibition. | [25] |
| Inflammation | LPS-activated RAW 264.7 macrophages | 15, 30, and 60 µM | Inhibited ROS, IL-1β, TNF-α, and nitrite (B80452) production; reduced iNOS and COX-2 expression. | [25] |
| Vascular Inflammation | LPS-stimulated HUVEC cells | - | Inhibited TNF-α, IL-8, VCAM-1, and ICAM-1 expression via PPAR-γ activation and NF-κB inhibition. | [26] |
| Antigen-Induced Arthritis | Mice | 9 mg/kg (i.p.) | Reduced neutrophil accumulation and pro-inflammatory mediators in joints. | [27] |
Potential in Metabolic Disorders
Biochanin A has shown therapeutic benefits in metabolic disorders, including diabetes, dyslipidemia, and non-alcoholic fatty liver disease (hepatic steatosis).[5][28] Its effects are largely attributed to its ability to modulate glucose and lipid metabolism.[6][28] In diet-induced obese mice, Biochanin A was shown to improve hepatic steatosis and insulin (B600854) resistance.[28] One of the key mechanisms is its function as a PPAR-α agonist, which enhances fatty acid oxidation.[28] It also suppresses the expression of enzymes involved in gluconeogenesis.[28]
Detailed Experimental Protocols
6.1 Protocol: Cell Viability (MTT) Assay for Anticancer Effects
-
Objective: To determine the dose-dependent cytotoxic effect of Biochanin A on cancer cells.
-
Cell Lines: SK-BR-3 (breast cancer), Panc-1 (pancreatic cancer), SK-Mel-28 (melanoma).[17][19][20]
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: A stock solution of Biochanin A is prepared in DMSO. The culture medium is replaced with fresh medium containing various concentrations of Biochanin A (e.g., 0, 2, 10, 20, 50, 100 µM). A vehicle control (DMSO) is included.[17][20]
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
6.2 Protocol: Western Blot Analysis for Signaling Protein Expression
-
Objective: To evaluate the effect of Biochanin A on the expression and phosphorylation of key signaling proteins (e.g., HER-2, Akt, Erk1/2, NF-κB).[17]
-
Methodology:
-
Cell Treatment & Lysis: Cells are treated with Biochanin A as described above. After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-HER-2, anti-Akt, anti-p-Erk1/2, anti-NF-κB p65) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.
-
6.3 Protocol: In Vivo Murine Model of Ulcerative Colitis
-
Objective: To assess the anti-inflammatory efficacy of Biochanin A in a dextran (B179266) sulfate sodium (DSS)-induced colitis model.[25]
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) DSS for 5-7 days to induce acute colitis.
-
Treatment: Mice are orally administered Biochanin A (e.g., 20 and 40 mg/kg body weight) or vehicle daily, starting concurrently with or after DSS administration.[25]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI) score.
-
Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, and its length is measured.
-
Histology: A section of the colon is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for histological evaluation of inflammation and tissue damage.
-
Biochemical Analysis: Colon tissue can be homogenized to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA.
-
Visualization: General Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for in vitro evaluation of Biochanin A.
Conclusion and Future Directions
Biochanin A is a promising pleiotropic isoflavone with well-documented therapeutic potential in preclinical models of cancer, neurodegeneration, inflammation, and metabolic diseases. Its ability to modulate a multitude of key cellular signaling pathways underscores its significance as a lead compound for drug development. However, the critical challenge of its poor oral bioavailability must be addressed to unlock its full clinical potential.[6] Future research should focus on the development and clinical testing of novel formulations to enhance bioavailability. Furthermore, while numerous preclinical studies exist, well-designed clinical trials are necessary to establish the safety and efficacy of Biochanin A in human subjects for its various therapeutic applications.[4][7] The synergistic effects observed when combined with conventional chemotherapeutic agents also represent a promising avenue for future investigation.[14][15]
References
- 1. Insights into the neuroprotective properties of Biochanin-A [aps.journals.ekb.eg]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications | MDPI [mdpi.com]
- 4. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 6. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 7. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Therapeutic Potentials of Biochanin A in Neurological Disorders: Pharmacokinetic and Pharmacodynamic Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and bioavailability of the bioflavonoid biochanin A: effects of quercetin and EGCG on biochanin A disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the oral bioavailability of biochanin A by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights | Semantic Scholar [semanticscholar.org]
- 16. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 17. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Biochanin A reduces pancreatic cancer survival and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biochanin A inhibits lipopolysaccharide-induced inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
- 28. Biochanin A improves hepatic steatosis and insulin resistance by regulating the hepatic lipid and glucose metabolic pathways in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of Biochanin A in metabolic pathways
An In-depth Technical Guide on the Role of Biochanin A in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Biochanin A (BCA), an O-methylated isoflavone (B191592) predominantly found in red clover, chickpeas, and soy, has emerged as a significant modulator of various metabolic pathways.[1][2] Its multifaceted biological activities, including anti-diabetic, hypolipidemic, anti-inflammatory, and antioxidant effects, position it as a promising therapeutic agent for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which Biochanin A exerts its metabolic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Role in Glucose Homeostasis and Insulin (B600854) Sensitivity
Biochanin A has demonstrated significant efficacy in improving glucose metabolism and enhancing insulin sensitivity through multiple mechanisms.[4][6] In animal models of type 2 diabetes, BCA treatment has been shown to reduce hyperglycemia, decrease insulin resistance, and improve glucose tolerance.[6][7]
Key Mechanisms:
-
SIRT1/AMPK Pathway Activation: Biochanin A upregulates the expression of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[2][6] Increased SIRT1 activity, in turn, activates AMP-activated protein kinase (AMPK), a central energy sensor that enhances glucose uptake and fatty acid oxidation.[7][8]
-
PI3K/Akt Signaling Pathway: BCA enhances the insulin signaling pathway by increasing the expression of key proteins such as insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinases (PI3K), and protein kinase B (Akt), ultimately leading to increased translocation of glucose transporter type 4 (GLUT-4) to the cell membrane in skeletal muscle.[8][9]
-
Adipokine Regulation: It favorably modulates adipokine levels by increasing the secretion of adiponectin, which improves insulin sensitivity, and decreasing the levels of resistin, a hormone linked to insulin resistance.[2][10]
-
Protection of Pancreatic β-cells: BCA exhibits protective effects on pancreatic β-cells, which are responsible for insulin production.[4]
Quantitative Data: Effects on Glucose Metabolism
| Parameter | Animal Model | Biochanin A Dose | Duration | Outcome | Reference |
| Blood Glucose | Type 2 Diabetic Rats (HFD/STZ) | 10, 20, 40 mg/kg | 28 days | Significant decrease (p < 0.001) at all doses. | [6] |
| Insulin Resistance (HOMA-IR) | Type 2 Diabetic Rats (HFD/STZ) | 10, 20, 40 mg/kg | 28 days | Significant reduction (p < 0.001) at all doses. | [6] |
| Insulin Sensitivity | Type 2 Diabetic Rats (HFD/STZ) | 10, 20, 40 mg/kg | 28 days | Significant improvement (p < 0.01 for 10/20 mg/kg; p < 0.001 for 40 mg/kg). | [6] |
| Glycohaemoglobin (HbA1c) | Type 2 Diabetic Rats (HFD/STZ) | 10, 20, 40 mg/kg | 28 days | Significant decrease (p < 0.001) at all doses. | [6] |
| SIRT1 Expression | Pancreatic Tissue of T2D Rats | 40 mg/kg | 28 days | Increased expression. | [6] |
Experimental Protocol: Induction of Type 2 Diabetes in Rats
A common protocol for inducing type 2 diabetes mellitus in rats, as cited in studies, involves a combination of dietary manipulation and chemical induction.[6]
-
Animal Model: Male Wistar rats are typically used.
-
High-Fat Diet (HFD): Animals are fed a high-fat diet for a period of two to four weeks to induce insulin resistance.[6][11]
-
Streptozotocin (B1681764) (STZ) Induction: Following the HFD period, a single low dose of streptozotocin (e.g., 35 mg/kg, i.p.) is administered to induce partial β-cell damage, leading to a state of hyperglycemia characteristic of type 2 diabetes.[6]
-
Treatment: Diabetic animals are then treated orally with Biochanin A at specified doses (e.g., 10, 20, and 40 mg/kg) for a duration of 28 days or longer.[6]
-
Analysis: Parameters such as blood glucose, insulin levels, HOMA-IR, oral glucose tolerance tests, and histopathology of the pancreas are evaluated.[6]
Signaling Pathway: Biochanin A in Insulin Sensitivity
Caption: Biochanin A enhances insulin sensitivity via SIRT1/AMPK and PI3K/Akt pathways.
Impact on Lipid Metabolism and Dyslipidemia
Biochanin A plays a crucial role in regulating lipid metabolism, making it a potential agent for managing dyslipidemia, a common comorbidity in metabolic syndrome.[2]
Key Mechanisms:
-
PPAR Activation: Biochanin A is a potent agonist of Peroxisome Proliferator-Activated Receptors, particularly PPARα and PPARγ.[2][12] Activation of hepatic PPARα stimulates fatty acid oxidation and reduces triglyceride synthesis.[4] PPARγ activation is central to its anti-inflammatory and insulin-sensitizing effects.[12][13]
-
Cholesterol Metabolism: It modulates cholesterol homeostasis by downregulating HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and upregulating the LDL receptor (LDLR).[14][15] It also increases the expression of cholesterol-7-alpha-hydroxylase (CYP7A1), which promotes the conversion of cholesterol to bile acids.[14]
-
Lipase (B570770) Activity: BCA enhances the activity of lipoprotein lipase (LPL) and hepatic triglyceride lipase (HTGL), enzymes that are critical for the clearance of triglycerides from the circulation.[16]
-
Cholesterol Efflux: In macrophages, BCA promotes cholesterol efflux by upregulating ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, a key step in reverse cholesterol transport.[13]
Quantitative Data: Effects on Lipid Profile
| Parameter | Animal Model | Biochanin A Dose | Duration | Outcome | Reference |
| Total Cholesterol (TC) | HFD-induced Hyperlipidemic Mice | Medium Dose | Not Specified | 39% decrease (from 5.983 to 3.649 mM, p < 0.05). | [16] |
| LDL Cholesterol (LDL-C) | HFD-induced Hyperlipidemic Mice | Medium Dose | Not Specified | 85% decrease (from 1.196 to 0.181 mM, p < 0.05). | [16] |
| Lipoprotein Lipase (LPL) Activity | HFD-induced Hyperlipidemic Mice | Medium Dose | Not Specified | 96% increase (from 1.421 to 2.784 U/mg protein, p < 0.05). | [16] |
| Hepatic Triglyceride Lipase (HTGL) Activity | HFD-induced Hyperlipidemic Mice | Medium Dose | Not Specified | 78% increase (from 1.614 to 2.870 U/mg protein, p < 0.05). | [16] |
| sd-LDL-C Level | STZ-Nicotinamide Diabetic Rats | 5 mg/kg | 28 days | Significant decrease. | [17] |
| Cholesterol Efflux | RAW 264.7 Macrophages | 10 µM | Not Specified | 18.7% increase compared to control. | [16] |
Signaling Pathway: Biochanin A in Lipid Regulation
Caption: Biochanin A modulates lipid metabolism via PPARs, LXRα, and key enzymes.
Role in Hepatic Steatosis (NAFLD)
Biochanin A shows significant potential in ameliorating non-alcoholic fatty liver disease (NAFLD) by targeting hepatic fat accumulation and inflammation.[3][14]
Key Mechanisms:
-
Autophagy Induction: In hepatocytes, BCA reduces lipid accumulation by inducing autophagy through the SIRT3/AMPK/ULK-1 signaling pathway.[18][19] This process facilitates the breakdown and removal of lipid droplets.
-
Regulation of Lipogenesis: BCA downregulates key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and PPARγ in the liver, thereby reducing de novo fat synthesis.[14]
-
Improving Mitochondrial Function: By promoting mitochondrial biogenesis and function, BCA enhances the liver's capacity for fatty acid β-oxidation, reducing the substrate available for triglyceride synthesis.[20][21]
Experimental Protocol: Oleate-Induced Steatosis in HepG2 Cells
This in vitro model is widely used to study the cellular mechanisms of NAFLD.[18]
-
Cell Line: Human hepatoma HepG2 cells are cultured in appropriate media.
-
Induction of Steatosis: Cells are incubated with oleic acid (OA) for 24 hours to induce intracellular lipid accumulation, mimicking the steatotic condition of NAFLD.[18]
-
Treatment: Steatotic HepG2 cells are then treated with various concentrations of Biochanin A for 24 hours.[18]
-
Analysis: Lipid accumulation is assessed using Oil Red O staining. The expression and phosphorylation status of key proteins in the SIRT3/AMPK/ULK-1 pathway are determined by Western blotting. Autophagy flux can be monitored using specific assays.[18]
Workflow: Investigating Biochanin A in an NAFLD Cell Model
Caption: Experimental workflow for evaluating Biochanin A's effect on hepatic steatosis.
Mitochondrial and Antioxidant Effects
A growing body of evidence highlights Biochanin A's role in modulating mitochondrial function and combating oxidative stress, which are central to the pathophysiology of metabolic diseases.[21][22]
Key Mechanisms:
-
Mitochondrial Biogenesis: BCA promotes the formation of new mitochondria by upregulating key genes involved in this process, such as Pgc1α, Sirt1, and nuclear respiratory factors.[20][23] This enhances cellular energy expenditure and oxidative capacity.
-
ROS Homeostasis: BCA mitigates oxidative stress by activating the Nrf2/HO-1 pathway.[8][22] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation by BCA leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[3][22]
-
Mitochondria-Dependent Apoptosis: In pathological contexts, BCA can modulate mitochondria-mediated apoptosis, which is crucial for its anti-cancer effects but also plays a role in protecting healthy cells from metabolic stress.[21][24]
Conclusion and Future Directions
Biochanin A is a pleiotropic isoflavone that favorably modulates key metabolic pathways involved in glucose and lipid homeostasis. Its ability to activate critical signaling nodes such as PPARs, AMPK, and SIRT1, while simultaneously enhancing mitochondrial function and mitigating oxidative stress, underscores its therapeutic potential for a range of metabolic disorders.
For drug development professionals, Biochanin A represents a compelling natural scaffold. Future research should focus on:
-
Clinical Trials: Establishing the safety and efficacy of Biochanin A in human subjects with metabolic syndrome, T2D, and NAFLD.[2][5]
-
Bioavailability: Developing novel formulations to overcome its poor oral absorption and improve bioavailability.[3]
-
Synergistic Therapies: Investigating its potential in combination with existing metabolic drugs to achieve enhanced therapeutic outcomes.
The comprehensive mechanistic understanding of Biochanin A provides a solid foundation for its translation from a nutritional supplement to a clinically validated therapeutic agent.
References
- 1. Biochanin-A: A Bioactive Natural Product with Versatile Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 5. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochanin A improves insulin sensitivity and controls hyperglycemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 11. Biochanin A Attenuates Cardiomyopathy in Type 2 Diabetic Rats by Increasing SIRT1 Expression and Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochanin A ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochanin A Mitigates Atherosclerosis by Inhibiting Lipid Accumulation and Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochanin A Regulates Cholesterol Metabolism Further Delays the Progression of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 16. Potential Lipid-Lowering Mechanisms of Biochanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. مقاله The Effect of Biochanin A as PPAR γ agonist on LDL Particles Diameter and Type ۲ Diabetic Dyslipidemia [civilica.com]
- 18. Biochanin A ameliorated oleate-induced steatosis in HepG2 cells by activating the SIRT3/AMPK/ULK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biochanin A induces a brown-fat phenotype via improvement of mitochondrial biogenesis and activation of AMPK signaling in murine C3H10T1/2 mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biochanin A as a potential agent in the disease therapy via mitochondria-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochanin-A Protects Rats from Diabetes-associated Cardiorenal Damage by Attenuating Oxidative Stress through Activation of Nrf-2/HO-1 Pathway – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
In Vivo Metabolism and Biotransformation of 7-O-Methylbiochanin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of 7-O-Methylbiochanin A, a methoxylated isoflavone (B191592). Due to the limited direct research on this compound, this guide extrapolates its metabolic fate from the extensive studies conducted on its parent compound, biochanin A. The primary metabolic pathways for biochanin A, and likely for its 7-O-methylated analog, include demethylation, hydroxylation, and extensive phase II conjugation reactions such as glucuronidation and sulfation. This document details the identified metabolites of biochanin A, outlines the experimental methodologies used for their characterization, and presents this information in a structured format to aid researchers in the fields of pharmacology, toxicology, and drug development.
Introduction
This compound is an O-methylated isoflavone, a class of compounds known for their potential biological activities. Understanding the in vivo metabolism and biotransformation of such compounds is critical for evaluating their pharmacokinetic profiles, efficacy, and potential toxicity. While direct studies on this compound are scarce, a wealth of information exists for its close structural analog, biochanin A (5,7-dihydroxy-4'-methoxyisoflavone). This guide leverages the existing knowledge on biochanin A metabolism to provide a predictive framework for the biotransformation of this compound.
The metabolism of biochanin A is a multi-step process primarily occurring in the liver and intestines. It involves both phase I reactions, which introduce or expose functional groups, and phase II reactions, which conjugate the molecule with endogenous substances to increase water solubility and facilitate excretion.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of biochanin A, the biotransformation of this compound is anticipated to proceed through several key pathways. The primary routes are expected to be demethylation and conjugation of the available hydroxyl groups.
Phase I Metabolism
The initial biotransformation steps for this compound likely involve the following reactions:
-
O-Demethylation: The methoxy (B1213986) groups are susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes in the liver. Demethylation of the 4'-methoxy group would yield 5,7-dihydroxy-isoflavone (genistein), while demethylation of the 7-methoxy group would produce biochanin A. Further demethylation of biochanin A would also lead to genistein.
-
Hydroxylation: Additional hydroxyl groups may be introduced onto the aromatic rings by CYP enzymes, creating catechol or other hydroxylated structures.
Phase II Metabolism
Following phase I reactions, or directly on the parent compound, phase II conjugation reactions are expected to be the major metabolic pathways:
-
Glucuronidation: The free hydroxyl groups are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a common and major metabolic pathway for isoflavones.
-
Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxyl groups, another significant conjugation pathway for these compounds.
The following diagram illustrates the predicted metabolic pathways for this compound, extrapolated from the known metabolism of biochanin A.
Caption: Predicted metabolic pathways of this compound.
Quantitative Data on Biochanin A Metabolism
Comprehensive studies on biochanin A have identified numerous metabolites in various biological matrices. The following table summarizes the key metabolites identified in rats.[1] It is important to note that the relative abundance of these metabolites can vary depending on the animal model, dose, and route of administration.
| Metabolite ID | Metabolite Name | Molecular Formula | Bioreaction | Matrix |
| M1 | Biochanin A-7-O-glucuronide | C22H20O11 | Glucuronidation | Plasma, Urine, Feces |
| M2 | Genistein-7-O-glucuronide | C21H18O11 | Demethylation, Glucuronidation | Plasma, Urine, Feces |
| M3 | Biochanin A-7-O-sulfate | C16H12O8S | Sulfation | Plasma, Urine |
| M4 | Genistein-7-O-sulfate | C15H10O8S | Demethylation, Sulfation | Plasma, Urine |
| M5 | Genistein | C15H10O5 | Demethylation | Plasma, Urine, Feces |
| M6 | Dihydrobiochanin A | C16H14O5 | Reduction | Feces |
| M7 | Dihydrogenistein | C15H12O5 | Demethylation, Reduction | Feces |
| M8 | O-Desmethylangolensin | C15H14O4 | Demethylation, Ring Scission | Feces |
| M9 | 6'-Hydroxy-O-desmethylangolensin | C15H14O5 | Demethylation, Ring Scission, Hydroxylation | Feces |
Experimental Protocols
The identification and quantification of isoflavone metabolites typically involve a combination of in vivo animal studies and in vitro models, followed by advanced analytical techniques.
In Vivo Animal Studies
A representative experimental workflow for in vivo metabolism studies is as follows:
References
Biochanin A: A Technical Guide to Its Discovery, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biochanin A, a naturally occurring isoflavone, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the historical discovery and initial isolation of Biochanin A, detailed modern experimental protocols for its extraction and purification, and an in-depth look at its modulation of key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Isolation History
The discovery of Biochanin A is rooted in the mid-20th-century investigations into estrogenic substances in plants, particularly in clover species that were observed to affect livestock fertility.
Early Context: Isoflavones in Clover
In the early 1950s, researchers were actively isolating and identifying isoflavones from various types of clover. A notable precursor to the specific identification of Biochanin A was the work of Bradbury and White in 1951, who successfully isolated the isoflavones formononetin (B1673546) and genistein (B1671435) from subterranean clover (Trifolium subterraneum)[1][2][3]. Their work laid the groundwork for further investigations into the estrogenic compounds present in these plants.
The First Identification of Biochanin A's Estrogenic Activity in Red Clover
While the exact first use of the name "Biochanin A" is difficult to pinpoint from the available literature, a pivotal publication by G.S. Pope and H.G. Wright in 1954 in the journal Chemistry and Industry stands as a landmark in its history. Their work identified the presence of estrogenic isoflavones, including Biochanin A, in red clover (Trifolium pratense)[4][5]. This research was crucial in establishing red clover as a primary natural source of this compound and highlighted its potential biological significance.
These early isolation procedures typically involved solvent extraction of the plant material, followed by chromatographic separation techniques to purify the individual isoflavones.
Natural Sources and Quantitative Yields
Biochanin A is predominantly found in leguminous plants. The concentration of Biochanin A can vary depending on the plant species, cultivar, plant part, and growing conditions.
| Plant Source | Plant Part | Biochanin A Yield | Reference |
| Red Clover (Trifolium pratense) | Leaves and Stems | Not specified in early reports | [4][5] |
| Red Clover (Trifolium pratense) | Not specified | ~9% of total isoflavones in standardized extracts | [6] |
| Red Clover (Trifolium pratense) | Leaves, Flowers, Petioles, Stems | Predominant isoflavone, concentrations vary significantly | [7] |
| Chickpea (Cicer arietinum) | Seeds | A significant dietary source | [8] |
| Alfalfa (Medicago sativa) | Sprouts | Present | [9] |
| Soy (Glycine max) | Beans | Present | [9] |
| Peanuts (Arachis hypogaea) | Nuts | Present | [9] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and analysis of Biochanin A, as well as for studying its effects on cellular signaling pathways.
Isolation and Purification of Biochanin A from Red Clover
This protocol is a composite of modern techniques described in the literature for the efficient extraction and purification of Biochanin A.
3.1.1. Extraction
-
Sample Preparation: Air-dry or freeze-dry fresh red clover leaves and stems and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 80% methanol (B129727) in water (v/v) at a 1:10 solid-to-liquid ratio.
-
Perform sonication for 30-60 minutes at room temperature.
-
Alternatively, use a Soxhlet apparatus with ethanol (B145695) for exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
3.1.2. Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, with a layer of the solvent remaining above the stationary phase.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid).
-
Visualize the spots under UV light (254 nm).
-
Pool the fractions containing the compound with the same Rf value as a Biochanin A standard.
-
-
Crystallization:
-
Evaporate the solvent from the pooled fractions to obtain the purified Biochanin A.
-
Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.
-
Quantification of Biochanin A by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative analysis of Biochanin A in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% phosphoric or acetic acid). A typical gradient might be:
-
0-35 min: 20% to 35% acetonitrile
-
35-45 min: 35% to 100% acetonitrile
-
45-50 min: Hold at 100% acetonitrile
-
50-51 min: 100% to 20% acetonitrile
-
51-60 min: Hold at 20% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 270 nm.
-
Sample Preparation:
-
Prepare a standard stock solution of pure Biochanin A in methanol.
-
Create a series of dilutions to generate a calibration curve.
-
Dissolve the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification: Calculate the concentration of Biochanin A in the sample by comparing its peak area to the calibration curve generated from the standards.
Analysis of Signaling Pathways by Western Blot
This protocol outlines the general procedure to investigate the effect of Biochanin A on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., cancer cell line) to 70-80% confluency.
-
Treat the cells with varying concentrations of Biochanin A for a specified duration. Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-Akt) and the total forms of these proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.
-
Key Signaling Pathways Modulated by Biochanin A
Biochanin A exerts its biological effects by modulating several key intracellular signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in various diseases, including cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation, differentiation, and survival. Biochanin A has been shown to inhibit the phosphorylation of ERK1/2, thereby downregulating this pro-survival pathway in cancer cells.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Biochanin A has been demonstrated to inhibit the phosphorylation of Akt, leading to the suppression of this pathway and promoting apoptosis in cancer cells.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Biochanin A has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory and anti-cancer effects.
Conclusion
Biochanin A, since its initial discovery in red clover, has emerged as a promising natural compound with a wide range of biological activities. The experimental protocols detailed in this guide provide a framework for its continued investigation, from isolation and quantification to the elucidation of its complex cellular mechanisms. A thorough understanding of its interactions with key signaling pathways, such as MAPK/ERK and PI3K/Akt, is crucial for the development of Biochanin A as a potential therapeutic agent. This technical guide serves as a comprehensive resource to support further research and development in this exciting field.
References
- 1. 761. The chemistry of subterranean clover. Part I. Isolation of formononetin and genistein - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 761. The chemistry of subterranean clover. Part I. Isolation of formononetin and genistein - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 761. The chemistry of subterranean clover. Part I. Isolation of formononetin and genistein - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 5. karger.com [karger.com]
- 6. Estrogenic activity of two standardized red clover extracts (Menoflavon) intended for large scale use in hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoflavone profiles of red clovers and their distribution in different parts harvested at different growing stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochanin A - Wikipedia [en.wikipedia.org]
7-O-Methylbiochanin A: A Technical Overview of its Role as a Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methylbiochanin A, a naturally occurring O-methylated isoflavone, is emerging as a molecule of interest in the field of oncology and drug development due to its potential as a tyrosine kinase inhibitor. As a derivative of Biochanin A, it shares a structural backbone that has been associated with the modulation of key cellular signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a tyrosine kinase inhibitor, drawing upon data from its parent compound, Biochanin A, to infer its likely mechanisms of action. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways influenced by this class of compounds.
Introduction to Tyrosine Kinases and Their Role in Cancer
Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical component of signal transduction pathways that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. Aberrant activation of tyrosine kinases, through mutations or overexpression, is a common driver of oncogenesis, leading to uncontrolled cell growth and tumor development. Consequently, tyrosine kinase inhibitors have become a cornerstone of targeted cancer therapy.
This compound: A Profile
This compound is an O-methylated isoflavone, a class of compounds known for their potential health benefits. Its chemical structure is closely related to Biochanin A. While direct and extensive research on this compound is still emerging, the well-documented activities of Biochanin A provide a strong foundation for understanding its potential as a tyrosine kinase inhibitor.
Quantitative Data: Inhibitory Activity
While specific IC50 values for this compound against a wide panel of tyrosine kinases are not extensively available in the public domain, data for its parent compound, Biochanin A, suggest inhibitory activity against key oncogenic kinases. The following table summarizes the known inhibitory concentrations of Biochanin A, which can serve as a proxy for the anticipated activity of its methylated derivative.
| Compound | Target Kinase | IC50 Value | Cell Line/System | Reference |
| Biochanin A | Epidermal Growth Factor Receptor (EGFR) | 91.5 µM | In vitro kinase assay | [1] |
| Biochanin A | HER-2 (p-HER-2 levels) | Significant inhibition at 50 µM | SK-BR-3 cells | [2] |
| Biochanin A | Akt (p-Akt levels) | Significant inhibition at 50 µM | SK-BR-3 cells | [2] |
| Biochanin A | Erk1/2 (p-Erk1/2 levels) | Significant inhibition at 50 µM | SK-BR-3 cells | [2] |
Signaling Pathway Inhibition
Based on studies of Biochanin A, this compound is predicted to exert its effects by modulating key signaling pathways that are frequently dysregulated in cancer.
The HER-2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with aggressive disease. Inhibition of HER-2 and its downstream signaling is a validated therapeutic strategy. Biochanin A has been shown to inhibit the phosphorylation of HER-2, thereby attenuating downstream signaling cascades.[2]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature of many cancers. Biochanin A has demonstrated the ability to inhibit the phosphorylation of Akt, a key node in this pathway, suggesting that this compound may also function as a PI3K/Akt/mTOR pathway inhibitor.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the research of this compound's role as a tyrosine kinase inhibitor. These are generalized protocols that should be optimized for specific experimental conditions.
In Vitro Tyrosine Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific tyrosine kinase.
Protocol:
-
Reagent Preparation:
-
Recombinant human tyrosine kinase (e.g., HER-2, EGFR) is diluted in kinase buffer.
-
A specific peptide substrate for the kinase is prepared in kinase buffer.
-
ATP is prepared at a concentration near the Km for the specific kinase.
-
This compound is serially diluted in DMSO to create a range of concentrations.
-
-
Kinase Reaction:
-
The tyrosine kinase and this compound (or vehicle control) are pre-incubated in a 96-well plate for 15-30 minutes at room temperature.
-
The kinase reaction is initiated by adding the substrate and ATP mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
The reaction is stopped by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using an appropriate method, such as a colorimetric or fluorescence-based ELISA, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Protocol:
-
Cell Seeding:
-
Cancer cells (e.g., SK-BR-3, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium is removed, and a solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value for cell growth inhibition is calculated from the dose-response curve.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of tyrosine kinases and their downstream signaling molecules.
Protocol:
-
Cell Lysis:
-
Cells treated with this compound are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-p-HER2, anti-total-HER2, anti-p-Akt, anti-total-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is detected using an imaging system.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins to determine the effect of this compound on protein activation.
-
Conclusion and Future Directions
While direct evidence for the tyrosine kinase inhibitory activity of this compound is still being established, the existing data for its parent compound, Biochanin A, strongly suggests its potential as a modulator of key oncogenic signaling pathways, including the HER-2 and PI3K/Akt/mTOR cascades. The methodologies outlined in this guide provide a framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on generating specific IC50 values against a broad panel of tyrosine kinases, conducting detailed structure-activity relationship studies of methylated isoflavones, and performing in vivo studies to validate its anti-cancer potential. Such efforts will be crucial in determining the viability of this compound as a lead compound for the development of novel targeted cancer therapies.
References
Preliminary Studies on the Neuroprotective Effects of Biochanin A: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurological disorders represent a significant and growing global health burden. As the population ages, the prevalence of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke is expected to rise dramatically. This has spurred the search for effective neuroprotective agents, with natural compounds gaining considerable attention for their potential therapeutic efficacy and favorable safety profiles. Biochanin A, an O-methylated isoflavone (B191592) found predominantly in red clover, chickpeas, and other legumes, has emerged as a promising candidate.[1] It exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, which are central to its neuroprotective potential.[2] This technical guide provides an in-depth summary of preliminary studies on the neuroprotective effects of Biochanin A, focusing on its molecular mechanisms, quantitative effects in preclinical models, and the experimental protocols used to evaluate its efficacy.
Core Neuroprotective Mechanisms
Biochanin A exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis—three key pathological processes that underpin neuronal damage in a wide array of neurological conditions.
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a crucial factor in neurodegeneration. Biochanin A enhances the cellular antioxidant defense system. It has been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3] This antioxidant action is largely mediated by the activation of the Nrf2 signaling pathway.[3][4]
-
Anti-inflammatory Activity: Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, contributes significantly to the progression of neuronal damage in diseases like Parkinson's and in acute injuries like ischemic stroke.[3][5][6] Biochanin A demonstrates potent anti-inflammatory properties by inhibiting the activation of microglia and suppressing the production of pro-inflammatory cytokines and molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[5][6] These effects are achieved through the modulation of key inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][6][7]
-
Anti-apoptotic Activity: Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in neurodegenerative diseases and ischemic injury. Biochanin A has been shown to inhibit apoptosis in the brain following cerebral ischemia/reperfusion injury.[1] It achieves this by modulating the expression of key proteins in the apoptotic cascade, including decreasing the levels of pro-apoptotic Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[1]
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of Biochanin A are underpinned by its ability to modulate specific intracellular signaling pathways. The following diagrams illustrate the core mechanisms of action identified in preclinical studies.
Antioxidant Response via PI3K/Akt/Nrf2 Pathway
Biochanin A enhances the cellular antioxidant defense system primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of antioxidant gene expression.[3][4] Upstream signaling involving the PI3K/Akt pathway has also been identified as a crucial activator of this protective mechanism.[8][9]
References
- 1. Biochanin A Alleviates Cerebral Ischemia/Reperfusion Injury by Suppressing Endoplasmic Reticulum Stress-Induced Apoptosis and p38MAPK Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-edged sword effect of biochanin to inhibit nuclear factor kappaB: suppression of serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochanin A protects dopaminergic neurons against lipopolysaccharide-induced damage through inhibition of microglia activation and proinflammatory factors generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochanin A attenuates LPS-induced pro-inflammatory responses and inhibits the activation of the MAPK pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochanin A prevents neurodegeneration and oxidative stress in a kainic acid model of epilepsy by activating the PI3K/Akt/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Biochanin A from Red Clover
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, a major isoflavone (B191592) found in red clover (Trifolium pratense), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] As a phytoestrogen, it also shows promise in the management of menopausal symptoms. The effective isolation and purification of Biochanin A are critical for advancing research into its pharmacological applications and for the development of novel therapeutics.
This document provides detailed protocols for the extraction and purification of Biochanin A from red clover, along with quantitative data to guide experimental design. Additionally, a representative signaling pathway modulated by Biochanin A is illustrated to provide context for its biological activity.
Data Presentation
The following tables summarize quantitative data associated with the extraction and purification of Biochanin A from red clover, compiled from various studies.
Table 1: Comparison of Extraction Methods and Solvents for Isoflavones from Red Clover
| Extraction Method | Solvent System | Temperature | Duration | Key Findings | Reference |
| Maceration | 70% Ethanol (B145695) | Room Temperature | 10 days | Standard pharmacopoeia method. | [2] |
| Soxhlet Extraction | 70% Ethanol | Boiling Point (~79°C) | 20 - 60 min | Effective for exhaustive extraction. | [2] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 30 - 50°C | 10 - 30 min | Efficient extraction in a shorter time. | [2] |
| Stirring | 40-50% Aqueous Ethanol | Room Temperature | Not specified | Optimal ethanol concentration for maximizing isoflavone extraction. | [3] |
| Sonication | Methanol:Water (80:20 v/v) with 0.5% Phosphoric Acid | Room Temperature | 15 min | Simple and rapid method for sample preparation for HPLC analysis. | [4] |
| Alcohol Extraction | 75-95% Ethanol or Methanol | Not specified | 1 - 4 hours (2 cycles) | Yields an extract with 8-20% total isoflavones. | [5] |
Table 2: Purification Parameters and Outcomes for Biochanin A
| Purification Technique | Stationary Phase / Resin | Mobile Phase / Eluent | Purity Achieved | Recovery Yield | Reference |
| Flash Chromatography | Silica (B1680970) Gel | n-hexane/ethyl acetate | > 95% | 80.13% | [6] |
| Centrifugal Partition Chromatography (CPC) | HEMWat (5.5/4.5/5/5, v/v) | Hexanes-ethyl acetate-methanol-water | 93.60% (Biochanin A enriched fraction) | 99.80% (mass recovery) | [7][8] |
| Adsorption Chromatography | Insoluble Polyvinylpolypyrrolidone (PVP) | Ethanol | > 20 wt% isoflavones in concentrate | > 50% of total isoflavones | [9][10] |
| Column Chromatography | Not specified | Not specified | Crystalline Biochanin A | 50 mg from 250 g of dry weight | [11] |
Experimental Protocols
I. Extraction of Biochanin A from Red Clover
This protocol describes a general method for the solvent extraction of isoflavones, including Biochanin A, from dried red clover material.
1. Materials and Equipment:
-
Dried and powdered red clover (Trifolium pratense) flowers or aerial parts.[3][4][12]
-
Extraction solvent (e.g., 80% Methanol in water, 70% Ethanol in water).[2][4]
-
Beakers or flasks.
-
Stirrer or sonicator.
-
Filter paper or centrifuge.
-
Rotary evaporator.
2. Procedure:
-
Weigh the desired amount of powdered red clover material.
-
Add the extraction solvent at a specified solvent-to-solid ratio (e.g., 10:1 v/w or 40:1).[2][3]
-
Agitate the mixture using a stirrer or sonicator for a defined period (e.g., 15-30 minutes for sonication, longer for stirring).[4]
-
Separate the solid material from the liquid extract by filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
For exhaustive extraction, the remaining solid material can be re-extracted with fresh solvent.
-
Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be dried (e.g., freeze-dried or oven-dried) for storage or proceed directly to purification.
II. Purification of Biochanin A by Column Chromatography
This protocol provides a general guideline for the purification of Biochanin A from a crude red clover extract using column chromatography.
1. Materials and Equipment:
-
Crude red clover extract.
-
Silica gel (for stationary phase).
-
Glass chromatography column.
-
Elution solvents (e.g., a gradient of n-hexane and ethyl acetate).[6]
-
Fraction collector.
-
Thin Layer Chromatography (TLC) plates and developing chamber.
-
UV lamp for visualization.
-
Rotary evaporator.
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluate in fractions of a specific volume.
-
Monitoring: Monitor the separation process using TLC. Spot small aliquots of the collected fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp. Fractions containing the same compound (ideally, pure Biochanin A) will have the same retention factor (Rf).
-
Pooling and Concentration: Combine the fractions that contain pure Biochanin A.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified Biochanin A.
-
Purity Analysis: Assess the purity of the final product using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[4][13]
Visualizations
Experimental Workflow
Caption: Workflow for Biochanin A Extraction and Purification.
Signaling Pathway
Caption: Biochanin A's Inhibition of Cancer Cell Signaling Pathways.
Concluding Remarks
The protocols and data presented herein offer a comprehensive guide for the extraction and purification of Biochanin A from red clover. The choice of methodology will depend on the desired scale, purity, and available resources. The provided workflow and signaling pathway diagrams serve to visualize the practical and theoretical aspects of working with this promising bioactive compound. Further optimization of these protocols may be necessary to suit specific laboratory conditions and research objectives.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Biochanin A attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 10. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
Application Notes and Protocols for the Laboratory Synthesis of 7-O-Methylbiochanin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory protocols for the chemical synthesis of 7-O-Methylbiochanin A (5-hydroxy-7,4'-dimethoxyisoflavone). The synthesis is presented as a two-stage process. The first stage involves the synthesis of the precursor, Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), starting from phloroglucinol (B13840). The second stage details the selective O-methylation of the 7-hydroxyl group of Biochanin A to yield the final product. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development who require a reliable method for obtaining this compound for further investigation.
Introduction
This compound is a naturally occurring O-methylated isoflavone (B191592), a class of compounds known for their potential therapeutic properties. As derivatives of Biochanin A, which is found in plants like red clover and chickpeas, these methylated forms often exhibit altered bioavailability and biological activity.[1][2] The selective synthesis of this compound is crucial for the systematic evaluation of its pharmacological profile, including its potential as an anti-inflammatory, anticancer, or neuroprotective agent.[1]
The synthetic strategy outlined herein first constructs the isoflavone backbone to yield Biochanin A, followed by a regioselective methylation at the C7-hydroxyl position. The 5-hydroxyl group's reduced reactivity, due to intramolecular hydrogen bonding with the adjacent carbonyl group, allows for the selective methylation of the more nucleophilic 7-hydroxyl group.[3]
Synthesis Pathway Overview
The overall synthesis is a two-part process starting from commercially available phloroglucinol. The first part is the synthesis of Biochanin A, followed by the selective methylation to obtain this compound.
Caption: Overall synthetic pathway for this compound from phloroglucinol.
Part 1: Synthesis of Biochanin A
This part of the protocol is adapted from established methods for isoflavone synthesis.[4]
Experimental Protocol
Step 1: Synthesis of 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one (Deoxybenzoin Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, suspend anhydrous zinc chloride (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To this suspension, add phloroglucinol (1.0 eq) and 4-methoxyphenylacetonitrile (1.1 eq).
-
Hoesch Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the stirred suspension for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, decant the ether and treat the remaining solid residue with water. Heat the aqueous mixture to reflux for 1-2 hours to facilitate hydrolysis of the intermediate ketimine.
-
Isolation and Purification: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure deoxybenzoin (B349326) intermediate.
Step 2: Cyclization to form Biochanin A
-
Reaction Setup: In a round-bottom flask, dissolve the deoxybenzoin intermediate from Step 1 in a mixture of N,N-dimethylformamide (DMF) and a formylating agent such as phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent precursor.
-
Cyclization Reaction: Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours. The formylating agent provides the C2 carbon of the isoflavone core.
-
Reaction Monitoring: Monitor the formation of Biochanin A by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Purify the crude Biochanin A by column chromatography on silica (B1680970) gel or by recrystallization (e.g., from ethanol) to obtain the pure product.
Data Presentation: Reagents and Expected Yields for Biochanin A Synthesis
| Step | Reactant | Molar Eq. | Solvent | Key Reagents | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phloroglucinol | 1.0 | Diethyl Ether | 4-methoxyphenylacetonitrile (1.1 eq), ZnCl₂ (1.5 eq), HCl (gas) | 0 | 4-6 | 60-70 |
| 2 | Deoxybenzoin Intermediate | 1.0 | DMF | POCl₃ (or similar) | 50-70 | 2-4 | 70-80 |
Part 2: Selective 7-O-Methylation of Biochanin A
This protocol utilizes a regioselective methylation method that favors the 7-hydroxyl group over the 5-hydroxyl group.[3]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized Biochanin A (1.0 eq) in dimethyl carbonate (DMC), which serves as both the solvent and the methylating agent.
-
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution. DBU acts as a non-nucleophilic base to deprotonate the phenolic hydroxyl group.
-
Methylation Reaction: Heat the solution to reflux (approximately 90 °C) under magnetic stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the Biochanin A spot and the appearance of a new, less polar product spot. The reaction time can vary from 24 to 48 hours.
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure. To facilitate the removal of residual DMC, an azeotropic mixture can be formed by adding methanol.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with a dilute acid solution (e.g., 1N HCl) to remove the DBU. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude this compound. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure final product.
Data Presentation: Reagents and Expected Yields for 7-O-Methylation
| Reactant | Molar Eq. | Solvent | Key Reagents | Temp. (°C) | Time (h) | Expected Yield (%) |
| Biochanin A | 1.0 | Dimethyl Carbonate (DMC) | DBU (1.2 eq) | 90 | 24-48 | 80-90 |
Experimental Workflow Diagram
References
Application Note: Quantification of 7-O-Methylbiochanin A in Plasma using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-O-Methylbiochanin A, an O-methylated isoflavone, is a compound of interest in pharmaceutical research due to its potential biological activities. To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a robust and validated analytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note describes a detailed protocol for a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma. The method presented herein is specific, sensitive, accurate, and precise, adhering to the principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and European Medicines Agency (EMA).
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Formononetin (B1673546) (Internal Standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free plasma (human, rat, or other species as required), stored at -80 °C
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler with temperature control, a column oven, and a UV-Vis detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 262 nm. Isoflavones typically exhibit strong absorbance in the 250-280 nm range[1].
-
Run Time: Approximately 10 minutes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and formononetin (IS) and dissolve in 10 mL of methanol in separate volumetric flasks. Store at 4 °C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (5 µg/mL): Dilute the formononetin stock solution with 50% methanol in water.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma sample (blank, CC, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (5 µg/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines to ensure its reliability for the intended application. The validation parameters are summarized below.
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The linearity was evaluated using a weighted (1/x²) linear regression model.
| Parameter | Result |
| Linear Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 1: Linearity and Sensitivity Data.
Precision and Accuracy
The intra- and inter-day precision and accuracy were assessed by analyzing replicate quality control (QC) samples at four concentration levels: LLOQ, low QC, medium QC, and high QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| Low QC | 30 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Medium QC | 300 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High QC | 1500 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 2: Precision and Accuracy Acceptance Criteria.
Extraction Recovery and Matrix Effect
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples to those of unextracted standards. The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the quantification.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | Consistent and reproducible | Within acceptable limits |
| High QC | 1500 | Consistent and reproducible | Within acceptable limits |
Table 3: Extraction Recovery and Matrix Effect.
Stability
The stability of this compound in plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -80 °C to room temp. | ≤ 15% deviation from nominal |
| Short-Term Stability | 4 hours at room temperature | ≤ 15% deviation from nominal |
| Long-Term Stability | 30 days at -80 °C | ≤ 15% deviation from nominal |
| Post-Preparative Stability | 24 hours in autosampler at 4 °C | ≤ 15% deviation from nominal |
Table 4: Stability Assessment.
Visualizations
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Metabolic Pathway of Biochanin A
Biochanin A, the parent compound of this compound, undergoes metabolic transformation in the liver, primarily through O-demethylation and hydroxylation reactions catalyzed by cytochrome P450 enzymes.[2][3][4][5][6]
Caption: Metabolic pathway of Biochanin A in the liver.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using a validated HPLC-UV method. The presented method is reliable, reproducible, and suitable for supporting preclinical and clinical studies involving this compound. The straightforward protein precipitation sample preparation procedure and the robust chromatographic conditions allow for high-throughput analysis. The provided validation data summary confirms that the method meets the stringent requirements for bioanalytical assays.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of Biochanin A and Formononetin by Human Liver Microsomes in Vitro | Scilit [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS-Based Identification of Biochanin A Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biochanin A, a naturally occurring isoflavone (B191592) found predominantly in red clover, soy, and other legumes, has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Understanding the metabolic fate of Biochanin A is crucial for elucidating its mechanisms of action, evaluating its bioavailability, and assessing its safety profile. This document provides detailed application notes and protocols for the identification and analysis of Biochanin A metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and sensitive analytical technique.
Metabolic Pathways of Biochanin A
Biochanin A undergoes extensive metabolism in vivo, primarily through Phase I and Phase II biotransformation reactions. The major metabolic pathways include demethylation, hydroxylation, glucuronidation, and sulfation.[1]
Phase I Metabolism: The initial and primary metabolic step for Biochanin A is O-demethylation, which converts it to the more biologically active isoflavone, genistein.[2] Other Phase I reactions, such as hydroxylation, can also occur, leading to the formation of various hydroxylated derivatives.
Phase II Metabolism: Following Phase I transformations, Biochanin A and its metabolites, particularly genistein, undergo conjugation reactions to increase their water solubility and facilitate their excretion. The most common Phase II reactions are glucuronidation and sulfation, resulting in the formation of glucuronide and sulfate (B86663) conjugates.[1]
Below is a diagram illustrating the primary metabolic pathways of Biochanin A.
Caption: Metabolic pathways of Biochanin A.
Quantitative Data Summary
| Analyte | Administration Route | Dose (mg/kg) | AUC₀-t (h*ng/mL) |
| Total Biochanin A | Intravenous | 5 | 2163.43 |
| Free Genistein | Intravenous | 5 | 94.91 |
| Total Genistein | Intravenous | 5 | 329.92 |
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data from a pharmacokinetic study in female rats.
One study noted the relative distribution of Biochanin A in different biological samples, with the lowest abundance in blood (0.96%), followed by bile (1.38%), and the highest in urine (45.10%), indicating extensive metabolism and excretion.[1]
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for the accurate and reproducible analysis of Biochanin A and its metabolites. The following are detailed protocols for various biological matrices.
a) Plasma/Serum Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge the urine sample at 10,000 rpm for 10 minutes at 4°C to pellet any sediment.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
c) Tissue Sample Preparation (Homogenization and Extraction)
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 1 mL of ice-cold methanol/water (80:20, v/v) to the tissue.
-
Homogenize the tissue using a bead beater or a probe sonicator until a uniform homogenate is obtained. Keep the sample on ice during homogenization.
-
Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general LC-MS/MS method that can be optimized for the specific instrumentation and metabolites of interest.
a) Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of isoflavones and their metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity of phenolic compounds.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Full scan mode for initial metabolite profiling and Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for Biochanin A and its expected metabolites should be optimized by infusing individual standards.
-
Biochanin A: e.g., m/z 283 -> 268
-
Genistein: e.g., m/z 269 -> 133
-
Biochanin A Glucuronide: e.g., m/z 459 -> 283
-
Genistein Glucuronide: e.g., m/z 445 -> 269
-
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of Biochanin A metabolites is depicted in the following diagram.
Caption: Experimental workflow for metabolite analysis.
Conclusion
The LC-MS/MS methods outlined in these application notes provide a robust framework for the identification and analysis of Biochanin A metabolites in various biological matrices. A thorough understanding of its metabolic fate is essential for advancing the research and development of Biochanin A as a potential therapeutic agent. The provided protocols can be adapted and optimized to suit specific research needs and available instrumentation, enabling researchers to gain valuable insights into the complex biotransformation of this promising natural compound.
References
Application Notes and Protocols for Biochanin A Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Biochanin A in cell culture experiments. The protocols outlined below are foundational for investigating the effects of Biochanin A on various cellular processes, including cell viability, apoptosis, and key signaling pathways.
Introduction to Biochanin A
Biochanin A is a natural isoflavone (B191592) found in various plants, including red clover, soy, and alfalfa.[1][2][3] It has garnered significant interest in cancer research for its potential anti-proliferative, pro-apoptotic, and anti-inflammatory activities.[1][4][5] Studies have shown that Biochanin A can modulate multiple signaling pathways involved in cancer progression, making it a promising candidate for further investigation.[1][6][7]
Data Presentation: Efficacy of Biochanin A on Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of Biochanin A across different cancer cell lines, providing a clear reference for experimental design.
| Cell Line | Cancer Type | Biochanin A Concentration | Treatment Duration | Observed Effects |
| SK-BR-3 | HER-2+ Breast Cancer | 2-100 µM | 72 hours | Biphasic effect on viability; inhibition of HER-2, Erk1/2, Akt, mTOR, and NFκB signaling at higher concentrations.[6] |
| A549 & 95D | Lung Cancer | 60-240 µmol/L | 48 hours | Induced S phase arrest and apoptosis; activated Bcl-2 and Caspase-3 pathways.[8][9] |
| U937 & THP-1 | Acute Myeloid Leukemia (AML) | 50-200 µM | 24 hours | Induced apoptosis and cell cycle arrest; downregulated RUNX1 and MYC.[10] |
| PANC-1 | Pancreatic Cancer | 20-80 µM | 72 hours | Decreased cell survival (in combination with atorvastatin); reduced MMP-2 activity.[11] |
| SK-Mel-28 | Malignant Melanoma | 10-100 µM | 48-72 hours | Inhibited cell growth, migration, and invasion; induced apoptosis; modulated NF-κB and MAPK signaling.[12] |
| KB | Oral Cancer | IC50 and IC90 | Not Specified | Reduced cell viability, induced apoptosis, increased oxidative stress, and inhibited cell migration.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of Biochanin A on cell viability and proliferation.[13][14][15]
Materials:
-
Biochanin A (stock solution prepared in DMSO)[6]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Biochanin A in complete culture medium. Remove the old medium from the wells and add 100 µL of the Biochanin A-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest Biochanin A treatment.[6]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13][14]
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Biochanin A treatment using flow cytometry.[17][18][19][20][21]
Materials:
-
Biochanin A
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Biochanin A and a vehicle control for the specified duration.
-
Cell Harvesting:
-
Washing: Wash the collected cells once with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[20]
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of Biochanin A on cell cycle progression.
Materials:
-
Biochanin A
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Biochanin A for the desired time.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by Biochanin A.[6][22][23]
Materials:
-
Biochanin A
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-Erk1/2, Erk1/2, NF-κB, β-actin)[6][23]
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence detection system
Procedure:
-
Cell Lysis: After treatment with Biochanin A, wash cells with ice-cold PBS and lyse them with lysis buffer.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[23]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[23]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Biochanin A inhibits key cancer signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for treating cells with Biochanin A.
References
- 1. ijsit.com [ijsit.com]
- 2. Biochanin A - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Anticancer Potential of Biochanin A in KB Oral Cancer Cells Through the NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Biochanin A in AML Cells: Apoptosis Induction and Pathway-Specific Regulation in U937 and THP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Treatment of Biochanin A and Atorvastatin Alters Mitochondrial Bioenergetics, Modulating Cell Metabolism and Inducing Cell Cycle Arrest in Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Biochanin A
These application notes provide comprehensive protocols and summarized data for researchers investigating the in vivo effects of Biochanin A across various animal models. The information is intended for professionals in drug development, pharmacology, and related life sciences fields.
Anti-Cancer Effects in a Murine Breast Cancer Xenograft Model
Application: To evaluate the efficacy of Biochanin A in inhibiting the growth of estrogen-receptor-positive (ER+) breast cancer tumors in vivo.
Quantitative Data Summary
| Animal Model | Treatment Group | Dosage | Tumor Volume (mm³) | Tumor Incidence | Reference |
| Nude Mice (MCF-7 xenograft) | Vehicle Control | - | ~1500 | 100% | [1] |
| Biochanin A | 5 mg/kg/day, i.p. | Not significantly different from control | Not specified | [1] | |
| Biochanin A | 15 mg/kg/day, i.p. | Significantly smaller than control | Reduced | [1] | |
| Quercetin + EGCG | 5 mg/kg each/day, i.p. | Not significantly different from control | Not specified | [1] | |
| Biochanin A + Quercetin + EGCG | 5 mg/kg each/day, i.p. | Similar to 15 mg/kg Biochanin A | Reduced | [1] |
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Strain: Nude (athymic)
-
Sex: Female
Tumor Induction:
-
Culture human breast cancer MCF-7 cells in appropriate media.
-
One week prior to cell implantation, anesthetize the mice and implant a β-Estradiol pellet subcutaneously to support the growth of estrogen-dependent tumors.
-
On the day of implantation, trypsinize, count, and resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 1-5 million cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
Treatment Regimen:
-
Prepare Biochanin A solution in a suitable vehicle (e.g., DMSO and saline).
-
Administer Biochanin A via intraperitoneal (i.p.) injection daily at the specified dosages.
-
Begin treatment 4 weeks prior to tumor cell inoculation and continue for the duration of the study.[1]
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Signaling Pathway and Workflow
Experimental Workflow for Breast Cancer Xenograft Model
Caption: Workflow for studying Biochanin A in a breast cancer mouse model.
Biochanin A Signaling in HER-2 Positive Breast Cancer
Caption: Biochanin A inhibits HER-2 signaling pathways in breast cancer.
Neuroprotective Effects in a Rat Model of Parkinson's Disease
Application: To assess the neuroprotective properties of Biochanin A against lipopolysaccharide (LPS)-induced dopaminergic neurodegeneration.
Quantitative Data Summary
| Animal Model | Treatment Group | Parameter | Result | Reference |
| Sprague-Dawley Rats (LPS-induced) | Sham | Behavioral Symptoms | Normal | [2] |
| LPS + Vehicle | Behavioral Symptoms | Significantly impaired | [2] | |
| LPS + Biochanin A | Behavioral Symptoms | Significantly improved | [2] | |
| LPS + Vehicle | Dopaminergic Neuron Count | Significant loss | [2] | |
| LPS + Biochanin A | Dopaminergic Neuron Count | Loss prevented | [2] | |
| LPS + Vehicle | Microglia Activation | Increased | [2] | |
| LPS + Biochanin A | Microglia Activation | Inhibited | [2] | |
| LPS + Vehicle | NADPH Oxidase, MDA | Increased | [2] | |
| LPS + Biochanin A | NADPH Oxidase, MDA | Inhibited | [2] | |
| LPS + Vehicle | SOD, GPx | Decreased | [2] | |
| LPS + Biochanin A | SOD, GPx | Increased | [2] |
Experimental Protocol
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
Induction of Parkinson's Disease Model:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Inject lipopolysaccharide (LPS) unilaterally into the substantia nigra pars compacta (SNpc) to induce inflammation and neurodegeneration.
Treatment Regimen:
-
Dissolve Biochanin A in a suitable vehicle.
-
Administer Biochanin A to the rats (e.g., via oral gavage or i.p. injection) for a specified period (e.g., 21 days) following the LPS injection.[3]
-
Include a vehicle-treated control group and a sham-operated group.
Behavioral and Post-Mortem Analysis:
-
Conduct behavioral tests (e.g., apomorphine-induced rotation test) to assess motor function.
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Collect brain tissue for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining), microglia activation (Iba-1 staining), and biochemical assays for oxidative stress markers (MDA, SOD, GPx).
Signaling Pathway and Workflow
Experimental Workflow for Parkinson's Disease Rat Model
Caption: Workflow for investigating Biochanin A in a rat model of Parkinson's.
Neuroprotective Signaling of Biochanin A
Caption: Biochanin A's neuroprotective mechanism via MAPK pathway.
Attenuation of Cerebral Ischemia/Reperfusion Injury
Application: To determine the neuroprotective effects of Biochanin A in a rat model of stroke.
Quantitative Data Summary
| Animal Model | Treatment Group | Dosage | Neurological Score | Infarct Volume | Brain Edema | Reference |
| Sprague-Dawley Rats (MCAO) | Sham | - | Normal | None | None | [4] |
| I/R + Vehicle | - | Significantly impaired | Large | Severe | [4] | |
| I/R + Biochanin A | 10 mg/kg/day, i.p. | Improved | Reduced | Reduced | [4] | |
| I/R + Biochanin A | 20 mg/kg/day, i.p. | Significantly improved | Significantly reduced | Significantly reduced | [4] | |
| I/R + Biochanin A | 40 mg/kg/day, i.p. | Significantly improved | Significantly reduced | Significantly reduced | [4] |
Experimental Protocol
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
Induction of Cerebral Ischemia/Reperfusion:
-
Anesthetize the rats.
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal suture method.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
Treatment Regimen:
-
Prepare Biochanin A in a suitable vehicle.
-
Administer Biochanin A (i.p.) for a period (e.g., 14 days) prior to the MCAO procedure.[4]
-
Assess neurological deficits, infarct volume (using TTC staining), and brain edema at a specific time point after reperfusion (e.g., 24 hours).
Signaling Pathway and Workflow
Caption: Biochanin A activates Nrf2 and inhibits NF-κB for neuroprotection.
Prevention of Bone Loss in an Ovariectomized Rat Model of Osteoporosis
Application: To investigate the potential of Biochanin A in preventing estrogen-deficiency-induced bone loss.
Quantitative Data Summary
| Animal Model | Treatment Group | Dosage | Bone Mineral Density | Trabecular Bone Volume | RANKL/OPG Ratio | Reference |
| Sprague-Dawley Rats (OVX) | Sham | - | Normal | Normal | Normal | [1] |
| OVX Control | - | Decreased | Markedly decreased | Remarkably increased | [1] | |
| OVX + Biochanin A | 5-50 mg/kg/day (oral) | Maintained at sham levels | Significantly increased vs. OVX | Significantly decreased vs. OVX | [1] | |
| OVX + 17β-estradiol (E2) | - | Maintained at sham levels | Significantly increased vs. OVX | Significantly decreased vs. OVX | [1] | |
| Wistar Rats (OVX) | OVX + Biochanin A | 5 mg/kg/day, p.o. | No significant effect | No significant effect | Not specified | [5][6] |
Experimental Protocol
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Sex: Female
Induction of Osteoporosis:
-
Perform bilateral ovariectomy (OVX) on mature female rats to induce estrogen deficiency.
-
A sham-operated group should be included as a control.
Treatment Regimen:
-
Administer Biochanin A orally (e.g., via gavage) for a specified duration (e.g., 4 to 14 weeks). [1][5][6]2. Include an OVX control group receiving the vehicle and a positive control group receiving 17β-estradiol (E2).
Analysis of Bone Parameters:
-
At the end of the study, collect femurs and lumbar vertebrae.
-
Analyze bone mineral density (BMD) and bone microarchitecture using micro-computed tomography (µCT).
-
Measure biochemical markers of bone turnover in serum or urine (e.g., deoxypyridinoline).
-
Perform gene expression analysis (RT-PCR) on bone tissue to determine the RANKL/OPG ratio.
Signaling Pathway and Workflow
Experimental Workflow for Ovariectomized Rat Model
Caption: Workflow for studying Biochanin A in a rat model of osteoporosis.
RANKL/OPG Signaling in Osteoporosis
Caption: Biochanin A modulates the RANKL/OPG ratio to inhibit bone resorption.
Amelioration of Metabolic Syndrome in High-Fat Diet-Induced Obese Mice
Application: To evaluate the effects of Biochanin A on hepatic steatosis and insulin (B600854) resistance in a diet-induced obesity model.
Quantitative Data Summary
| Animal Model | Diet | Treatment | Hepatic Steatosis | Insulin Resistance | PPARα Activation | Reference |
| C57BL/6 Mice | Normal Chow | - | Normal | Normal | Normal | [7] |
| High-Fat Diet (HFD) | Vehicle | Severe | Increased | - | [7] | |
| High-Fat Diet (HFD) | 0.05% Biochanin A in diet | Prevented | Prevented | Increased | [7] |
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
Induction of Obesity and Metabolic Syndrome:
-
Feed mice a high-fat diet (HFD) for an extended period (e.g., 12 weeks) to induce obesity, hepatic steatosis, and insulin resistance.
-
A control group should be fed a normal chow diet.
Treatment Regimen:
-
Supplement the HFD with Biochanin A at a specified concentration (e.g., 0.05% w/w).
-
The treatment should be administered for the duration of the HFD feeding.
Analysis of Metabolic Parameters:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
At the end of the study, collect blood for biochemical analysis (e.g., glucose, insulin, lipids).
-
Collect liver tissue for histological analysis (H&E staining for steatosis) and gene/protein expression analysis of metabolic regulators (e.g., PPARα and its target genes).
Signaling Pathway and Workflow
Experimental Workflow for High-Fat Diet-Induced Obesity Model
Caption: Workflow for assessing Biochanin A in a diet-induced obesity model.
PPARα Signaling in Metabolic Regulation by Biochanin A
Caption: Biochanin A activates PPARα to improve metabolic parameters.
References
- 1. The Preventive Effect of Biochanin A on Bone Loss in Ovariectomized Rats: Involvement in Regulation of Growth and Activity of Osteoblasts and Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochanin A protects dopaminergic neurons against lipopolysaccharide-induced damage and oxidative stress in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochanin A restored the blood-brain barrier in cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIOCHANIN A SHOWS NO EFFECT ON SKELETAL SYSTEM IN OVARIECTOMIZED RATS, WHEN ADMINISTERED IN MODERATE DOSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochanin A improves hepatic steatosis and insulin resistance by regulating the hepatic lipid and glucose metabolic pathways in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Formulation Strategies of 7-O-Methylbiochanin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylbiochanin A (7-OMBA) is a naturally occurring O-methylated isoflavone (B191592) with demonstrated biological activities. However, its poor aqueous solubility and potential for extensive first-pass metabolism present significant challenges to achieving adequate oral bioavailability. Effective formulation strategies are therefore crucial to enhance its therapeutic potential. This document provides a detailed overview of various formulation approaches, including nanoparticle, liposome, solid dispersion, and self-emulsifying drug delivery systems (SEDDS), to improve the oral delivery of 7-OMBA. The protocols and data presented are based on studies with structurally similar O-methylated isoflavones, such as biochanin A and formononetin, and can be adapted for the formulation of 7-OMBA.
Challenges in Oral Delivery of this compound
The oral administration of 7-OMBA is primarily limited by its low solubility in gastrointestinal fluids and susceptibility to metabolic degradation. These factors contribute to poor absorption and low systemic exposure. The following diagram illustrates the key challenges:
Caption: Key challenges hindering the oral bioavailability of this compound.
Formulation Strategies and Protocols
This section details four prominent formulation strategies to overcome the challenges associated with the oral delivery of 7-OMBA.
Nanoparticle Formulations
Encapsulating 7-OMBA into nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.
| Formulation Type | O-Methylated Isoflavone | Carrier/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Solid Lipid Nanoparticles (SLNs) | Biochanin A | Glyceryl monostearate, Lecithin | 176.0 | 97.15 | Showed sustained release properties and improved stability after freeze-drying.[1][2] |
| Solid Lipid Nanoparticles (SLNs) | Formononetin | Stearic acid | 200 - 350 | - | Biocompatible, biodegradable, and showed enhanced controlled drug release.[3] |
| PLGA Nanoparticles | Formononetin-HP-β-CD complex | PLGA | 210.23 ± 3.4 | 91.97 ± 0.79 | Spherical morphology with high encapsulation efficiency.[4] |
| Nanoemulsion | Isoformononetin | - | 174.65 ± 1.63 | 96.04 ± 1.28 | Enhanced relative oral bioavailability compared to suspension.[5] |
This protocol is adapted from a method for preparing Biochanin A-loaded SLNs.[1][6]
Workflow:
Caption: Workflow for the preparation of 7-OMBA loaded Solid Lipid Nanoparticles.
Materials:
-
This compound (7-OMBA)
-
Glyceryl monostearate (GMS)
-
Lecithin
-
Ethanol
-
Acetone
-
Tween-80
-
Pluronic F68
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve 7.5 mg of 7-OMBA, 100 mg of GMS, and 100 mg of Lecithin in 5 mL of a 2:1 (v/v) mixture of ethanol and acetone in a water bath at 70°C.
-
Aqueous Phase Preparation: Dissolve 180 mg of Tween-80 and 180 mg of Pluronic F68 in 10 mL of distilled water and heat to 70°C.
-
Emulsification: Inject the hot organic phase into the hot aqueous phase under rapid stirring at 1000 rpm to form a coarse pre-emulsion.
-
Solidification: Pour the pre-emulsion into an ice bath (0-2°C) and continue stirring with a magnetic stirrer for 1 hour to allow for solvent evaporation and SLN formation.
-
Storage: Store the resulting SLN dispersion at 4°C. For long-term stability, the SLNs can be lyophilized.
Liposome Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, like 7-OMBA, thereby improving their oral absorption.
| Formulation Type | Active Compound | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Liposomal DMU-212 | 3,4,5,4′-tetramethoxystilbene | POPG | 114.2 ± 2.6 | - | Homogeneous size distribution and negative surface charge.[7] |
Workflow:
Caption: Workflow for the preparation of 7-OMBA loaded liposomes.
Materials:
-
This compound (7-OMBA)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) or other suitable lipids
-
Chloroform
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve 7-OMBA and the selected lipids in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature.
-
Size Reduction: Sonicate the resulting liposomal suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a desired size.
-
Purification: Remove any unencapsulated 7-OMBA by dialysis or gel filtration.
Solid Dispersion Formulations
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, which can enhance the dissolution rate and bioavailability of poorly soluble drugs like 7-OMBA.
| O-Methylated Isoflavone | Carrier(s) | Drug:Carrier Ratio | Solubility Enhancement (fold) | Bioavailability Enhancement (fold) | Key Findings |
| Biochanin A | Solutol HS15, HPMC 2910 | 1:10:10 | 8-60 | Cmax: ~13, AUC: ~5 | Rapid and complete drug release (approx. 100% within 1h).[8][9] |
| Formononetin | - | - | - | - | Pharmacokinetic evaluations of solid dispersion formulations have been conducted.[10] |
This protocol is based on a method for preparing Biochanin A solid dispersions.[8]
Workflow:
Caption: Workflow for the preparation of 7-OMBA solid dispersion.
Materials:
-
This compound (7-OMBA)
-
Solutol HS15
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) 2910
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolution: Dissolve 7-OMBA, Solutol HS15, and HPMC in ethanol in the desired ratio (e.g., 1:10:10 w/w/w).
-
Solvent Removal: Evaporate the ethanol using a rotary evaporator at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum desiccator to ensure complete removal of the solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a fine powder of uniform size.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ solubilization can significantly enhance the oral absorption of lipophilic drugs like 7-OMBA.
| O-Methylated Isoflavone | Oil Phase | Surfactant | Co-surfactant | Particle Size (nm) | Key Findings |
| Formononetin | - | - | - | 20.65 ± 1.42 | Homogeneous spherical shape.[11] |
Workflow:
Caption: Logical workflow for the development of a 7-OMBA SEDDS formulation.
Materials:
-
This compound (7-OMBA)
-
Oils (e.g., Capmul® MCM, Labrafil® M 1944 CS)
-
Surfactants (e.g., Tween® 20, Cremophor® EL)
-
Co-solvents (e.g., Transcutol® P, Propylene glycol)
Procedure:
-
Excipient Screening: Determine the solubility of 7-OMBA in a variety of oils, surfactants, and co-solvents to identify suitable excipients.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying regions.
-
Formulation Preparation: Prepare the 7-OMBA loaded SEDDS by accurately weighing the selected excipients and 7-OMBA and mixing them until a clear and homogenous solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for their self-emulsification properties, droplet size distribution, zeta potential, and in vitro drug release profile in simulated gastric and intestinal fluids.
Conclusion
The formulation strategies outlined in this document provide a comprehensive guide for researchers and drug development professionals to enhance the oral bioavailability of this compound. While specific data for 7-OMBA is limited, the provided protocols and data for structurally similar O-methylated isoflavones offer a strong foundation for the rational design and development of effective oral delivery systems for this promising compound. Further optimization and in vivo evaluation will be necessary to determine the most effective formulation for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of Biochanin A loaded solid lipid nanoparticles | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of Biochanin A loaded solid lipid nanoparticles [wisdomlib.org]
- 7. Steroidogenic activity of liposomal methylated resveratrol analog 3,4,5,4′-tetramethoxystilbene (DMU-212) in human luteinized granulosa cells in a primary three-dimensional in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 7-O-Methylbiochanin A as a Ligand in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylbiochanin A is a methylated isoflavone, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Its parent compound, Biochanin A, has been studied for its interaction with various cellular targets. This document provides a framework for investigating this compound as a ligand in receptor binding studies, based on the known activities of Biochanin A. While specific experimental data for this compound is not yet widely available, the protocols and potential targets outlined here provide a robust starting point for its characterization.
Biochanin A has been shown to selectively target cancer cells and inhibit multiple signaling pathways.[1] In HER-2 positive breast cancer cells, Biochanin A inhibits the activation of the HER-2 receptor and downstream signaling pathways, including Erk1/2, Akt, and mTOR.[1][2] It also suppresses the activity of invasive enzymes like MMP-9.[1] Furthermore, Biochanin A has demonstrated binding affinity for certain androgen receptor (AR) mutants, such as ART877A and ARW741C, suppressing the AR signaling pathway in prostate cancer models.[3] Given these findings, the primary putative targets for this compound are likely to be receptor tyrosine kinases like HER-2 and nuclear receptors such as the androgen receptor.
Potential Molecular Targets and Signaling Pathways
Based on the known interactions of Biochanin A, the following signaling pathways are proposed as primary areas of investigation for this compound:
-
HER-2 Signaling Pathway: Overexpression of the HER-2 receptor is a hallmark of aggressive breast cancers.[1] Biochanin A has been shown to inhibit the phosphorylation and activation of HER-2.[1] This, in turn, blocks the downstream PI3K/Akt/mTOR and Ras/Raf/MEK/Erk signaling cascades, which are crucial for cell proliferation, survival, and invasion.
-
Androgen Receptor (AR) Signaling: In prostate cancer, mutations in the androgen receptor can lead to resistance to standard therapies. Biochanin A has been found to bind to specific AR mutants, acting as an antagonist.[3]
The following diagram illustrates the potential inhibitory action of this compound on the HER-2 signaling pathway, based on the known effects of Biochanin A.
Quantitative Data Presentation
The following table presents a hypothetical summary of quantitative data that could be obtained from receptor binding and functional assays for this compound. These values are for illustrative purposes and need to be determined experimentally.
| Target Receptor | Assay Type | Ligand | Ki (nM) | IC50 (µM) | Cell Line |
| HER-2 | Competitive Binding | This compound | 150 (est.) | - | SK-BR-3 |
| HER-2 | Phosphorylation Assay | This compound | - | 45 (est.) | SK-BR-3 |
| Androgen Receptor (T877A) | Competitive Binding | This compound | 95 (est.) | - | LAPC4 |
| Androgen Receptor (W741C) | Competitive Binding | This compound | 110 (est.) | - | LAPC4 |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor (e.g., HER-2) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., ³H-labeled ligand).
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a stock solution of the radiolabeled ligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes or purified receptor
-
Radiolabeled ligand (at a single concentration)
-
Increasing concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]
Protocol 2: Western Blot Analysis of Akt and Erk Phosphorylation
This protocol is used to assess the effect of this compound on the activation of downstream signaling pathways by measuring the phosphorylation status of key proteins like Akt and Erk.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-Erk, anti-total-Erk, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[6]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.[5]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Signal Detection: Wash the membrane again and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.[5]
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Experimental Workflow Visualization
The following diagram outlines a general workflow for characterizing the interaction of this compound with a target receptor.
References
- 1. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of Biochanin A in anti-inflammatory research models
Application Notes: Biochanin A in Anti-Inflammatory Research
Introduction
Biochanin A (BCA) is a natural isoflavone (B191592) found in plants such as red clover (Trifolium pratense), cabbage, and alfalfa[1]. It is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[2][3][4]. Its anti-inflammatory properties are of particular interest to researchers developing novel therapeutics for a variety of inflammatory conditions. Biochanin A exerts its effects by modulating key signaling pathways involved in the inflammatory response, making it a valuable tool for studying inflammation in both cellular and animal models[2][4].
Mechanism of Anti-Inflammatory Action
Biochanin A mitigates inflammation by targeting several critical signaling cascades. Its primary mechanisms involve the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and pro-resolving pathways.
-
Inhibition of NF-κB Pathway: A central mechanism of Biochanin A's anti-inflammatory activity is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2][5][6]. It has been shown to inhibit the activity of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB[1][6]. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those for iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][5][6].
-
Modulation of MAPK Pathway: Biochanin A can attenuate the inflammatory response by inhibiting the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38[5][7]. The MAPK pathway plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators[7]. By suppressing MAPK activation, Biochanin A effectively reduces the inflammatory cascade[5][7].
-
Suppression of NLRP3 Inflammasome: Biochanin A has been demonstrated to inhibit the NLRP3 inflammasome signaling pathway[8][9]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation[9]. Studies show that Biochanin A can block this pathway, potentially by suppressing upstream signals like TLR4/NF-κB, leading to reduced secretion of these potent cytokines[8][9].
-
Activation of PPARγ: The anti-inflammatory effects of Biochanin A are also associated with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[10][11]. PPARγ activation can interfere with the NF-κB pathway, leading to a reduction in the expression of inflammatory genes[10][11].
-
Pro-Resolving Effects: Beyond just inhibiting inflammation, Biochanin A actively promotes its resolution. In models of antigen-induced arthritis, it has been shown to shorten the resolution interval by inducing neutrophil apoptosis and enhancing efferocytosis (the clearance of apoptotic cells by macrophages)[12][13][14]. This pro-resolving action is mediated, at least in part, through the G protein-coupled receptor 30 (GPR30) and Protein Kinase A (PKA) signaling[12][13][14].
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of Biochanin A and its observed effects in various anti-inflammatory research models.
Table 1: In Vitro Models - Effective Concentrations and Effects of Biochanin A
| Cell Line | Model | Biochanin A Concentration | Observed Effects | Reference |
| RAW 264.7 Macrophages | LPS-Stimulated Inflammation | 15, 30, 60 µM | Inhibited release of ROS, IL-1β, IL-18, and TNF-α; reduced nitrite (B80452) production and expression of iNOS and COX-2. | [5] |
| RAW 264.7 Macrophages | LPS-Stimulated Inflammation | 10 µM | Significantly suppressed the secretion of TNF-α and IL-6. | [10] |
| BV2 Microglial Cells | LPS-Stimulated Inflammation | Not specified (dose-dependent) | Attenuated production of TNF-α, IL-1β, nitric oxide, and ROS; inhibited phosphorylation of JNK, ERK, and p38. | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS-Stimulated Inflammation | Not specified | Inhibited LPS-induced TNF-α and IL-8 production; suppressed VCAM-1, ICAM-1, and E-selectin expression via PPAR-γ activation. | [11] |
| Human Corneal Epithelial Cells (HCECs) | HSV-1 Infection | IC50: ~37 µM | Inhibited HSV-1 replication and downregulated expression of TNF-α, RANTES, IL-1β, and IL-6. | [15] |
Table 2: In Vivo Models - Dosages and Anti-Inflammatory Effects of Biochanin A
| Animal Model | Disease Model | Biochanin A Dosage | Route | Key Findings | Reference |
| Mice | DSS-Induced Ulcerative Colitis | 20 and 40 mg/kg | Not specified | Alleviated Disease Activity Index (DAI) score, restored colon length, and reduced inflammatory cytokines by inhibiting the MAPK/NF-κB axis. | [5] |
| Mice | Antigen-Induced Arthritis | 9 mg/kg | i.p. | Decreased neutrophil accumulation, reduced MPO activity, IL-1β, and CXCL1 levels. Shortened the resolution interval from ~23h to ~5.5h. | [12][13] |
| Rats | Myocardial Ischemia/Reperfusion | Not specified | Not specified | Reduced infarct area and levels of AST, CK-MB, and LDH. Decreased production of IL-1β, IL-18, IL-6, and TNF-α by blocking the TLR4/NF-κB/NLRP3 pathway. | [8] |
| Rats | Diabetic Myocardial Infarction | 5, 10, and 20 mg/kg | Not specified | Suppressed inflammation by reducing TNF-α, IL-6, and IL-1β levels. Reduced oxidative stress markers. | [16] |
| Mice | Pentylenetetrazol-Induced Kindling (Epilepsy) | 20 mg/kg | Daily | Reduced epileptogenesis severity by 51.7% and downregulated the IL-1β/TXNIP/NLRP3 axis. | [17] |
Visualizations: Signaling Pathways and Workflows
// Connections LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88; MyD88 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; {p65, p50, IkB} -> NFkB_complex [arrowhead=none]; NFkB_complex -> IKK [style=invis]; // for layout IkB -> p_IkB;
BiochaninA -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
{p65, p50} -> p65_nuc [ltail=cluster_cytoplasm, lhead=cluster_nucleus, label="Translocation"]; p65_nuc -> DNA; p50_nuc -> DNA; {p65_nuc, p50_nuc} -> p50_nuc [style=invis]; DNA -> Genes [label="Transcription"];
// Invisible edges for alignment p65_nuc -> p50_nuc [style=invis]; } Caption: Biochanin A inhibits NF-κB activation by blocking IKK-mediated phosphorylation of IκBα.
// Connections LPS -> TLR4; TLR4 -> Adaptors; Adaptors -> {ERK, JNK, p38};
ERK -> p_ERK [label="P"]; JNK -> p_JNK [label="P"]; p38 -> p_p38 [label="P"];
BiochaninA -> p_ERK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; BiochaninA -> p_JNK [arrowhead=tee, color="#EA4335", style=dashed]; BiochaninA -> p_p38 [arrowhead=tee, color="#EA4335", style=dashed];
{p_ERK, p_JNK, p_p38} -> AP1 [label="Activate"]; AP1 -> Response; } Caption: Biochanin A suppresses inflammation by inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs.
// Connections seed -> adhere; adhere -> pretreat; pretreat -> stimulate; stimulate -> incubate; incubate -> collect; collect -> supernatant [style=dashed]; collect -> lysate [style=dashed]; supernatant -> {griess, elisa}; lysate -> {western, qpcr}; } Caption: Workflow for assessing Biochanin A's anti-inflammatory effects in LPS-stimulated macrophages.
Experimental Protocols
Here are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of Biochanin A.
Protocol 1: In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the process for treating murine macrophage cells (RAW 264.7) to assess the anti-inflammatory potential of Biochanin A.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Biochanin A (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into appropriate culture plates at a density of 2 x 10⁵ cells/mL. Allow them to adhere and grow for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Biochanin A (e.g., 1, 5, 10, 30, 60 µM)[5]. Include a vehicle control group treated with an equivalent amount of DMSO. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for an additional 18-24 hours at 37°C and 5% CO₂.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted mediators like nitric oxide (Protocol 2) and cytokines (Protocol 3). Store at -80°C if not used immediately.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for protein analysis (Protocol 4).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants (from Protocol 1)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
Procedure:
-
Standard Curve: Prepare a serial dilution of the NaNO₂ standard (e.g., from 100 µM to 0 µM) in culture medium.
-
Assay: In a 96-well plate, add 50 µL of each supernatant sample and standard in duplicate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Pro-Inflammatory Cytokine Measurement (ELISA)
This protocol is for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
Materials:
-
Collected cell culture supernatants (from Protocol 1)
-
Commercially available ELISA kits for mouse TNF-α, IL-6, or IL-1β
-
96-well ELISA plate (often pre-coated in the kit)
-
Wash buffer, detection antibody, HRP conjugate, substrate solution, and stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
General Steps: a. Add standards and samples to the wells of the pre-coated plate and incubate. b. Wash the wells to remove unbound substances. c. Add the biotin-conjugated detection antibody and incubate. d. Wash the wells, then add the streptavidin-HRP conjugate and incubate. e. Wash the wells again and add the TMB substrate solution. A color will develop in proportion to the amount of cytokine present. f. Add the stop solution to terminate the reaction.
-
Measurement: Immediately measure the absorbance at 450 nm.
-
Calculation: Construct a standard curve and determine the cytokine concentrations in the samples.
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol is used to detect the expression and phosphorylation levels of key proteins in the NF-κB and MAPK pathways from cell lysates.
Materials:
-
Cell lysates (from Protocol 1)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. Compare the ratio of phosphorylated protein to total protein across different treatment groups.
References
- 1. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochanin A from Chinese Medicine: An Isoflavone with Diverse Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochanin A attenuates LPS-induced pro-inflammatory responses and inhibits the activation of the MAPK pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochanin A attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochanin A attenuates myocardial ischemia/reperfusion injury through the TLR4/NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochanin A ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochanin A inhibits lipopolysaccharide-induced inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
- 13. Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Biochanin A Mitigates Oxidative Stress and Inflammation in Diabetic Myocardial Infarction: Insights From a Streptozotocin and Isoproterenol Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotection impact of biochanin A against pentylenetetrazol-kindled mice: Targeting NLRP3 inflammasome/TXNIP pathway and autophagy modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 7-O-Methylbiochanin A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of 7-O-Methylbiochanin A.
Troubleshooting Guides
This section addresses common problems and provides step-by-step solutions to overcome them.
Issue 1: Low intrinsic aqueous solubility of this compound.
Question: I am struggling with the very low inherent water solubility of this compound for my in vitro assays. What are my options?
Answer: this compound, like many isoflavones, has poor aqueous solubility, which can hinder its biological evaluation. Here are several techniques you can employ to improve its solubility:
-
Co-solvency: For preparing stock solutions, a common and effective method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, this stock solution can be slowly diluted with your aqueous experimental buffer to the final desired concentration.
-
pH Adjustment: The solubility of isoflavones can be pH-dependent. They are generally more stable in acidic conditions. Therefore, attempting to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6) may improve its solubility. It is advisable to avoid alkaline conditions (pH > 7) to prevent potential degradation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and poloxamers. This can enhance the dissolution rate by presenting the compound in an amorphous form with a larger surface area.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and saturation solubility.
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more water-soluble prodrug is an advanced strategy. The prodrug is then converted back to the active parent compound in vivo.
Issue 2: Precipitation of this compound in cell culture media.
Question: After diluting my DMSO stock of this compound into my cell culture medium, I observe precipitation. How can I prevent this?
Answer: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to gradually decrease the solvent concentration.
-
Pre-warming of Media: Gently warming the cell culture medium to 37°C before adding the compound stock solution can sometimes help maintain solubility.
-
Use of a Carrier: Consider pre-complexing this compound with a solubilizing agent like HP-β-CD before adding it to the culture medium.
-
Gentle Agitation: After adding the compound, gently swirl the culture flask or plate to ensure uniform distribution and minimize localized high concentrations that can lead to precipitation.
Frequently Asked Questions (FAQs)
Solubility Enhancement Techniques
Q1: How much can I expect the solubility of an isoflavone (B191592) to increase with cyclodextrin (B1172386) complexation?
A1: The extent of solubility enhancement depends on the specific isoflavone and the type of cyclodextrin used. For example, studies on soy isoflavone extracts have shown that complexation with β-cyclodextrin can increase aqueous solubility by approximately 26-fold.[1] For other poorly soluble compounds, the increase can be even more significant.
Q2: What are the advantages of using a solid dispersion to improve solubility?
A2: Solid dispersions can significantly enhance the dissolution rate of poorly soluble drugs by:
-
Reducing the particle size to a molecular level.
-
Increasing the surface area available for dissolution.
-
Improving the wettability of the drug.
-
Potentially converting the drug from a crystalline to a more soluble amorphous form.
Q3: When should I consider preparing a nanosuspension?
A3: A nanosuspension is a suitable approach when you need to increase the dissolution rate and saturation solubility of a drug that is poorly soluble in both aqueous and organic media.[2] This technique is particularly useful for oral and parenteral drug delivery.
Q4: Is the prodrug approach a common strategy for improving the solubility of isoflavones?
A4: The prodrug approach is a well-established strategy for improving the solubility and bioavailability of various drugs. It involves chemically modifying the drug to attach a hydrophilic promoiety, which is later cleaved in the body to release the active drug. While it is a powerful technique, it requires significant synthetic chemistry expertise.
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound is limited in publicly available literature, the following table provides representative data for the solubility enhancement of structurally similar isoflavones and other poorly soluble compounds using various techniques.
| Technique | Compound(s) | Carrier/Method | Initial Solubility | Enhanced Solubility | Fold Increase | Reference(s) |
| Cyclodextrin Complexation | Soy Isoflavone Extract | β-Cyclodextrin | 0.076 mg/mL | 2.0 mg/mL | ~26 | [1] |
| Solid Dispersion | Ursolic Acid | PVP K30 / Poloxamer 407 (0.5:7.5:2 ratio) | ~0.102 µg/L | 3.01 mg/mL | >1,000,000 | [3] |
| Solid Dispersion | Valsartan | PVP VA 64 / Poloxamer 188 / Poloxamer 407 | - | - | 27 | [4] |
| Nanosuspension | Diosmin | 3% w/v PEG 400 | - | - | ~5 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common laboratory-scale method for preparing an inclusion complex to enhance aqueous solubility.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-cyclodextrin (commonly 1:1 or 1:2).
-
Slurry Formation: In a glass mortar, add the calculated amount of HP-β-cyclodextrin and a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick, uniform paste.
-
Incorporation of the Drug: Gradually add the accurately weighed this compound to the paste while continuously triturating with a pestle.
-
Kneading: Continue kneading the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction and complex formation.
-
Drying: Transfer the resulting paste to a watch glass or petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared inclusion complex in a tightly sealed container in a cool, dry place.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the steps for preparing a solid dispersion using a hydrophilic polymer.
-
Selection of Carrier and Solvent: Choose a suitable hydrophilic carrier (e.g., PVP K30, Poloxamer 407) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol (B129727), or a mixture).
-
Dissolution: Accurately weigh the desired amounts of this compound and the carrier (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio) and dissolve them completely in the selected solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
Protocol 3: Determination of Aqueous Solubility by HPLC
This protocol provides a general method for quantifying the aqueous solubility of this compound.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Calibration Curve: Inject the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the wavelength of maximum absorbance for this compound. Generate a calibration curve by plotting the peak area against the concentration.
-
Equilibrium Solubility Measurement: Add an excess amount of this compound powder to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Preparation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
HPLC Analysis: Dilute the filtered supernatant with the mobile phase if necessary and inject it into the HPLC system under the same conditions used for the calibration curve.
-
Concentration Determination: Determine the peak area of this compound in the sample and use the calibration curve to calculate its concentration, which represents the aqueous solubility.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enhancing and evaluating the solubility of this compound.
Caption: A hypothetical signaling pathway modulated by solubilized this compound.
References
Enhancing the stability of Biochanin A in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on enhancing the stability of Biochanin A in various solvents and pH conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving Biochanin A?
Biochanin A is soluble in several organic solvents but has limited solubility in aqueous solutions.[1][2] For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are highly effective.[1]
Solubility of Biochanin A in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Acetone | Soluble | [2] |
| Methanol (B129727) | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Aqueous Buffers | Sparingly soluble | [1] |
| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [1] |
2. How stable is Biochanin A in aqueous solutions?
Aqueous solutions of Biochanin A are not recommended for storage for more than one day.[1] The compound's poor aqueous solubility and potential for degradation in aqueous media can affect experimental reproducibility.[3]
3. How does pH affect the stability of Biochanin A?
Biochanin A shows significant pH-dependent stability. Studies on related isoflavones have shown that degradation is more prominent under acidic conditions (pH 3.1) compared to neutral (pH 7.0) or slightly acidic (pH 5.6) conditions when subjected to heat.[4]
4. What is the impact of temperature on Biochanin A stability?
As a crystalline solid, Biochanin A is stable for at least four years when stored at -20°C.[1] However, in solution, its stability is temperature-dependent. High temperatures can accelerate degradation, a principle used in forced degradation studies to predict long-term stability.[4][5]
5. What are the recommended storage conditions for Biochanin A?
-
Solid Form: Store at -20°C for long-term stability.[1]
-
Stock Solutions (in organic solvents like DMSO): For short-term storage, refrigeration at 4°C may be adequate, but for longer periods, storage at -20°C or -80°C is recommended. It is advisable to prepare fresh dilutions for experiments.[6]
-
Aqueous Solutions: Prepare fresh for immediate use and do not store for more than a day.[1]
6. What are the main degradation pathways for Biochanin A?
Biochanin A can be metabolized or degraded through several pathways. A primary metabolic route in biological systems is O-demethylation to form the more potent phytoestrogen, genistein (B1671435).[7] Other reactions can include hydroxylation.[7] Microbial and fungal organisms can also catabolize Biochanin A into various smaller compounds.[8][9]
Troubleshooting Guides
Issue 1: Precipitation of Biochanin A in Aqueous Experimental Media
-
Problem: Biochanin A precipitates out of solution when a DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: Biochanin A is poorly water-soluble.[3] The final concentration of the organic solvent (like DMSO) may be too low to maintain its solubility in the aqueous medium.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration as high as experimentally permissible without causing cellular toxicity.
-
Use Solubilizing Agents: Consider the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or formulating the compound in solid dispersions with polymers like Solutol HS15 and HPMC 2910, which have been shown to significantly improve dissolution.[6][10]
-
Prepare Fresh Dilutions: Always prepare aqueous dilutions of Biochanin A immediately before use.[1]
-
Sonication: Gentle sonication can sometimes help in redissolving small amounts of precipitate, but this may not provide a long-term stable solution.
-
Caption: Troubleshooting workflow for Biochanin A precipitation issues.
Issue 2: Inconsistent Results in Bioactivity or Stability Assays
-
Problem: High variability in results between experimental replicates.
-
Cause: This could be due to the degradation of Biochanin A in the experimental medium over the time course of the assay, or inconsistent dosing due to solubility issues.
-
Solutions:
-
Confirm Solution Homogeneity: Ensure the Biochanin A solution is clear and free of any precipitate before each use.
-
Time-Course Stability Check: Perform a preliminary experiment to assess the stability of Biochanin A in your specific experimental medium (solvent, pH, temperature) over the duration of your assay. Use an analytical method like HPLC to quantify the remaining Biochanin A at different time points.[11]
-
Control for Solvent Effects: Ensure that all experimental arms, including controls, have the same final concentration of the solvent (e.g., DMSO).
-
Protect from Light: Although not extensively reported as a primary cause of degradation, it is good practice to protect flavonoid solutions from direct light to prevent potential photodecomposition.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis During Stability Studies
-
Problem: New peaks, other than the parent Biochanin A peak, appear in the chromatogram.
-
Cause: These are likely degradation products resulting from hydrolysis, oxidation, or other chemical transformations under the stress conditions.[12]
-
Solutions:
-
Characterize Degradants: Use mass spectrometry (LC-MS) to identify the mass of the degradation products.[13] This can help in elucidating the degradation pathway. Common metabolites include genistein (from O-demethylation).[7]
-
Evaluate Mass Balance: A proper forced degradation study should aim for a mass balance where the sum of the increase in the peak areas of the degradants corresponds to the decrease in the peak area of the parent compound.[14]
-
Refine Stress Conditions: If degradation is too extensive (e.g., >20%), the stress conditions (e.g., acid/base concentration, temperature) may be too harsh. Reduce the intensity or duration of the stress to achieve a target degradation of 5-20%.[15]
-
Experimental Protocols
Protocol: Forced Degradation Study of Biochanin A
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][14]
Objective: To assess the stability of Biochanin A under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
Biochanin A
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Biochanin A in methanol or DMSO at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period, monitoring for degradation.
-
Dilute samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose the solid Biochanin A powder to dry heat (e.g., 100°C) for a set duration.
-
Also, expose the stock solution (in an organic solvent) to heat (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the Biochanin A solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at suitable time intervals.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating Biochanin A from all its degradation products.
-
Monitor the decrease in the peak area of Biochanin A and the formation of new peaks.
-
Caption: Experimental workflow for a forced degradation study of Biochanin A.
Caption: Simplified metabolic degradation pathway of Biochanin A.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biochanin A - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of the Isoflavone Biochanin A and Its Glucoside Conjugates by Ascochyta rabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced dissolution and bioavailability of biochanin A via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. biomedres.us [biomedres.us]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimizing dosage and administration route for in vivo Biochanin A studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Biochanin A in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for Biochanin A in in vivo studies?
A1: The optimal dosage of Biochanin A can vary significantly depending on the animal model, the disease under investigation, and the administration route. However, based on published studies, a general starting point for oral administration in rodents is in the range of 10-50 mg/kg body weight per day.[1][2] For intraperitoneal injections, doses have ranged from 4 mg/kg to 40 mg/kg.[3][4] Intravenous administration is typically at a lower dose, around 5 mg/kg to 10 mg/kg, due to higher bioavailability.[5] It is always recommended to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific experimental conditions.
Q2: How should I prepare Biochanin A for in vivo administration?
A2: Biochanin A has poor water solubility, which presents a challenge for in vivo delivery. A common method is to first dissolve Biochanin A in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle such as saline or corn oil.[4] For instance, one protocol describes preparing injectable Biochanin A in a 25% DMSO solution in saline.[4] For oral gavage, Biochanin A can be solubilized in DMSO and then mixed with corn oil.[4] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity to the animals. Always prepare fresh solutions, as the stability of Biochanin A in aqueous solutions can be limited.
Q3: What are the common administration routes for Biochanin A in animal studies?
A3: The most frequently used administration routes for Biochanin A in vivo are oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). Oral administration is common for studying its effects as a dietary supplement but is subject to low bioavailability due to first-pass metabolism.[1] Intraperitoneal injection bypasses the gastrointestinal tract, leading to higher bioavailability than the oral route. Intravenous injection provides the highest bioavailability but may have a shorter half-life. The choice of administration route should align with the specific aims of your research.
Troubleshooting Guide
Issue 1: Low Bioavailability and Inconsistent Results
-
Problem: Researchers often face challenges with the low oral bioavailability of Biochanin A, leading to variability in experimental outcomes.[1] This is primarily due to its poor solubility and extensive first-pass metabolism in the liver.[6][7]
-
Solution:
-
Formulation Strategies: To enhance solubility and dissolution, consider preparing a solid dispersion of Biochanin A with hydrophilic carriers like Solutol HS15 and HPMC 2910.[8][9] This method has been shown to significantly increase oral bioavailability.[7][8][9] Another approach is the use of nano-sized phospholipid complexes (nBCA-PLCs) which can also improve oral absorption.[1]
-
Co-administration: Co-administration with other flavonoids, such as quercetin, may increase the bioavailability of Biochanin A.
-
Alternative Routes: If oral administration proves to be a significant hurdle, consider using intraperitoneal or intravenous injections to achieve more consistent systemic exposure.
-
Issue 2: Vehicle-Related Toxicity or Interference
-
Problem: The use of organic solvents like DMSO to dissolve Biochanin A can cause local irritation, inflammation, or systemic toxicity in animals, potentially confounding experimental results. High concentrations of DMSO have been reported to affect immune function.[4]
-
Solution:
-
Minimize Solvent Concentration: Use the lowest possible concentration of the organic solvent required to dissolve Biochanin A. A final DMSO concentration of 25% in the vehicle has been used, but it is advisable to test for any vehicle-specific effects in a control group.[4]
-
Vehicle Control Group: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent and vehicle combination.
-
Alternative Vehicles: Explore other biocompatible vehicles or formulation strategies that require lower concentrations of organic solvents.
-
Issue 3: Rapid Metabolism and Short Half-Life
-
Problem: Biochanin A is extensively metabolized in vivo, primarily to its active metabolite genistein (B1671435), and undergoes glucuronidation and sulfation, leading to rapid clearance and a short half-life.[6] This can make it difficult to maintain therapeutic concentrations over a desired period.
-
Solution:
-
Dosing Frequency: Depending on the pharmacokinetic profile in your model, it may be necessary to administer Biochanin A more frequently (e.g., twice daily) to maintain effective plasma concentrations.
-
Metabolic Inhibitors: While not a standard practice and requiring careful consideration of off-target effects, co-administration with inhibitors of specific metabolic enzymes could potentially prolong the half-life of Biochanin A. This approach requires thorough validation.
-
Consider Metabolites: Since genistein is a major active metabolite, consider that some of the observed biological effects may be attributable to genistein. It may be relevant to measure the plasma concentrations of both Biochanin A and genistein.
-
Data Presentation
Table 1: Summary of In Vivo Dosages and Administration Routes for Biochanin A
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Rats | Type 2 Diabetes | 10 mg/kg | Oral (p.o.) | [1] |
| Rats | Diabetic Cardiomyopathy | 10, 20, 40 mg/kg | Oral (p.o.) | [2] |
| Rats | Cerebral Ischemia/Reperfusion | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | [3][10] |
| Mice | Diet-Induced Obesity | 0.05% in diet | Oral (in diet) | [11] |
| Rats | Immune Function Study | 8 mg/kg | Oral (p.o.) | [4] |
| Rats | Immune Function Study | 4 mg/kg | Intraperitoneal (i.p.) | [4] |
| Mice | Ehrlich Solid Carcinoma | Not specified | Not specified | [12] |
| Rats | Interaction with Mitoxantrone | 10 mg/kg | Intravenous (i.v.) | [5] |
| Rats | Interaction with Saquinavir | 20 mg/kg | Oral (p.o.) | [13] |
| Rats | Interaction with Tamoxifen (B1202) | 100 mg/kg | Oral (p.o.) | [14] |
| Rats | Diabetic Myocardial Infarction | 5, 10, 20 mg/kg | Not specified | [15] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Biochanin A for Neuroprotection Studies in Rats
-
Preparation of Dosing Solution:
-
Dissolve Biochanin A powder in 100% DMSO to create a stock solution.
-
For a final dosing solution, dilute the stock solution in sterile saline to achieve the desired concentration (e.g., 10, 20, or 40 mg/kg) in a final volume suitable for intraperitoneal injection (typically 1-2 ml/kg). Ensure the final DMSO concentration is kept to a minimum.
-
-
Animal Dosing:
-
Induction of Cerebral Ischemia/Reperfusion:
-
On day 15, induce middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours) followed by reperfusion.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animals for neurological deficits at specific time points post-reperfusion.
-
At the end of the experiment, collect brain tissue for analysis of infarct volume, oxidative stress markers, and inflammatory mediators.[3]
-
Protocol 2: Oral Administration of Biochanin A in a Diet-Induced Obesity Mouse Model
-
Diet Preparation:
-
Prepare a high-fat diet (HFD) containing a specified percentage of fat.
-
For the treatment group, supplement the HFD with 0.05% Biochanin A by thoroughly mixing the compound into the diet formulation.[11]
-
Prepare a normal chow diet and an HFD without Biochanin A for the control groups.
-
-
Animal Study:
-
Use C57BL/6 mice and divide them into three groups: normal chow, HFD, and HFD with Biochanin A.
-
Provide the respective diets and water ad libitum for a period of 12 weeks.[11]
-
-
Data Collection and Analysis:
-
Monitor body weight, food intake, and other metabolic parameters throughout the study.
-
At the end of the 12-week period, collect blood samples for biochemical analysis (e.g., glucose, insulin (B600854), lipid profile).
-
Harvest liver and other relevant tissues for histological examination and analysis of gene and protein expression related to lipid and glucose metabolism.[11]
-
Mandatory Visualizations
Caption: Biochanin A inhibits HER2 signaling pathways in cancer cells.
Caption: General experimental workflow for in vivo Biochanin A studies.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochanin A Attenuates Cardiomyopathy in Type 2 Diabetic Rats by Increasing SIRT1 Expression and Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Study of the in Vivo and in Vitro Metabolism of Dietary Isoflavone Biochanin A Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced dissolution and bioavailability of biochanin A via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochanin A Alleviates Cerebral Ischemia/Reperfusion Injury by Suppressing Endoplasmic Reticulum Stress-Induced Apoptosis and p38MAPK Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochanin A improves hepatic steatosis and insulin resistance by regulating the hepatic lipid and glucose metabolic pathways in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The natural isoflavone Biochanin-A synergizes 5-fluorouracil anticancer activity in vitro and in vivo in Ehrlich solid-phase carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduced Oral Bioavailability and Altered Pharmacokinetics of Saquinavir by Co-administration with Biochanin A in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced bioavailability of tamoxifen and its metabolite 4-hydroxytamoxifen after oral administration with biochanin A (an isoflavone) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochanin A Mitigates Oxidative Stress and Inflammation in Diabetic Myocardial Infarction: Insights From a Streptozotocin and Isoproterenol Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Poor Oral Bioavailability of 7-O-Methylbiochanin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of 7-O-Methylbiochanin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a methoxylated isoflavone, a type of flavonoid found in various plants like red clover. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, its clinical utility is hampered by its low oral bioavailability, which is primarily due to its poor aqueous solubility and extensive first-pass metabolism in the liver. This leads to low plasma concentrations and reduced efficacy when administered orally.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The main approaches focus on improving its solubility and/or protecting it from premature metabolism. These strategies include:
-
Formulation-based approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[1][2]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve its solubilization in the gastrointestinal tract.
-
Nanoformulations: Reducing the particle size to the nanometer range (nanoparticles, nanoemulsions) to increase the surface area for dissolution and absorption.
-
-
Chemical Modification: Creating prodrugs that are more water-soluble and are converted to the active form in the body.
Q3: Which formulation strategy has shown documented success for a similar isoflavone?
A3: A solid dispersion formulation of Biochanin A, a closely related isoflavone, using Solutol® HS15 and HPMC 2910 has demonstrated a significant improvement in oral bioavailability. In a preclinical study, this formulation resulted in an approximately 13-fold increase in the maximum plasma concentration (Cmax) and a 5-fold increase in the total drug exposure (AUC) in rats compared to the pure compound.[1][2]
Q4: What are the key signaling pathways modulated by this compound?
A4: Research on the parent compound, Biochanin A, suggests that it can modulate several critical signaling pathways involved in cancer and inflammation. These include:
-
PI3K/Akt Pathway: Inhibition of this pathway can suppress cancer cell proliferation and survival.[3][4]
-
MAPK/ERK Pathway: Modulation of this pathway can affect cell growth, differentiation, and apoptosis.[5]
-
NF-κB Pathway: Inhibition of this pathway is a key mechanism for its anti-inflammatory effects.
-
GPR30/PKA Pathway: Activation of this pathway has been implicated in its inflammation-resolving properties.[6]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Preclinical Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | Prepare a solid dispersion formulation. A recommended starting point is a 1:10:10 ratio of Drug:Solutol® HS15:HPMC 2910. | Increased dissolution rate and consequently higher and more consistent plasma concentrations. |
| Extensive first-pass metabolism. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for CYP450). | Increased systemic exposure (AUC) by reducing metabolic clearance. |
| Inefficient intestinal absorption. | Formulate as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS). | Enhanced absorption across the intestinal epithelium. |
| P-glycoprotein (P-gp) efflux. | Include a P-gp inhibitor (e.g., verapamil, Pluronic F127) in the formulation. | Increased intracellular concentration in enterocytes, leading to higher systemic absorption. |
Issue 2: Difficulty in Achieving Complete Dissolution in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate dissolution medium. | Use a dissolution medium that mimics intestinal fluids, such as Simulated Intestinal Fluid (SIF) with bile salts and phospholipids. | More physiologically relevant dissolution profile. |
| Drug particle aggregation. | Reduce particle size through micronization or nano-milling before the dissolution study. | Increased surface area leading to a faster and more complete dissolution. |
| Insufficient wetting of the compound. | Incorporate a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) at a low concentration in the dissolution medium. | Improved wetting of the hydrophobic drug particles, facilitating dissolution. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Biochanin A (a close analog of this compound) in a solid dispersion formulation compared to the pure compound, as observed in a rat model.[1][2]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Pure Biochanin A | 45.3 ± 12.1 | 4.0 ± 2.0 | 289.4 ± 87.6 | 100 |
| Solid Dispersion (1:10:10) | 589.2 ± 154.7 | 1.5 ± 0.5 | 1452.3 ± 312.5 | ~500 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Solutol® HS15
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) 2910
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Methodology:
-
Accurately weigh this compound, Solutol® HS15, and HPMC 2910 in a 1:10:10 weight ratio.
-
Dissolve all three components in a sufficient volume of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Evaporate the methanol using a rotary evaporator with the water bath set to 60°C.
-
Continue evaporation until a solid film is formed on the inner surface of the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and store in a desiccator.
Protocol 2: In Vitro Dissolution Study
Objective: To evaluate the dissolution rate of the prepared this compound solid dispersion.
Materials:
-
This compound solid dispersion
-
Pure this compound (as control)
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium: pH 6.8 phosphate (B84403) buffer
-
HPLC system for quantification
Methodology:
-
Set the dissolution apparatus parameters: 900 mL of pH 6.8 phosphate buffer at 37 ± 0.5°C with a paddle speed of 100 rpm.
-
Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of this compound) to each dissolution vessel.
-
In parallel, add the same dose of pure this compound to separate vessels as a control.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL aliquots from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
References
- 1. Enhanced dissolution and bioavailability of biochanin A via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochanin A Regulates Key Steps of Inflammation Resolution in a Model of Antigen-Induced Arthritis via GPR30/PKA-Dependent Mechanism [frontiersin.org]
Troubleshooting low yield in the synthesis of 7-O-Methylbiochanin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-O-Methylbiochanin A, particularly in addressing low reaction yields.
I. FAQs - Synthesis of this compound
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods involve the selective O-methylation of the 7-hydroxyl group of biochanin A. Common approaches include:
-
Chemical Synthesis: Utilizing methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF.[1] To promote greener chemistry, dimethyl carbonate (DMC) with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.
-
Enzymatic Synthesis: Employing O-methyltransferases (OMTs) that exhibit high regioselectivity for the 7-hydroxyl group of isoflavones. This method offers the advantage of mild reaction conditions and high specificity, minimizing the formation of byproducts.[1][2]
Q2: Why is the 7-hydroxyl group preferentially methylated over the 5-hydroxyl group in biochanin A?
A2: The 5-hydroxyl group in biochanin A (and other 5,7-dihydroxyisoflavones) is typically less reactive towards methylation. This is due to intramolecular hydrogen bonding with the adjacent carbonyl group at the 4-position of the C-ring, which reduces its nucleophilicity. This inherent difference in reactivity allows for the selective methylation of the 7-hydroxyl group under carefully controlled reaction conditions without the need for protecting groups.
Q3: What are the main challenges that can lead to low yields of this compound?
A3: Low yields can stem from several factors, including:
-
Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amounts of reagents can lead to a significant portion of the starting material remaining unreacted.
-
Side reactions: Over-methylation at the 5-position to form 5,7-di-O-methylbiochanin A, or degradation of the starting material or product under harsh reaction conditions.
-
Suboptimal purification: Poor separation of the desired product from the starting material, byproducts, and reagents during workup and purification steps can result in significant product loss.
-
Poor quality of reagents or solvents: The presence of moisture or impurities in the reagents and solvents can interfere with the reaction.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved using chromatographic techniques. Flash column chromatography using silica (B1680970) gel is a common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the slightly more polar this compound from the non-polar byproducts and the more polar unreacted biochanin A. Reversed-phase chromatography (C18) can also be a useful purification method.
II. Troubleshooting Guide for Low Yield
| Problem | Potential Cause | Recommended Solution |
| High amount of unreacted biochanin A | 1. Insufficient reaction time or temperature. 2. Inadequate amount of methylating agent or base. 3. Poor quality or degradation of reagents. 4. Presence of moisture in the reaction mixture. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Increase the molar equivalents of the methylating agent and base. 3. Use freshly opened or purified reagents. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of 5,7-di-O-methylbiochanin A (over-methylation) | 1. Excess of methylating agent. 2. Prolonged reaction time or high temperature. 3. Use of a strong base. | 1. Reduce the molar equivalents of the methylating agent. 2. Carefully monitor the reaction by TLC and stop it once the starting material is consumed. 3. Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride. |
| Product degradation (dark-colored reaction mixture) | 1. Reaction temperature is too high. 2. Presence of oxygen or other oxidizing agents. 3. Unstable starting material or product under the reaction conditions. | 1. Lower the reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a milder methylation method, such as enzymatic methylation. |
| Difficulty in product isolation/purification | 1. Incomplete removal of the base during workup. 2. Emulsion formation during extraction. 3. Poor separation on column chromatography. | 1. Ensure complete neutralization and washing during the aqueous workup. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography. A step-gradient or a very shallow gradient elution might be necessary. |
III. Detailed Experimental Protocols
A. Protocol 1: Selective 7-O-Methylation of Biochanin A using Methyl Iodide and Potassium Carbonate
This protocol is adapted from a general procedure for the methylation of flavonoids and is optimized for the selective methylation of the 7-hydroxyl group of biochanin A.
Materials:
-
Biochanin A
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Distilled Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Biochanin A (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (3-5 equivalents).
-
Add methyl iodide (1.5-2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After completion of the reaction (disappearance of the starting material spot), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with distilled water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
B. Protocol 2: Enzymatic 7-O-Methylation of Biochanin A
This protocol utilizes a flavonoid 7-O-methyltransferase (OMT) for highly selective methylation.
Materials:
-
Biochanin A
-
Flavonoid 7-O-methyltransferase (e.g., from Streptomyces avermitilis)[2]
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Tris-HCl buffer (pH 7.5)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, Biochanin A (dissolved in a minimal amount of DMSO if necessary), and S-adenosyl-L-methionine.
-
Initiate the reaction by adding the purified flavonoid 7-O-methyltransferase.
-
Incubate the reaction mixture at an optimal temperature (typically 30-37 °C) for a specified period (e.g., 1-4 hours), with gentle shaking.
-
Stop the reaction by adding an organic solvent like ethyl acetate.
-
Extract the product into the ethyl acetate layer. Repeat the extraction process.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting this compound is often of high purity, but can be further purified by column chromatography if necessary.
IV. Data Presentation: Comparison of Synthesis Methods
| Method | Methylating Agent | Base/Catalyst | Solvent | Typical Reaction Time | Typical Yield | Selectivity for 7-OH | Advantages | Disadvantages |
| Chemical Synthesis 1 | Methyl Iodide | K₂CO₃ | Acetone/DMF | 4-24 hours | 70-90% | Good to Excellent | Readily available reagents, relatively simple setup. | Methyl iodide is toxic and volatile. May require careful optimization to avoid over-methylation. |
| Chemical Synthesis 2 | Dimethyl Sulfate | K₂CO₃ | Acetone/DMF | 4-12 hours | 75-95% | Good to Excellent | Higher boiling point than methyl iodide, potentially faster reaction. | Highly toxic and corrosive. |
| Green Chemical Synthesis | Dimethyl Carbonate (DMC) | DBU | DMC (as solvent) | 12-48 hours | 60-85% | Good | Low toxicity, environmentally friendly. | Slower reaction times, may require higher temperatures. |
| Enzymatic Synthesis | S-adenosyl-L-methionine (SAM) | O-methyltransferase (OMT) | Aqueous Buffer | 1-4 hours | Variable (depends on enzyme activity) | Excellent | High regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme may be expensive and not readily available, requires specific expertise. |
V. Visualizations
A. Chemical Synthesis of this compound
Caption: Reaction scheme for the selective 7-O-methylation of Biochanin A.
B. Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yields.
References
Best practices for long-term storage of Biochanin A powder and solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions regarding the long-term storage of Biochanin A powder and its solutions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Biochanin A powder?
A1: For long-term stability, solid Biochanin A should be stored at -20°C.[1][2][3] Some suppliers also suggest storage at 4°C or between 2-8°C for shorter periods.[4][5][6] It is crucial to keep the container tightly sealed in a dry, dark, and well-ventilated area to prevent degradation.[7][8] When stored properly at -20°C, Biochanin A powder has been shown to be stable for at least four years.[1][3]
Q2: How should I prepare and store Biochanin A stock solutions?
A2: Biochanin A is soluble in several organic solvents, including DMSO, ethanol, and DMF.[1][4] For stock solutions, dissolve the powder in an appropriate solvent, which should be purged with an inert gas.[1] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[9]
Q3: Can I store Biochanin A in aqueous solutions?
A3: It is not recommended to store Biochanin A in aqueous solutions for more than one day.[1] Biochanin A is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is best to first dissolve Biochanin A in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: What are the signs of Biochanin A degradation?
A4: Visual signs of degradation in the powder can include a change in color from its typical white or light yellow to apricot appearance or clumping due to moisture absorption.[10] For solutions, precipitation upon thawing or a change in color can indicate degradation or solubility issues. Purity and integrity should be verified using analytical methods like HPLC.
Q5: What solvents are compatible with Biochanin A?
A5: Biochanin A is soluble in a variety of organic solvents. The solubility in common solvents is provided in the table below. It is sparingly soluble in aqueous buffers.[1] For applications requiring aqueous solutions, a common practice is to first dissolve it in DMSO and then dilute with a buffer like PBS.[1]
Data Presentation: Storage Conditions & Solubility
Table 1: Recommended Storage Conditions for Biochanin A
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | ≥ 4 years | Keep container tightly sealed, dry, and in the dark.[1][8] |
| Powder | 4°C or 2-8°C | Short-term | Ensure the container is well-sealed.[4][5][6] |
| Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[9] |
| Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[9] |
| Aqueous Solution | Not Recommended | < 1 day | Prone to degradation and precipitation.[1] |
Table 2: Solubility of Biochanin A
| Solvent | Solubility |
| DMSO | ~30-55 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~1-9 mg/mL |
| Methanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL |
| Aqueous Buffers | Sparingly soluble |
(Data compiled from multiple sources)[1][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of Biochanin A.
Issue 1: Biochanin A powder has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation due to exposure to light, moisture, or improper temperature.
-
Solution:
-
Discard the powder if significant color change is observed.
-
If clumpy, the powder may have absorbed moisture. You can try drying it under a vacuum, but its purity should be verified analytically before use.
-
Always store the powder in a tightly sealed container at the recommended temperature and protected from light.
-
Issue 2: Precipitate forms in the stock solution after thawing.
-
Possible Cause: The concentration of the solution may be too high for the solvent, or the compound may have degraded. Repeated freeze-thaw cycles can also contribute to this.
-
Solution:
-
Gently warm the solution and vortex to see if the precipitate redissolves.
-
If the precipitate does not dissolve, it may be necessary to centrifuge the solution and use the supernatant, after verifying its concentration.
-
To prevent this, ensure your stock solution concentration is not above the solubility limit and always aliquot your stock solutions to minimize freeze-thaw cycles.[9]
-
Issue 3: Inconsistent experimental results using a stored Biochanin A solution.
-
Possible Cause: The Biochanin A in the solution may have degraded over time, leading to a lower effective concentration.
-
Solution:
-
Prepare a fresh stock solution from solid Biochanin A powder.
-
Perform a quality control check on the old stock solution using an analytical method like HPLC to determine its purity and concentration.
-
Refer to the stability data for solutions and avoid using solutions stored beyond their recommended shelf life.
-
Experimental Protocols
Protocol 1: Preparation of a Biochanin A Stock Solution in DMSO
-
Materials:
-
Biochanin A powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
-
Procedure:
-
Allow the Biochanin A powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Biochanin A powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the Biochanin A is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general guideline; specific parameters may need to be optimized for your system.
-
Materials:
-
Biochanin A sample (powder or solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of Biochanin A in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Analysis: Run the sample and a standard of known purity. Compare the peak area and retention time to determine the purity of your sample.
-
Visualizations
Caption: Troubleshooting workflow for issues with stored Biochanin A.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biochanin A - AOBIOUS, INC [aobious.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biochanin A - LKT Labs [lktlabs.com]
- 5. sinophytochem.com [sinophytochem.com]
- 6. Biochanin A-D3 | CAS | LGC Standards [lgcstandards.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nstchemicals.com [nstchemicals.com]
Identifying a suitable vehicle for intraperitoneal injection of 7-O-Methylbiochanin A
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the intraperitoneal (IP) injection of the poorly water-soluble compound, 7-O-Methylbiochanin A.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for the intraperitoneal injection of this compound?
A1: this compound, like its parent compound Biochanin A, is poorly soluble in water. Therefore, an aqueous vehicle like saline or phosphate-buffered saline (PBS) alone is not suitable. Successful administration requires a vehicle that can solubilize or suspend the compound safely for in vivo use. Common strategies involve using co-solvents, surfactants, or complexing agents.[1]
Recommended vehicle options include:
-
Co-solvent mixtures: Blends of Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG) diluted in saline are a common choice.[1]
-
Surfactant-based systems: Formulations containing Tween 80 or Cremophor EL can improve the solubility of hydrophobic compounds.[1][2]
-
Cyclodextrin (B1172386) formulations: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with flavonoids to enhance their aqueous solubility.[1][3][4]
Q2: I have dissolved this compound in pure DMSO. Can I inject this solution directly?
A2: No, it is strongly advised not to inject a solution of 100% DMSO.[5] High concentrations of DMSO can cause local irritation, pain, inflammation, and systemic toxicity, which could confound experimental results.[6][7][8] For IP injections, the final concentration of DMSO should be kept to a minimum, ideally below 10%, and preferably even lower (e.g., <5%).[6][7][9]
Q3: My compound precipitates when I dilute the DMSO stock solution with saline. What can I do?
A3: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium.[10] To prevent precipitation, you can:
-
Use a co-solvent system: Instead of diluting directly into saline, use an intermediate solvent like Polyethylene glycol (PEG), which is miscible with both DMSO and aqueous solutions. A popular formulation is a three-part system of DMSO, PEG-400, and saline.[1]
-
Incorporate a surfactant: Adding a small amount of a surfactant like Tween 80 can help to keep the compound in suspension or solution. A suggested combination is 10% DMSO, 10% Tween 80, and 80% water.[7]
-
Prepare a cyclodextrin complex: Encapsulating the compound in a cyclodextrin can significantly increase its water solubility, preventing it from crashing out of solution.[3][11]
Q4: What are the recommended concentrations for vehicle components?
A4: The concentrations of excipients should be kept at the lowest effective level to minimize potential toxicity and side effects. Always include a vehicle-only control group in your experiments.[7] The table below summarizes commonly used concentrations for IP injections in mice.
Vehicle Formulation Comparison
| Vehicle Component | Typical Concentration Range (Final) | Key Advantages | Potential Issues | Citations |
| DMSO | 1% - 10% | Excellent solubilizing power for many compounds. | Can cause inflammation, pain, and systemic toxicity at higher concentrations.[5][6][7] Has inherent biological activity.[7] | [6][7][9] |
| PEG-400 | 10% - 40% | Good co-solvent, generally well-tolerated. | Can cause motor impairment at high concentrations. | [1] |
| Tween 80 | 0.5% - 10% | Effective surfactant, improves suspension stability. | Can cause hypersensitivity reactions in some cases. Decreases locomotor activity at high concentrations (e.g., 32%).[12] | [2][7][12] |
| HP-β-CD | 20% - 40% (w/v) | Significantly increases aqueous solubility, generally considered safe for injection.[13] | Requires specific preparation to form the inclusion complex. | [13] |
Experimental Protocols
Protocol 1: DMSO / PEG-400 / Saline Co-solvent Vehicle
This protocol is adapted from a formulation suggested for the related isoflavone, Biochanin A.[1]
Objective: To prepare a 10 mL vehicle solution for a target concentration of 5 mg/mL of this compound.
Materials:
-
This compound (50 mg)
-
DMSO (1.0 mL)
-
PEG-400 (4.0 mL)
-
Sterile 0.9% Saline (5.0 mL)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh 50 mg of this compound and place it in a sterile vial.
-
Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add 4.0 mL of PEG-400 to the DMSO solution and mix until the solution is homogeneous.
-
Slowly add 5.0 mL of sterile 0.9% saline to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If it remains a clear solution, sterile filter it through a 0.22 µm syringe filter into a new sterile vial.
-
This final formulation consists of 10% DMSO, 40% PEG-400, and 50% Saline . Prepare fresh and use immediately or confirm stability for short-term storage.
Protocol 2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) Vehicle
This protocol provides a method for enhancing solubility through complexation.[1]
Objective: To prepare a 10 mL vehicle solution for a target concentration of 5 mg/mL of this compound.
Materials:
-
This compound (50 mg)
-
HP-β-CD (2.0 g)
-
Sterile water or 0.9% Saline (approx. 10 mL)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh 2.0 g of HP-β-CD and dissolve it in approximately 8 mL of sterile water or saline in a sterile vial. Stir until the HP-β-CD is fully dissolved and the solution is clear.
-
Add 50 mg of this compound powder to the cyclodextrin solution.
-
Stir the mixture at room temperature. If needed, gently warm the solution to 30-40°C to facilitate the formation of the inclusion complex.
-
Continue stirring until the solution appears clear and homogeneous. Brief sonication can help dissolve any remaining particulates.
-
Adjust the final volume to 10.0 mL with sterile water or saline.
-
Sterile filter the solution through a 0.22 µm syringe filter into a final sterile vial.
-
This final formulation consists of 5 mg/mL this compound in 20% (w/v) HP-β-CD . Store refrigerated and use within 24-48 hours, depending on stability assessments.
Troubleshooting and Decision Making
The selection of an appropriate vehicle depends on the required dose, the administration volume, and the chronicity of the study. The following diagram illustrates a decision-making workflow for choosing a suitable vehicle.
Caption: Workflow for selecting a suitable IP injection vehicle.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Encapsulation of a flavonoid-rich Allium cepa L. var. agrogatum don extract in β-cyclodextrin for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to minimize off-target effects of Biochanin A in cell culture
Welcome to the technical support center for Biochanin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Biochanin A in cell culture experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Biochanin A?
A1: Biochanin A is a natural isoflavone (B191592) primarily known for its role as a phytoestrogen and its anticancer properties. Its primary mechanisms of action include the modulation of key signaling pathways involved in cell growth, proliferation, and survival. In many cancer cell lines, particularly HER-2 positive breast cancer cells, Biochanin A has been shown to inhibit the activation of the HER-2 receptor and its downstream signaling pathways, including the Erk1/2 (MAPK) and Akt/mTOR pathways.[1][2][3] It can also suppress the expression of transcription factors like NFκB.[1][3]
Q2: What are the known off-target effects of Biochanin A?
A2: Besides its intended effects on cancer cell signaling, Biochanin A can exhibit several off-target effects, primarily due to its structural similarity to endogenous molecules. The most well-documented off-target interactions include:
-
Estrogen Receptor (ER) Binding: As a phytoestrogen, Biochanin A can bind to estrogen receptors (ERα and ERβ), potentially leading to estrogenic or anti-estrogenic effects depending on the cellular context.[4][5][6]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Biochanin A is a potent ligand and agonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in the metabolism of xenobiotics.[7][8][9] This can lead to the induction of cytochrome P450 enzymes.
-
Cytochrome P450 (CYP) Enzyme Inhibition: Biochanin A can inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1.[10][11] This can alter the metabolism of other compounds in the cell culture medium or the cells themselves.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Biochanin A has been identified as an inhibitor of FAAH, an enzyme involved in the endocannabinoid system.[12]
Q3: How can I be sure that the observed cellular phenotype is due to the intended on-target effect of Biochanin A?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Specific Inhibitors: To confirm the involvement of a specific pathway, use well-characterized inhibitors for the suspected on- and off-target pathways in conjunction with Biochanin A treatment. For example, if you hypothesize that the effect is due to HER-2 inhibition, co-treatment with a known HER-2 inhibitor should produce a similar or synergistic effect. Conversely, if an off-target effect via the estrogen receptor is suspected, co-treatment with an ER antagonist like Fulvestrant could be performed.
-
Rescue Experiments: If Biochanin A is expected to inhibit a particular protein, overexpressing a constitutively active form of that protein should rescue the phenotype.
-
Use of Structurally Unrelated Compounds: Employ a structurally different compound known to target the same primary pathway as Biochanin A. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.[13]
-
Cell Line Selection: Utilize cell lines that lack the primary target of Biochanin A (e.g., HER-2 negative cells) as a negative control. An effect observed in the target-positive but not in the target-negative cell line is more likely to be on-target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results between experiments. | 1. Off-target effects at high concentrations: Biochanin A can have biphasic effects, with lower concentrations promoting viability and higher concentrations being inhibitory in some cell lines.[1] 2. Variable expression of off-target proteins: The expression levels of ER, AhR, or CYPs can vary with cell passage number and culture conditions, leading to inconsistent responses. | 1. Perform a thorough dose-response analysis: Determine the optimal concentration range where the desired on-target effect is observed with minimal off-target engagement.[14] 2. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly check for mycoplasma contamination.[15] |
| Observed effects do not align with the known on-target pathway. | 1. Dominant off-target effect: In your specific cell model, an off-target effect (e.g., via AhR or ER) might be more potent than the intended on-target effect. | 1. Investigate potential off-target pathways: Use specific inhibitors for AhR (e.g., CH-223191) or ER (e.g., Fulvestrant) to see if the phenotype is reversed. 2. Consult the literature for your specific cell line: Previous studies may have characterized the expression and activity of these off-target proteins in your cell model. |
| High levels of cell death even at low concentrations. | 1. Metabolism of Biochanin A into a more toxic compound: Cellular enzymes, potentially induced by Biochanin A itself via AhR, could be metabolizing it. 2. Synergistic toxicity with media components: Biochanin A could interact with components in the serum or media. | 1. Use a lower serum concentration or serum-free media if possible. 2. Analyze the expression of relevant CYP enzymes in your cell line and consider if metabolic activation is a possibility. |
Data Presentation: Biochanin A Activity Profile
The following tables summarize key quantitative data for Biochanin A to aid in experimental design.
Table 1: Reported IC50 and Effective Concentrations of Biochanin A in Various Cell Lines
| Cell Line | Assay | Concentration/IC50 | Observed Effect | Reference |
| SK-BR-3 (Breast Cancer) | Cell Viability | 50-100 µM | Dose-dependent inhibition of cell viability | [1] |
| SK-BR-3 (Breast Cancer) | HER-2 Phosphorylation | 20-100 µM | Decreased phosphorylation (activation) | [2] |
| SK-BR-3 (Breast Cancer) | Akt Phosphorylation | 50 µM | Reduced phosphorylation | [1] |
| SK-BR-3 (Breast Cancer) | Erk1/2 Phosphorylation | 50 µM | Suppression of phosphorylation | [1] |
| MCF-7 (Breast Cancer) | Aromatase (CYP19) Activity | ~25 µM | Significant inhibition | [5] |
| LNCaP (Prostate Cancer) | Cell Proliferation | Dose-dependent | Inhibition of proliferation and induction of apoptosis | [16] |
| A549 & 95D (Lung Cancer) | Cell Viability | Dose-dependent | Decreased cell viability | [17] |
| SK-Mel-28 (Melanoma) | Cell Growth | Dose-dependent | Significant inhibition | [18] |
Table 2: Off-Target Interaction Profile of Biochanin A
| Off-Target | Interaction | Potency/Affinity | Implication | Reference |
| Aryl Hydrocarbon Receptor (AhR) | Agonist | EC50: ~0.13-0.25 µM | Induction of CYP1A1 and other xenobiotic metabolism enzymes. | [9] |
| Estrogen Receptor (ER) α & β | Agonist/Antagonist | Binds to both, with a preference for ERβ. | Potential for estrogenic or anti-estrogenic effects. | [4][19] |
| Cytochrome P450 1A2 (Human) | Competitive Inhibitor | Ki: 10.13 µM | Potential for drug-drug interactions if co-administering other compounds. | [10] |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | IC50: 1.4-2.4 µM | Modulation of the endocannabinoid system. | [12] |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Biochanin A Concentration
Objective: To identify the concentration range of Biochanin A that elicits the desired on-target effect while minimizing cytotoxicity and off-target effects.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Biochanin A in your complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Biochanin A treatment.
-
Treatment: Remove the existing medium and add the Biochanin A dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Assays:
-
On-target effect: Perform an assay to measure your intended biological effect (e.g., Western blot for phosphorylation of a target protein, qPCR for a target gene).
-
Cytotoxicity: Simultaneously, perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to assess general cytotoxicity.
-
-
Data Analysis: Plot the on-target effect and cell viability as a function of Biochanin A concentration. The optimal concentration will be the lowest concentration that gives a significant on-target effect with minimal impact on cell viability.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that Biochanin A is binding to its intended target protein within the cell.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or the determined optimal concentration of Biochanin A. Incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Fraction Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature. Successful binding of Biochanin A will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle control.[13]
Visualizations
Caption: On- and off-target signaling pathways of Biochanin A.
Caption: Workflow for minimizing and validating Biochanin A's effects.
References
- 1. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 5. The red clover (Trifolium pratense) isoflavone biochanin A inhibits aromatase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochanin A affects steroidogenesis and estrogen receptor-β expression in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of biochanin A on the aryl hydrocarbon receptor and cytochrome P450 1A1 in MCF-7 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Biochanin A on the Aryl Hydrocarbon Receptor and Cytochrome P450 1A1 in MCF-7 Human Breast Carcinoma Cells -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 9. Red clover isoflavones biochanin A and formononetin are potent ligands of the human aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo prediction of CYP-mediated metabolic interaction potential of formononetin and biochanin A using in vitro human and rat CYP450 inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochanin A, a naturally occurring inhibitor of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. Mechanisms of the growth inhibitory effects of the isoflavonoid biochanin A on LNCaP cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Biochanin A and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Biochanin A and its metabolites.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Biochanin A and its metabolites in a question-and-answer format.
Q1: My Biochanin A peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise accurate quantification. The issue can be either chemical or physical in nature.
Initial Diagnostic Test:
To determine the nature of the problem, inject a neutral, non-polar compound (e.g., toluene) dissolved in the mobile phase.
-
If all peaks, including the neutral standard, are tailing: The problem is likely physical/mechanical.[1]
-
If only the Biochanin A and metabolite peaks are tailing: The issue is likely chemical, stemming from secondary interactions with the stationary phase.[1]
Solutions for Chemical-Related Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl groups on Biochanin A can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[1][2]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-4.0 with an acidifier like formic acid or acetic acid can suppress the ionization of silanol groups, minimizing these interactions.[2]
-
Use an End-Capped Column: Modern, high-quality end-capped C18 or C8 columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1]
-
Mobile Phase Additives: A small concentration of a competing base, such as triethylamine (B128534) (TEA), can mask the silanol groups, but this may not be suitable for mass spectrometry (MS) detection.
-
Solutions for Physical/Mechanical Peak Tailing:
-
Column Degradation: Over time, the column's stationary phase can degrade, or the inlet frit can become blocked.[1]
-
Action: Try flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.[1]
-
-
Extra-Column Volume: Dead volume in the system, such as from lengthy or wide-bore tubing and loose fittings, can cause peak broadening and tailing.[2]
-
Action: Use tubing with a narrow internal diameter and ensure all fittings are secure.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[2]
-
Action: Dilute the sample or reduce the injection volume.[3]
-
Q2: Biochanin A and its metabolite, genistein, are co-eluting. How can I improve their resolution?
Co-elution of Biochanin A and its primary metabolite, genistein, is a common challenge due to their structural similarity.
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention times and potentially improve separation.[4][5]
-
Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
-
Modify the Stationary Phase:
-
Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivities.
-
-
Adjust the Gradient Profile:
-
Shallow Gradient: Employ a very slow, shallow gradient around the elution time of the two compounds to maximize their separation.
-
-
Temperature:
-
Lower Temperature: Decreasing the column temperature can sometimes enhance resolution, although it may also increase backpressure.
-
Q3: I am experiencing low sensitivity for Biochanin A metabolites in my LC-MS/MS analysis. What can I do to improve it?
Low sensitivity can hinder the detection and quantification of low-abundance metabolites.
-
Sample Preparation:
-
Mobile Phase Optimization for MS:
-
Additives: The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve the ionization efficiency of Biochanin A and its metabolites in the mass spectrometer.[7]
-
-
Mass Spectrometer Settings:
-
Source Parameters: Optimize the ion source parameters, such as gas flows, temperature, and voltages, to maximize the signal for your specific analytes.
-
-
Chromatographic System:
-
Reduce Dead Volume: Minimize extra-column volume in the UPLC/HPLC system to ensure sharp, concentrated peaks, which leads to better sensitivity.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Biochanin A?
The primary metabolite of Biochanin A is genistein, formed through O-demethylation.[9][10] Another key metabolite is daidzein, which is formed from the metabolism of formononetin (B1673546), a compound structurally related to Biochanin A.[9]
Q2: What type of HPLC column is best suited for the separation of Biochanin A and its metabolites?
Reversed-phase C18 columns are the most commonly used and are a good starting point for method development.[11] However, for challenging separations, other stationary phases like C8 or those with different selectivities (e.g., phenyl-hexyl) may provide better resolution.
Q3: What is a typical mobile phase composition for the analysis of Biochanin A?
A common mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol, with an acidifier.[11] A gradient elution is often employed to separate a range of isoflavones with varying polarities. A typical starting point could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]
Q4: How should I prepare samples from biological matrices like plasma or urine?
For biological samples, sample preparation is crucial to remove interfering substances like proteins and phospholipids.[6]
-
Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent like acetonitrile is added to the sample to precipitate proteins.[12]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[13]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analytes.[14]
Quantitative Data Summary
Table 1: Example HPLC Retention Times for Isoflavones
| Compound | Retention Time (min) - Method 1[11] | Retention Time (min) - Method 2[15][16] |
| Daidzein | 4.42 | - |
| Genistein | 7.85 | - |
| Formononetin | 10.06 | 31.8 |
| Biochanin A | 13.55 | 36.3 |
Table 2: HPLC Method Validation Parameters
| Parameter | Daidzein | Genistein | Formononetin | Biochanin A | Reference |
| Linearity (r²) | 0.9982 | 0.9991 | 0.9989 | 0.9997 | |
| LOD (µg/mL) | - | - | - | - | |
| LOQ (µg/mL) | - | - | - | - | |
| Recovery (%) | - | - | 84.58–91.27 | 99.63–106.36 | [15] |
Table 3: UPLC-MS/MS Detection Limits
| Analyte | LOD (ng/mL) | LLOQ (ng/mL) | Reference |
| Formononetin | 0.05-1.0 | 1.0-4.0 | [17] |
| Biochanin A | 0.05-1.0 | 1.0-4.0 | [17] |
| Daidzein | 0.05-1.0 | 1.0-4.0 | [17] |
| Genistein | 0.05-1.0 | 1.0-4.0 | [17] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Simultaneous Determination of Biochanin A and Formononetin [15]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Detection Wavelength: 270 nm.
-
-
Mobile Phase:
-
Solvent A: 1% acetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution Program:
-
Start with 80% Solvent A.
-
Decrease Solvent A to 63% over 35 minutes.
-
Decrease Solvent A to 0% at 45 minutes and hold until 50 minutes.
-
Increase Solvent A from 0% to 80% at 51 minutes and hold until 61 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare stock solutions of Biochanin A and Formononetin (1.0 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solutions.
-
Protocol 2: UPLC-MS/MS Method for the Determination of Biochanin A and its Metabolites in Biological Fluids [17]
-
Sample Preparation (Enzymatic Hydrolysis and Salting-Out Assisted Liquid-Liquid Extraction):
-
This protocol is for the analysis of conjugated and unconjugated forms of the analytes.
-
Perform enzymatic hydrolysis of the samples to release the aglycones.
-
Follow with a salting-out assisted liquid-liquid extraction for sample cleanup and concentration.
-
-
Chromatographic System:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Mass Spectrometry:
-
Operate in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis:
-
Quantify the analytes using a calibration curve prepared with authentic standards.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution of Biochanin A.
Caption: General experimental workflow for Biochanin A analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Optimizing Analysis Conditions, Part 1: Mobile Phase | Malvern Panalytical [malvernpanalytical.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. gcms.cz [gcms.cz]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Biotransformation of the isoflavonoids biochanin A, formononetin, and glycitein by Eubacterium limosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of formononetin and biochanin A in bovine rumen fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienggj.org [scienggj.org]
- 12. benchchem.com [benchchem.com]
- 13. ijstr.org [ijstr.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of formononetin, biochanin A and their active metabolites in human breast milk, saliva and urine using salting-out assisted liquid-liquid extraction and ultra high performance liquid chromatography-electrospray ionization tandem mass spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of 7-O-Methylbiochanin A (Formononetin) and Genistein
For Immediate Release
This guide provides a detailed comparison of the anticancer properties of two prominent isoflavones, 7-O-Methylbiochanin A (also known as Formononetin) and Genistein. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.
Introduction
This compound (Formononetin) and Genistein are naturally occurring isoflavones found in various plants, particularly legumes like soybeans and red clover. Both compounds have garnered significant interest in cancer research due to their potential to inhibit cancer cell growth and induce cell death. This guide aims to provide a side-by-side comparison of their anticancer activities, focusing on their effects on cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Formononetin and Genistein in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound (Formononetin) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | >100 | [1] |
| T47D | Breast Cancer | >100 | [2] |
| MDA-MB-231 | Breast Cancer | >100 | [3] |
| PC-3 | Prostate Cancer | 25-50 | [4][5] |
| DU145 | Prostate Cancer | 50-100 | [4][5] |
| A549 | Non-small cell lung cancer | 20-40 | [6] |
| NCI-H23 | Non-small cell lung cancer | 20-40 | [6] |
| HCT-116 | Colorectal Cancer | 25-50 | [3] |
| SW1116 | Colorectal Cancer | 50-100 | [3] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 155.8 | [7] |
| MOLT-17 | Acute Lymphoblastic Leukemia | 183.2 | [7] |
Table 2: IC50 Values of Genistein in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 10-30 | [8] |
| MDA-MB-231 | Breast Cancer | 20-50 | [9] |
| PC-3 | Prostate Cancer | 10-40 | [1][8] |
| DU145 | Prostate Cancer | 20-50 | [1][8] |
| A549 | Non-small cell lung cancer | 20-80 | [8] |
| HCT-116 | Colorectal Cancer | 15-50 | [10] |
| HT-29 | Colorectal Cancer | 20-60 | [10] |
| HeLa | Cervical Cancer | 20-50 | [10] |
Mechanisms of Anticancer Activity
Both Formononetin and Genistein exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
This compound (Formononetin): Formononetin has been shown to induce apoptosis in various cancer cells through both intrinsic and extrinsic pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[2] This, in turn, activates caspase-9 and the downstream executioner caspase-3, leading to apoptotic cell death.[1] Some studies also suggest its involvement in activating the Ras/p38 MAPK signaling pathway to induce apoptosis in estrogen receptor-positive breast cancer cells.[2]
Genistein: Genistein is a well-documented inducer of apoptosis in a wide range of cancer cells.[10] Its pro-apoptotic effects are mediated through the activation of caspase-3, -8, and -9.[10] Genistein also downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the pro-apoptotic protein Bax.[10] Furthermore, it can inhibit the activation of the NF-κB and Akt signaling pathways, both of which are crucial for cell survival.[10][11]
Cell Cycle Arrest
This compound (Formononetin): Formononetin has been observed to induce cell cycle arrest at different phases depending on the cancer cell type. In several studies, it has been shown to cause G0/G1 phase arrest in prostate and breast cancer cells by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), key regulators of the G1 to S phase transition.[4][5][12] This effect is often linked to the inactivation of the IGF1/PI3K/Akt signaling pathway.[12] In non-small cell lung cancer cells, Formononetin has been reported to induce G1-phase arrest.[6]
Genistein: Genistein is widely reported to induce G2/M phase cell cycle arrest in various cancer cell lines, including breast, prostate, and colon cancer.[8] This arrest is often associated with the downregulation of cyclin B1 and Cdc2, proteins essential for the G2 to M phase transition. Genistein can also induce a G0/G1 arrest in some cancer cell types.[8]
Signaling Pathways
The anticancer activities of Formononetin and Genistein are orchestrated by their modulation of multiple intracellular signaling pathways.
Caption: Signaling pathways modulated by Formononetin and Genistein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or Genistein for 24, 48, or 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/PI Staining)
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Genistein for a specified time.
-
Cell Harvesting: Adherent cells are harvested using trypsin, and both floating and adherent cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, and then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Flow Cytometry)
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Cells are treated with this compound or Genistein at various concentrations.
-
Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Protocol:
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound (Formononetin) and Genistein demonstrate significant anticancer properties through the induction of apoptosis and cell cycle arrest. While Genistein generally exhibits lower IC50 values, suggesting higher potency in many cancer cell lines, Formononetin also shows considerable cytotoxic effects, particularly in prostate cancer cells. Their distinct mechanisms, with Formononetin primarily inducing G1 arrest and Genistein favoring G2/M arrest, suggest they may be effective against different types of cancers or in combination therapies. The modulation of key signaling pathways such as PI3K/Akt and MAPK by both compounds underscores their potential as multi-targeted anticancer agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.
References
- 1. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formononetin-induced apoptosis by activation of Ras/p38 mitogen-activated protein kinase in estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Formononetin promotes cell cycle arrest via downregulation of Akt/Cyclin D1/CDK4 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biochanin A and Formononetin's Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of two prominent isoflavones, Biochanin A and Formononetin (B1673546). Drawing from a range of preclinical studies, this document outlines their quantitative effects on key metabolic parameters, details the experimental protocols used in these investigations, and illustrates the signaling pathways through which they exert their actions.
Introduction
Biochanin A and Formononetin are O-methylated isoflavones predominantly found in legumes such as red clover and chickpeas[1]. Both compounds are recognized for their potential therapeutic applications in metabolic disorders due to their structural similarity to estrogen and their ability to modulate various cellular signaling pathways[1][2]. While they share a common isoflavone (B191592) backbone, subtle structural differences may lead to distinct metabolic outcomes. This guide aims to provide a clear, data-driven comparison to aid researchers in their exploration of these compounds for metabolic disease research and drug development.
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative data from various in vivo studies investigating the effects of Biochanin A and Formononetin on glucose metabolism, lipid profiles, and body weight. It is important to note that the experimental conditions, including animal models, dosages, and duration of treatment, may vary between studies.
Effects on Glucose Metabolism
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Biochanin A | Streptozotocin-induced diabetic rats | 10, 15 mg/kg/day (oral) | 42 days | Significantly decreased Fasting Blood Glucose (FBG). Increased serum insulin (B600854) levels. | [3] |
| Formononetin | High-fat diet/Streptozotocin-induced diabetic mice | 20 mg/kg/day (oral) | 28 days | Significantly reduced serum glucose and increased serum insulin. Decreased HOMA-IR. | [4] |
| Formononetin | Alloxan-induced type 1 diabetic mice | 5, 10, 20 mg/kg/day (oral) | - | Reversed the increase in fasting blood glucose levels. | [5] |
Effects on Lipid Profile
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Biochanin A | High-fat diet-induced hyperlipidemic mice | Not specified | - | Significantly decreased LDL-C and Total Cholesterol (TC). | [4] |
| Formononetin | Hypercholesterolemic hamsters | Different doses | 21 days | Significantly reduced TC, Triglycerides (TG), and LDL-C. Increased HDL-C. | [6] |
| Formononetin | High-fat diet/Streptozotocin-induced diabetic mice | 20 mg/kg/day (oral) | 28 days | Reduced LDL, triglyceride, and cholesterol levels. | [4] |
Effects on Body Weight and Adipogenesis
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Formononetin | High-fat diet-induced obese male mice | Not specified | 12 weeks | Attenuated high-fat diet-induced body weight gain and visceral fat accumulation. | [7] |
Signaling Pathways in Metabolic Regulation
Biochanin A and Formononetin exert their metabolic effects by modulating key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Both Biochanin A and Formononetin have been shown to activate AMPK, leading to improved glucose uptake and fatty acid oxidation.
Figure 1: Activation of the AMPK signaling pathway by Biochanin A and Formononetin.
PPAR Signaling Pathway
PPARs are nuclear receptors that play critical roles in the regulation of glucose and lipid metabolism. PPARγ is a key regulator of adipogenesis and insulin sensitivity, while PPARα is involved in fatty acid oxidation. Studies have shown that both Biochanin A and Formononetin can act as agonists for both PPARα and PPARγ[8].
Figure 2: Modulation of PPAR signaling pathways by Biochanin A and Formononetin.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical evaluation of Biochanin A and Formononetin for their metabolic effects.
Animal Models
-
High-Fat Diet (HFD)-Induced Obesity Model: Male Wistar rats or C57BL/6 mice are typically fed a diet with 45-60% of calories from fat for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia[9][10].
-
High-Fat Diet/Streptozotocin (STZ)-Induced Type 2 Diabetes Model: Following a period of HFD feeding to induce insulin resistance, a low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally) is administered to induce partial beta-cell dysfunction, mimicking the pathophysiology of type 2 diabetes[4][9][11].
-
Alloxan-Induced Type 1 Diabetes Model: A single intraperitoneal injection of alloxan (B1665706) is used to induce rapid destruction of pancreatic beta cells, leading to a model of type 1 diabetes[5].
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of isoflavones in a rodent model of diet-induced metabolic disease.
Figure 3: A generalized experimental workflow for in vivo metabolic studies.
Key Experimental Procedures
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is collected. A glucose solution (e.g., 2 g/kg body weight) is then administered orally. Blood glucose levels are measured at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose clearance[12][13][14].
-
Lipid Profile Analysis: Serum or plasma is collected from fasted animals. Total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels are measured using commercially available enzymatic kits or automated analyzers[15][16][17].
-
Western Blot Analysis: Tissue lysates (e.g., from liver, adipose tissue, or muscle) are used to determine the protein expression levels of key signaling molecules such as AMPK, phosphorylated AMPK (p-AMPK), PPARα, and PPARγ. This technique allows for the elucidation of the molecular mechanisms of action[10].
Conclusion
Both Biochanin A and Formononetin demonstrate significant potential in ameliorating various aspects of metabolic dysregulation in preclinical models. Their ability to activate key metabolic regulators like AMPK and PPARs underscores their therapeutic promise. While the available data suggests overlapping mechanisms and effects, subtle differences may exist that warrant further direct comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future investigations into the metabolic effects of these intriguing isoflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 5. In vitro metabolism of formononetin and biochanin A in bovine rumen fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formononetin, an isoflavone, activates AMP-activated protein kinase/β-catenin signalling to inhibit adipogenesis and rescues C57BL/6 mice from high-fat diet-induced obesity and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of isoflavones, from Astragalus membranaceus and Pueraria thomsonii, on the activation of PPARalpha, PPARgamma, and adipocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of soy isoflavone on hepatic steatosis in high fat-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. e-jarb.org [e-jarb.org]
- 15. Serum Lipid Analysis [bio-protocol.org]
- 16. scialert.net [scialert.net]
- 17. Rat LDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 7-O-Methylbiochanin A
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 7-O-Methylbiochanin A, an O-methylated isoflavone (B191592) with potential pharmacological activities. This comparison is based on established methodologies for the analysis of isoflavones, providing a framework for method selection and development.
Executive Summary
Both HPLC-UV and LC-MS are powerful analytical techniques for the quantitative analysis of this compound. HPLC-UV is a robust, cost-effective, and widely available method suitable for routine analysis and quality control of bulk materials and finished products. LC-MS, particularly LC-tandem MS (LC-MS/MS), offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, such as pharmacokinetics, where low concentrations in complex biological matrices are expected. The choice between the two methods will depend on the specific application, required sensitivity, sample matrix, and available resources.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of isoflavones, which are expected to be comparable for this compound.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
Table 2: Typical Method Characteristics
| Characteristic | HPLC-UV | LC-MS/MS |
| Selectivity | Good, relies on chromatographic separation and UV absorbance. | Excellent, based on mass-to-charge ratio, offering high specificity. |
| Sensitivity | Moderate. | High to very high. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Prone to matrix effects that can impact accuracy. |
| Cost (Instrument) | Lower. | Higher. |
| Cost (Operational) | Lower. | Higher (requires high purity gases and more maintenance). |
| Throughput | High. | Can be high with modern systems. |
| Typical Application | Quality control of raw materials and formulations. | Bioanalysis (plasma, tissue), metabolite identification. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative methodologies for HPLC-UV and LC-MS analysis of isoflavones, adaptable for this compound.
HPLC-UV Method Protocol
This protocol is based on established methods for the analysis of isoflavones in dietary supplements and plant extracts.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to separate multiple isoflavones.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes to elute all compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm, a common wavelength for isoflavone detection.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C.
-
Sample Preparation:
-
Extraction of the analyte from the matrix using a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
Filtration of the extract through a 0.45 µm filter before injection.
-
LC-MS/MS Method Protocol
This protocol is based on validated methods for the analysis of isoflavones in biological fluids.[3][4][5]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column, often with smaller dimensions for faster analysis (e.g., 50-100 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A fast gradient is often employed to reduce run times.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Precursor Ion > Product Ion (Example for a similar isoflavone): Specific m/z transitions would need to be determined for this compound through infusion and optimization.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction is commonly performed.
-
The supernatant is then evaporated and reconstituted in the initial mobile phase.
-
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for HPLC-UV and LC-MS/MS analysis.
Caption: Experimental workflow for HPLC-UV analysis.
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the Molecular Targets of Biochanin A: A Comparative Guide Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, definitively identifying the molecular targets of a compound is a cornerstone of preclinical research. This guide provides a comparative framework for validating the molecular targets of Biochanin A, a prominent isoflavone (B191592), with a focus on the use of knockout cell lines generated via CRISPR-Cas9 technology. While direct knockout cell line studies for Biochanin A are emerging, this document outlines the established methodologies and presents existing data to guide future research.
Biochanin A, a naturally occurring compound found in red clover and other legumes, has garnered significant interest for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have identified several key molecular targets, primarily estrogen receptors (ERα and ERβ), peroxisome proliferator-activated receptor-gamma (PPARγ), and the enzyme aromatase (CYP19A1).[3][4][5] However, robust validation of these targets is crucial for advancing Biochanin A in the drug development pipeline. Knockout cell lines offer a powerful tool for such validation by allowing for the assessment of a compound's activity in the complete absence of its putative target.
Comparison of Target Validation Methodologies
Target validation can be approached through various techniques, each with its own set of advantages and limitations. While traditional methods like the use of chemical antagonists provide valuable insights, genetic knockout offers a more definitive approach.
| Validation Method | Principle | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Permanent disruption of the gene encoding the target protein. | High specificity; complete loss of target function; creates a stable cell line for repeated experiments. | Time-consuming to generate and validate clones; potential for off-target effects. |
| siRNA/shRNA Knockdown | Transient reduction in the expression of the target protein. | Rapid implementation; suitable for high-throughput screening. | Incomplete knockdown; transient effect; potential for off-target effects. |
| Chemical Antagonists/Inhibitors | A small molecule that blocks the activity of the target protein. | Easy to implement; provides rapid results. | Potential for lack of specificity (off-target effects); may not fully mimic genetic knockout. |
One study, for instance, demonstrated the PPARγ-dependency of Biochanin A's anti-inflammatory effects by using the PPARγ antagonist GW9662.[1] While effective, this chemical knockout approach can be complemented by the precision of a genetic knockout to eliminate any doubt of off-target effects of the antagonist itself.
Experimental Design for Target Validation of Biochanin A using Knockout Cell Lines
The following sections outline a hypothetical experimental workflow for validating the key molecular targets of Biochanin A using CRISPR-Cas9 generated knockout cell lines.
Experimental Workflow: Target Validation using CRISPR-Cas9
Detailed Experimental Protocols
1. Generation of Target Knockout Cell Lines (e.g., ERα Knockout in MCF-7 cells)
-
sgRNA Design and Vector Construction: Design single guide RNAs (sgRNAs) targeting a critical exon of the ESR1 gene (encoding ERα). Clone the sgRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-sgRNA vector into the parental cell line (e.g., MCF-7, an ERα-positive breast cancer cell line) using a suitable method like lipofection or electroporation.
-
Clonal Selection: Select for successfully transfected cells and perform single-cell cloning to isolate and expand individual cell colonies.
-
Validation of Knockout:
-
Genomic Validation: Extract genomic DNA from expanded clones and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the target gene.
-
Protein Validation: Perform Western blotting to confirm the absence of the target protein (e.g., ERα) in the knockout clones compared to the parental cell line.
-
2. Functional Assays to Assess Biochanin A Activity
-
Cell Proliferation Assay (for ERα and Aromatase):
-
Seed parental and knockout cells in 96-well plates.
-
Treat cells with a range of Biochanin A concentrations for 24-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Expected Outcome: In ERα knockout cells, the proliferative or anti-proliferative effects of Biochanin A observed in parental cells should be significantly diminished if ERα is a primary target. Similarly, in aromatase knockout cells, the effects dependent on estrogen synthesis will be abrogated.
-
-
Reporter Gene Assay (for ERα and PPARγ):
-
Co-transfect cells with an estrogen response element (ERE) or PPAR response element (PPRE) luciferase reporter construct and a Renilla luciferase control vector.
-
Treat cells with Biochanin A.
-
Measure luciferase activity.
-
Expected Outcome: Biochanin A-induced luciferase activity in parental cells should be absent in the corresponding knockout cells.
-
-
Aromatase Activity Assay:
-
Use a tritiated water-release assay with [³H]-androstenedione as a substrate in parental and aromatase knockout cells.
-
Measure the amount of ³H₂O released, which is proportional to aromatase activity.
-
Expected Outcome: Biochanin A will inhibit aromatase activity in parental cells, while no activity will be detectable in the knockout cells, confirming the assay's specificity.
-
Quantitative Data on Biochanin A's Activity from Preclinical Studies
The following tables summarize existing quantitative data for Biochanin A's interaction with its putative molecular targets from studies that did not use knockout cell lines. These values provide a benchmark for what would be expected to be absent or significantly altered in corresponding knockout cell models.
Table 1: Aromatase Inhibition by Biochanin A
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | MCF-7aro cells | 8 µM | [6] |
| IC₅₀ | Recombinant CYP19 | 12.5 µM | [6] |
| Kᵢ | MCF-7aro cells | 10.8 µM | [6][7] |
| IC₅₀ | Human preadipocytes | 113 µM | [8] |
| Kᵢ | Human preadipocytes | 49 µM | [8] |
Table 2: Estrogen Receptor-Mediated Effects of Biochanin A
| Effect | Cell Line | Concentration | Observation | Reference |
| Cell Proliferation | MCF-7 (ER+) | Low concentrations | Blocks cell proliferation | [3][9] |
| Synergism with 5-FU | MCF-7 (ER+) | Not specified | Enhances anti-tumor effect | [9] |
| Proliferation Stimulation | T47D, MCF-7 (ER+) | 2-6 µM | Promotes proliferation | [10] |
Table 3: PPARγ-Related Activity of Biochanin A
| Effect | System | Observation | Reference |
| PPARγ Activation | In vitro assays | Higher transactivational activity compared to daidzein (B1669772) or formononetin. | [4] |
| Anti-inflammatory Effect | LPS-stimulated macrophages | Reversed by PPARγ antagonist GW9662, indicating PPARγ dependency. | [1] |
Signaling Pathways of Biochanin A's Molecular Targets
Understanding the signaling pathways downstream of Biochanin A's targets is crucial for designing comprehensive validation studies.
Aromatase and Estrogen Receptor Signaling
PPARγ Signaling Pathway
Conclusion
The use of knockout cell lines provides an unparalleled level of precision for confirming the molecular targets of therapeutic candidates like Biochanin A. By systematically knocking out putative targets such as ERα, ERβ, aromatase, and PPARγ, researchers can definitively assess the contribution of each to the overall pharmacological effect of Biochanin A. This guide offers a comprehensive roadmap for conducting such validation studies, integrating established methodologies with existing data on Biochanin A to facilitate robust and conclusive preclinical research. The insights gained from these experiments will be invaluable for advancing our understanding of Biochanin A's mechanisms of action and its potential as a therapeutic agent.
References
- 1. Biochanin A ameliorates the cytokine secretion profile of lipopolysaccharide-stimulated macrophages by a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The red clover (Trifolium pratense) isoflavone biochanin A inhibits aromatase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. The red clover (Trifolium pratense) isoflavone biochanin A inhibits aromatase activity and expression | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide for Biochanin A
A comprehensive analysis of the isoflavone (B191592) Biochanin A, a natural compound demonstrating significant anti-cancer properties, reveals a promising correlation between its in vitro cytotoxic effects and in vivo therapeutic outcomes. This guide provides a comparative overview of its performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential as an anti-cancer agent.
Due to the limited availability of specific data for 7-O-Methylbiochanin A, this guide focuses on its parent compound, Biochanin A. The findings presented here for Biochanin A provide a strong foundational understanding of the potential therapeutic profile of its derivatives.
In Vitro Activity of Biochanin A
Biochanin A has demonstrated dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cellular proliferation, are summarized in the table below. These values highlight the compound's efficacy against various cancer types, including breast, pancreatic, and oral cancers.
| Cell Line | Cancer Type | IC50 (µM) | Noteworthy Effects |
| MCF-7 | Breast Cancer (ER+) | 2.95 | Downregulates CYP19 mRNA expression and reduces aromatase activity.[1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not Specified | Synergizes with 5-fluorouracil (B62378) to enhance anti-cancer activity.[2] |
| Panc-1 | Pancreatic Cancer | Not Specified | Induces dose-dependent toxicity, reduces colony formation, and inhibits Akt and MAPK activation.[2] |
| AsPC-1 | Pancreatic Cancer | Not Specified | Induces apoptosis and affects mitogenic, migratory, and invasive processes.[2] |
| KB | Oral Cancer | Not Specified | Reduces cell viability, induces apoptosis, and downregulates the expression of NF-κB subunits p50 and p65.[3] |
| 95D | Lung Cancer | Not Specified | Stimulates p21, Caspase-3, and Bcl-2, leading to cell cycle arrest and apoptosis.[2] |
| A549 | Lung Cancer | Not Specified | Induces dose-proportional apoptosis and prevents DNA replication in the S phase.[2] |
In Vivo Efficacy of Biochanin A
The promising in vitro results of Biochanin A have been substantiated by in vivo studies in animal models. These studies demonstrate its ability to inhibit tumor growth and progression, further validating its potential as a therapeutic agent.
In a murine xenograft model utilizing human breast cancer MCF-7 cells, Biochanin A administered alone or in combination with other flavonoids significantly inhibited tumor growth.[1] Similarly, in an Ehrlich solid-phase carcinoma mouse model, Biochanin A demonstrated a synergistic effect with the chemotherapeutic drug 5-fluorouracil, enhancing its anti-tumor potency.[4] Studies on animal models of pancreatic cancer have also shown that Biochanin A can negatively influence cancer progression by hindering cluster formation ability and inhibiting mitosis, migration, and invasion of cancer cells.[2] Furthermore, in a rat model of mammary tumors, Biochanin A, through Topoisomerase II inhibition, prevented tumor growth.[2]
Signaling Pathways and Experimental Workflows
The anti-cancer effects of Biochanin A are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating its efficacy.
Caption: Biochanin A's multi-target action on key cancer signaling pathways.
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Biochanin A (or a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, MAPK, NF-κB, Bcl-2, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, Biochanin A at different doses). Administer the treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
This guide provides a foundational understanding of Biochanin A's anti-cancer properties, demonstrating a clear correlation between its in vitro and in vivo activities. The detailed protocols and pathway diagrams offer valuable resources for researchers aiming to further investigate this promising natural compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Anticancer Potential of Biochanin A in KB Oral Cancer Cells Through the NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural isoflavone Biochanin-A synergizes 5-fluorouracil anticancer activity in vitro and in vivo in Ehrlich solid-phase carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Synergy of Biochanin A and Metformin in Diabetes Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global burden of type 2 diabetes mellitus (T2DM) necessitates the exploration of novel therapeutic strategies that can offer improved glycemic control and address the multifaceted nature of the disease. While metformin (B114582) remains a cornerstone of T2DM therapy, interest is growing in the potential of natural compounds to complement its action. Biochanin A, an isoflavone (B191592) found in red clover and chickpeas, has demonstrated significant anti-diabetic properties in preclinical studies. This guide provides a comparative analysis of the mechanisms of action of Biochanin A and metformin, highlighting potential synergistic effects and proposing a framework for future in vivo investigations.
Comparative Analysis of Metformin and Biochanin A
Metformin, a biguanide, primarily exerts its glucose-lowering effects by inhibiting hepatic gluconeogenesis and improving insulin (B600854) sensitivity in peripheral tissues.[1][2][3][4] Biochanin A, an O-methylated isoflavone, has been shown to improve insulin sensitivity, control hyperglycemia, and modulate key signaling pathways involved in glucose and lipid metabolism.[1][3][4] While no direct studies have investigated their combined effects, a comparative analysis of their individual mechanisms reveals overlapping and complementary pathways that suggest a strong potential for synergy.
Table 1: Comparison of the Mechanisms and Effects of Metformin and Biochanin A in Diabetes
| Feature | Metformin | Biochanin A | Potential for Synergy |
| Primary Mechanism | Inhibition of hepatic gluconeogenesis, activation of AMP-activated protein kinase (AMPK)[1][5] | Activation of SIRT1/AMPK, PI3K/Akt, and PPAR-α/γ pathways[4] | Dual activation of the AMPK pathway through different upstream mechanisms could lead to a more potent and sustained downstream effect on glucose and lipid metabolism. |
| Effect on Insulin Sensitivity | Increases insulin sensitivity in peripheral tissues[1] | Improves insulin sensitivity[1][3] | Combined action could lead to a more significant improvement in insulin signaling and glucose uptake in insulin-resistant tissues. |
| Effect on Hepatic Glucose Production | Decreases hepatic glucose production[2] | May indirectly reduce hepatic glucose output through improved insulin signaling. | A multi-pronged approach to reducing hepatic glucose output could result in superior glycemic control. |
| Lipid Metabolism | Improves lipid profiles[1] | Exhibits lipid-lowering effects[1] | Synergistic effects on lipid metabolism could help address the dyslipidemia commonly associated with T2DM. |
| Anti-inflammatory Effects | Possesses anti-inflammatory properties[6] | Known for its anti-inflammatory activity[1] | The combined anti-inflammatory effects could mitigate the chronic low-grade inflammation that contributes to insulin resistance. |
Signaling Pathways: A Visual Comparison
The potential for synergy between metformin and Biochanin A is most evident in their convergence on the AMP-activated protein kinase (AMPK) and insulin signaling pathways.
Caption: Metformin's primary mechanism of action.
Caption: Biochanin A's multi-target mechanism of action.
Proposed Experimental Protocol for Investigating Synergy
To empirically validate the hypothesized synergistic effects of Biochanin A and metformin, a robust preclinical study is essential. The following experimental design is proposed:
1. Animal Model:
-
Species: Male Wistar rats or C57BL/6J mice.
-
Induction of Diabetes: A high-fat diet (HFD) for 8-12 weeks to induce insulin resistance, followed by a low dose of streptozotocin (B1681764) (STZ; 30-35 mg/kg, i.p.) to induce hyperglycemia, is a well-established model for T2DM.[1]
2. Experimental Groups:
-
Group 1: Normal Control (NC) - Standard diet.
-
Group 2: Diabetic Control (DC) - HFD/STZ-induced diabetic animals receiving vehicle.
-
Group 3: Metformin (MET) - Diabetic animals receiving metformin (e.g., 100 mg/kg/day).
-
Group 4: Biochanin A (BCA) - Diabetic animals receiving Biochanin A (e.g., 20 or 40 mg/kg/day).[1]
-
Group 5: Combination Therapy (MET+BCA) - Diabetic animals receiving both metformin and Biochanin A at the specified doses.
3. Treatment Period:
-
4-6 weeks of daily oral gavage administration of the respective treatments.
4. Key Experimental Procedures and Workflow:
Caption: Proposed experimental workflow.
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be used to compare the means of different groups.
-
Synergy will be assessed by comparing the effects of the combination therapy to the individual treatments. A synergistic effect is indicated if the combined effect is significantly greater than the sum of the individual effects.
Conclusion and Future Directions
The convergence of Biochanin A and metformin on critical metabolic signaling pathways, particularly the AMPK pathway, presents a compelling case for their potential synergistic use in the management of T2DM. The proposed experimental framework provides a clear roadmap for investigating this hypothesis. Should synergy be confirmed, this combination could offer a more effective therapeutic strategy, potentially allowing for lower doses of metformin and reducing the risk of side effects. Further research is warranted to translate these preclinical findings into clinical applications, ultimately improving patient outcomes in the global fight against diabetes.
References
- 1. Biochanin A improves insulin sensitivity and controls hyperglycemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin activation of AMPK suppresses AGE-induced inflammatory response in hNSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Inhibitory Specificity of 7-O-Methylbiochanin A on Aromatase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aromatase inhibitory activity of 7-O-Methylbiochanin A against other known natural and synthetic aromatase inhibitors. The information is intended to assist researchers in evaluating its potential as a specific and potent agent for applications in endocrinology and oncology.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women. The development of specific and potent aromatase inhibitors is an ongoing area of research, with a growing interest in naturally derived compounds due to their potential for favorable safety profiles.
This compound is a methylated isoflavone, a class of compounds known to interact with various enzymes, including those involved in steroid metabolism. This guide evaluates its inhibitory specificity on aromatase by comparing its known or inferred activity with that of its parent compound, Biochanin A, and established synthetic aromatase inhibitors.
Comparative Inhibitory Activity
Table 1: Comparative IC50 Values of Aromatase Inhibitors
| Compound | Type | IC50 Value (µM) | Cell Line/System |
| This compound | Natural (Isoflavone) | Not Reported | - |
| Biochanin A | Natural (Isoflavone) | 8[1] | MCF-7aro cells |
| 7-Methoxyflavone | Natural (Flavone) | 1.9[2] | Recombinant CYP19 |
| Letrozole (B1683767) | Synthetic (Non-steroidal) | 0.0019 (1.9 nM)[3] | Fluorimetric Assay Kit |
| Anastrozole | Synthetic (Non-steroidal) | Not specified, but potent | - |
| Exemestane | Synthetic (Steroidal) | Not specified, but potent | - |
| Genistein | Natural (Isoflavone) | Weak inhibitor (30-100)[4] | In vitro assays |
Note: The inhibitory potency of a compound can vary depending on the assay system used (e.g., cell-based vs. cell-free, recombinant enzyme vs. microsomal preparations).
Biochanin A, the parent compound of this compound, demonstrates moderate inhibitory activity against aromatase with an IC50 of 8 µM in a cell-based assay[1]. Research on other methylated flavonoids, such as 7-methoxyflavone, has shown potent aromatase inhibition with an IC50 value of 1.9 µM[2]. This suggests that the methylation at the 7-hydroxyl group could potentially enhance the inhibitory activity of isoflavones. However, without direct experimental data for this compound, this remains a hypothesis. In comparison, synthetic aromatase inhibitors like Letrozole exhibit significantly higher potency, with IC50 values in the nanomolar range[3].
Experimental Protocols
To evaluate the inhibitory specificity of this compound, a fluorometric aromatase inhibition assay using human recombinant CYP19 is a suitable and widely used method.
Fluorometric Aromatase Inhibition Assay Protocol
This protocol is adapted from commercially available assay kits and established methodologies.
1. Materials and Reagents:
-
Human recombinant aromatase (CYP19)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH generating system (e.g., G6P, G6PDH, NADP+)
-
Aromatase assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound and other test compounds
-
Letrozole (positive control)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~485/530 nm)
2. Assay Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, other test compounds, and letrozole in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds and letrozole in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the aromatase assay buffer and the NADPH generating system.
-
Inhibitor Addition: Add the serially diluted test compounds or controls to the respective wells. Include a solvent control (vehicle) and a positive control (letrozole).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the human recombinant aromatase and the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Aromatase Inhibition Pathway
The following diagram illustrates the central role of aromatase in estrogen synthesis and the mechanism of its inhibition.
Caption: Aromatase catalyzes the conversion of androgens to estrogens. Aromatase inhibitors block this conversion.
Experimental Workflow for Aromatase Inhibition Assay
This diagram outlines the key steps in the experimental protocol for determining the IC50 value of a potential aromatase inhibitor.
Caption: Workflow for determining the IC50 of aromatase inhibitors.
Conclusion
Based on the available data for structurally similar compounds, this compound holds promise as a potential natural aromatase inhibitor. The methylation at the 7-position may enhance its inhibitory activity compared to its parent compound, Biochanin A. However, direct experimental validation is crucial to determine its precise IC50 value and inhibitory specificity. The provided experimental protocol offers a robust framework for conducting such an evaluation. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel aromatase inhibitor.
References
Head-to-head comparison of the antioxidant capacity of Biochanin A and its glycosides
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant capacities of the isoflavone (B191592) Biochanin A and its corresponding glycosides reveals a nuanced relationship between chemical structure and free-radical scavenging activity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by available experimental data, to inform future research and development in the field of antioxidant therapies.
Key Findings:
-
Aglycone Advantage in Direct Antioxidant Activity: In vitro assays consistently demonstrate that Biochanin A, in its aglycone form (without attached sugar molecules), exhibits superior direct antioxidant activity compared to its glycoside counterparts, such as sissotrin (B208393) and ononin.
-
Indirect Antioxidant Mechanism: Despite potentially lower direct radical scavenging in some assays, Biochanin A is a potent activator of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[1][2] This indirect antioxidant effect contributes significantly to its protective properties within a biological context.
-
Glycosylation's Impact: The presence of a sugar moiety in Biochanin A glycosides generally diminishes their in vitro antioxidant capacity. This is attributed to the masking of hydroxyl groups that are crucial for free radical scavenging.
Quantitative Data Presentation
Direct head-to-head comparative studies providing IC50 values for Biochanin A and its specific glycosides from the same assays are limited in publicly available literature. However, the available data for Biochanin A and structurally related isoflavones consistently support the superior in vitro antioxidant capacity of the aglycone form.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| Biochanin A | DPPH | ~4.65 | ~16.3 | [3] |
| Formononetin (related aglycone) | DPPH | 4.65 | 17.3 | [3] |
| Sissotrin (Biochanin A glycoside) | DPPH | > 80 µM | > 80 | [1] |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The data for sissotrin indicates low activity at the tested concentration.
The Role of Glycosylation on Antioxidant Activity
The structural difference between an aglycone and its glycoside lies in the presence of a sugar molecule attached to the core flavonoid structure. In the case of isoflavones like Biochanin A, this glycosylation typically occurs at the 7-hydroxyl group.
Several studies on flavonoids and isoflavones have established a general structure-activity relationship where the presence and position of hydroxyl (-OH) groups are critical for antioxidant activity. The hydrogen-donating ability of these hydroxyl groups is essential for neutralizing free radicals. Glycosylation masks one of these crucial hydroxyl groups, thereby reducing the molecule's direct radical scavenging potential in chemical-based assays like DPPH and ABTS.[4]
While in vitro antioxidant capacity is often lower for glycosides, the in vivo effects can be more complex. Glycosylation can influence the bioavailability, metabolism, and ultimately the biological activity of isoflavones.[5][6]
Signaling Pathway: Biochanin A and Nrf2 Activation
Biochanin A exerts a significant portion of its antioxidant effect through an indirect mechanism involving the activation of the Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Biochanin A can interact with Keap1, leading to the release of Nrf2.[1][2] Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][7]
Caption: Biochanin A activation of the Nrf2 signaling pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.
-
Sample Preparation: Prepare a stock solution of Biochanin A and its glycosides in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of the solvent used for the samples to 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent to 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
IC50 Determination: Plot the % inhibition against the sample concentration. The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Biochanin A and its glycosides and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
For the blank, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
IC50 Determination: Determine the IC50 value from a plot of % inhibition versus sample concentration.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) stock solution and dilute it to the working concentration in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.
-
Prepare a Trolox (a water-soluble vitamin E analog) stock solution to be used as the standard.
-
-
Standard and Sample Preparation: Prepare a series of Trolox dilutions to create a standard curve. Prepare dilutions of Biochanin A and its glycosides.
-
Assay Procedure (in a 96-well black microplate):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the standard, sample, or blank (buffer) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the samples by comparing their Net AUC to the Trolox standard curve. Results are typically expressed as Trolox Equivalents (TE).
-
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assessment.
Conclusion
The available evidence strongly suggests that Biochanin A possesses a more potent direct in vitro antioxidant capacity than its glycosides. However, the biological significance of Biochanin A's antioxidant activity is also heavily reliant on its ability to upregulate endogenous antioxidant defense systems via the Nrf2 signaling pathway. Researchers should consider both direct and indirect antioxidant mechanisms when evaluating the therapeutic potential of Biochanin A and its derivatives. Future studies providing direct comparative data on the antioxidant capacity of Biochanin A and its specific glycosides are warranted to further elucidate their structure-activity relationships.
References
- 1. Isoflavone biochanin A, a novel nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element activator, protects against oxidative damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochanin A Attenuates Psoriasiform Inflammation by Regulating Nrf2/HO-1 Pathway Activation and Attenuating Inflammatory Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotective Findings: A Comparative Guide to 7-O-Methylbiochanin A and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Compounds
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Published research has identified a number of promising natural compounds that demonstrate the ability to shield neurons from damage in various models of neurodegenerative diseases and injury. Among these, 7-O-Methylbiochanin A, more commonly known as Biochanin A, has emerged as a noteworthy candidate due to its antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide provides a comprehensive comparison of the published findings on Biochanin A's neuroprotective effects with those of other well-researched natural compounds: Resveratrol, Curcumin, Epigallocatechin gallate (EGCG), and Genistein. All data is presented to facilitate the replication of findings and to inform future research directions.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of Biochanin A and its alternatives. It is important to note that the data are compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental models and methodologies.
Table 1: Neuroprotective Effects in Ischemic Stroke Models (Middle Cerebral Artery Occlusion - MCAO)
| Compound | Animal Model | Dosage | Key Efficacy Endpoint | Result |
| Biochanin A | Rat | 10, 20, 40 mg/kg (i.p.) for 14 days | Infarct Volume | Significant dose-dependent reduction[1][2][3] |
| Rat | 10, 20, 40 mg/kg (i.p.) for 14 days | Neurological Deficit Score | Significant improvement[1][2][3] | |
| Rat | 40 mg/kg (i.p.) for 14 days | Brain Edema | Significant decrease[1][2] | |
| Genistein | Mouse | 10 mg/kg (daily for 14 days) | Infarct Volume | Significant reduction[4] |
| Mouse | 10 mg/kg (daily for 2 weeks) | Infarct Volume | Significant reduction (by ~33%)[5] | |
| Mouse | 10 mg/kg (daily for 2 weeks) | Neurological Score | Significant improvement[5] |
Table 2: Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Model | Dosage | Key Efficacy Endpoint | Result |
| Biochanin A | PC12 cells (Aβ25-35-induced toxicity) | 50 µM | Cell Viability | Significantly increased[6] |
| PC12 cells (Aβ25-35-induced toxicity) | 50 µM | LDH Release | Significantly decreased[6] | |
| PC12 cells (Aβ25-35-induced toxicity) | 50 µM | Caspase Activity | Significantly decreased[6] | |
| Curcumin | - | - | Amyloid-β (Aβ) Aggregation | Modulates Aβ aggregation[7] |
| EGCG | BV2 microglia (Aβ-induced toxicity) | Pretreatment | Cell Viability | Effectively ameliorated Aβ-induced cytotoxicity[3] |
| BV2 microglia (Aβ-induced toxicity) | Pretreatment | Nitric Oxide Production | Effectively suppressed[3] |
Table 3: Neuroprotective Effects in Parkinson's Disease Models
| Compound | Model | Dosage | Key Efficacy Endpoint | Result |
| Biochanin A | Rat (LPS-induced) | - | Dopaminergic Neuron Damage | Prevented damage[5] |
| Genistein | Mice (MPTP-induced) | Pretreatment | Dopamine & Metabolite Levels | Restored levels[1] |
| Mice (MPTP-induced) | Pretreatment | Tyrosine Hydroxylase-immunoreactive Neurons | Significantly lesser affectation[1] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of Biochanin A and the compared alternatives are mediated through the modulation of several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and apoptosis.
Biochanin A's Neuroprotective Signaling
Biochanin A has been shown to exert its neuroprotective effects by activating pro-survival pathways and inhibiting pro-inflammatory and apoptotic pathways.
Experimental Protocols
To facilitate the replication of the cited findings, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Neuroprotection Assays
1. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Induce neurotoxicity using a relevant agent (e.g., Aβ peptide, MPP+, glutamate).
-
Treat cells with varying concentrations of the test compound (e.g., Biochanin A) for a specified duration.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
2. Cytotoxicity Assessment (LDH Assay)
-
Principle: Measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Protocol:
-
Culture neuronal cells and induce neurotoxicity as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate and NAD+.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The formation of NADH is measured by a coupled reaction that results in a color change, which is quantified by measuring absorbance at a specific wavelength (e.g., 490 nm)[8][9][10][11][12].
-
3. Apoptosis Detection (TUNEL Assay)
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Protocol:
-
Culture neuronal cells on coverslips or in chamber slides and induce apoptosis.
-
Fix the cells with a crosslinking agent (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).
-
If using indirectly labeled dUTPs, follow with a secondary detection step (e.g., fluorescently labeled anti-BrdU antibody).
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the apoptotic cells using fluorescence microscopy[7][13][14][15][16].
-
4. Western Blot Analysis of Signaling Proteins
-
Principle: Detects and quantifies specific proteins in a cell lysate to assess the activation state of signaling pathways.
-
Protocol:
-
Lyse treated neuronal cells to extract total proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2, NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system[17][18][19][20].
-
In Vivo Neuroprotection Model
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Principle: A widely used animal model to mimic the effects of ischemic stroke in humans.
-
Experimental Workflow:
-
Key Outcome Measures:
-
Infarct Volume: Typically measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
-
Neurological Deficit Score: A graded scale to assess motor and sensory function.
-
Histological Analysis: Examination of neuronal damage and inflammation in specific brain regions.
-
Biochemical Assays: Measurement of oxidative stress markers (e.g., SOD, MDA) and inflammatory cytokines in brain tissue.
-
Conclusion
The available preclinical data strongly suggest that Biochanin A possesses significant neuroprotective properties, comparable to other well-studied natural compounds like Resveratrol, Curcumin, EGCG, and Genistein. Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis. This guide provides a foundational framework for researchers seeking to replicate and build upon these findings. Further head-to-head comparative studies are warranted to delineate the relative efficacy and specific applications of these promising neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by the soy isoflavone, genistein, via inhibition of mitochondria-dependent apoptosis pathways and reactive oxygen induced-NF-κB activation in a cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein Attenuates Brain Damage induced by Transient Cerebral Ischemia Through Up-regulation of ERK Activity in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. clyte.tech [clyte.tech]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. praxilabs.com [praxilabs.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. antbioinc.com [antbioinc.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blotting for Neuronal Proteins [protocols.io]
- 19. Western Blotting for Neuronal Proteins [protocols.io]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of 7-O-Methylbiochanin A's Anticancer Effects: A Review of Preclinical Evidence
A comprehensive comparative guide on the effects of 7-O-Methylbiochanin A across various cancer cell lines cannot be fully compiled at this time due to a notable scarcity of specific published research on this particular compound. The majority of available preclinical studies focus on its metabolic precursor, Biochanin A. This guide, therefore, presents a detailed comparative analysis of Biochanin A's effects on different cancer cell lines, serving as a foundational reference for researchers and drug development professionals. The data herein is intended to provide insights into the potential mechanisms of isoflavones in oncology, while highlighting the critical need for further investigation into the specific activities of this compound.
Data Presentation: A Comparative Overview of Biochanin A's Cytotoxicity
The inhibitory effects of Biochanin A on the proliferation of various cancer cell lines have been evaluated in several studies. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below. It is important to note that these values can vary depending on the experimental conditions, such as the duration of treatment.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | SK-BR-3 | ~50-100 | 72 | [1] |
| MCF-7 | Not specified | 24 | [2][3] | |
| Lung Cancer | A549 | Not specified | 48 | [4][5] |
| 95D | Not specified | 48 | [4][5] | |
| Malignant Melanoma | SK-Mel-28 | >10 | 48 & 72 |
Note: The IC50 values for MCF-7, A549, and 95D cell lines were not explicitly provided in the referenced abstracts in micromolar concentrations but were described as dose-dependent. The IC50 for SK-Mel-28 was noted to be above 10 µM.
Key Anticancer Effects Across Different Cancer Cell Lines
Biochanin A has been shown to exert its anticancer effects through several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell migration and invasion (metastasis), and modulation of key signaling pathways.
Breast Cancer (SK-BR-3 and MCF-7 cell lines)
In HER-2-positive SK-BR-3 breast cancer cells, Biochanin A has been observed to inhibit cell viability in a dose-dependent manner.[1] Furthermore, it has been shown to suppress the activation of critical signaling pathways involved in cell growth and survival, such as the Akt and mTOR pathways.[1] In MCF-7 breast cancer cells, Biochanin A induces apoptosis through the mitochondrial pathway and by inhibiting the PI3K/Akt signaling pathway.[2][3]
Lung Cancer (A549 and 95D cell lines)
Studies on A549 and 95D lung cancer cells have demonstrated that Biochanin A can decrease cell viability and suppress colony formation in a time- and dose-dependent manner.[4][5] It was also found to induce S phase arrest in the cell cycle and promote apoptosis.[4][5]
Malignant Melanoma (SK-Mel-28 cell line)
In SK-Mel-28 human malignant melanoma cells, Biochanin A has been shown to significantly inhibit cell growth in a dose- and time-dependent fashion. It also induces apoptosis and inhibits cell migration and invasion. Mechanistically, these effects are associated with the upregulation of the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the studies on Biochanin A.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Biochanin A (or this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
While the available data on Biochanin A provides a strong rationale for investigating the anticancer properties of its methylated derivative, this compound, there is a clear and urgent need for direct experimental evidence. Future research should focus on conducting comprehensive in vitro studies to determine the IC50 values, apoptotic rates, and cell cycle effects of this compound across a diverse panel of cancer cell lines. Furthermore, detailed molecular studies are required to elucidate its specific effects on key signaling pathways, such as PI3K/Akt and MAPK, and to compare its potency and mechanisms of action with those of Biochanin A and other relevant isoflavones. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent in oncology.
References
- 1. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 7-O-Methylbiochanin A in a Laboratory Setting
Immediate Safety and Handling Precautions:
Prior to disposal, it is imperative to handle 7-O-Methylbiochanin A with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this waste from other waste streams to prevent accidental reactions.[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container must be in good condition, with no cracks or leaks.[1]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used. Do not use chemical abbreviations.[1]
-
Keep the waste container securely closed except when adding waste.[1]
-
-
Solid Waste Disposal:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Contaminated disposable items such as gloves, weighing paper, and absorbent pads should also be placed in this container.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in a compatible, labeled hazardous waste container.
-
Do not pour solutions of this compound down the drain.[3][4] While some chemicals may be suitable for drain disposal with copious amounts of water, the lack of specific data for this compound necessitates this precaution.[5]
-
If the solvent is a flammable liquid, it should be collected in a container specifically designated for flammable waste.
-
-
Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining compound.
-
Collect this rinsate as hazardous waste.
-
After the initial solvent rinse, wash the glassware thoroughly with soap and water.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the used absorbent material into the hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Summary of Disposal Guidelines
| Waste Type | Disposal Container | Key Instructions |
| Solid this compound | Labeled Hazardous Waste Container | Avoid creating dust. |
| Solutions of this compound | Labeled Hazardous Waste Container (solvent-compatible) | Do not dispose down the drain. |
| Contaminated Labware (disposable) | Labeled Hazardous Waste Container | Includes gloves, pipette tips, etc. |
| Contaminated Glassware (reusable) | N/A | Decontaminate with solvent; collect rinsate as hazardous waste. |
| Spill Debris | Labeled Hazardous Waste Container | Use appropriate absorbent material. |
Logical Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling 7-O-Methylbiochanin A
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of 7-O-Methylbiochanin A. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and guaranteeing the integrity of your research.
Immediate Safety Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] Always wear the appropriate Personal Protective Equipment (PPE) as outlined in the table below.
Personal Protective Equipment (PPE)
The required PPE varies depending on the specific procedure being performed. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields.[1][2] | Nitrile or neoprene gloves, lab coat.[1][2] | Recommended if weighing outside a ventilated enclosure.[2] |
| Preparing Solutions | Chemical splash goggles or a face shield.[2] | Nitrile or neoprene gloves, chemically resistant lab coat or apron.[2] | Required if not working in a fume hood or ventilated enclosure.[2] |
| Administering to Cell Cultures or Animals | Safety glasses with side shields.[2] | Nitrile or neoprene gloves, lab coat.[2] | Not generally required if performed in a biological safety cabinet.[2] |
| Cleaning Spills | Chemical splash goggles and face shield.[2] | Heavy-duty nitrile or neoprene gloves, disposable coveralls.[2] | A respirator with appropriate cartridges is necessary.[2][3] |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[2][4]
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound from receipt to experimental use is critical to minimize exposure risks.
Receiving and Inspection
Upon receipt, visually inspect the container for any signs of damage or leaks.[2] Always wear appropriate PPE (lab coat, gloves, and safety glasses) during this inspection.[2] Verify that the container is properly labeled with the chemical name, concentration, and hazard information.[2]
Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] The storage container should be kept tightly closed.[3][5]
Preparation of Solutions
All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or another ventilated enclosure.[2] When weighing the solid compound, use an analytical balance with a draft shield.[2]
Experimental Workflow Diagram
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should not be disposed of down the drain or in regular solid waste.[1]
Waste Identification and Segregation
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it, such as pipette tips, contaminated wipes, and glassware.[1] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1] Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[1]
Waste Collection
-
Solid Waste : Collect pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves), and any spill cleanup materials in the designated solid hazardous waste container.[1]
-
Liquid Waste : If this compound is in a solution, collect it in a designated liquid hazardous waste container.[1] Do not mix it with other incompatible waste streams.[1] Consult your institution's guidelines for the disposal of the specific solvent used.[1]
Spill & Emergency Procedures
In the event of a spill, contain it by covering it with an inert absorbent material like vermiculite (B1170534) or sand.[1] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1] Decontaminate the spill area with an appropriate solvent, checking for compatibility first, and then with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1] Report any spill to your laboratory supervisor and Environmental Health and Safety (EHS) department, regardless of the size.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
